5-Fluoro CUMYL-PICA
Description
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-18-8 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-cumyl-pica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-CUMYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Fluoro CUMYL-PICA synthesis pathway and precursors
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An In-Depth Technical Guide to the CB1/CB2 Receptor Binding Affinity of 5-Fluoro CUMYL-PICA
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The field of cannabinoid research is in a constant state of rapid evolution, driven largely by the emergence of synthetic cannabinoid receptor agonists (SCRAs). Initially developed as research tools to probe the endocannabinoid system, these compounds have increasingly appeared in recreational drug markets, posing significant public health challenges.[1][2] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at cannabinoid receptors, many SCRAs are full agonists with high potency, leading to more intense and unpredictable physiological and psychological effects.[3][4]
5-Fluoro CUMYL-PICA (also known as SGT-25) is a member of the indole-3-carboxamide class of SCRAs. Its structure is characterized by a cumyl group and a 5-fluoropentyl chain, modifications designed to enhance affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[5] Understanding the precise binding affinity and functional activity of compounds like 5-Fluoro CUMYL-PICA at these receptors is paramount for predicting their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the methodologies used to characterize the interaction of 5-Fluoro CUMYL-PICA with CB1 and CB2 receptors, grounded in established scientific protocols.
The Endocannabinoid System: A Primer
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes.[6] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
-
CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the brain.[3][7] Their activation is responsible for the psychoactive effects of cannabinoids.
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors play a significant role in modulating immune responses and inflammation.[7][8]
Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[7][8] Agonist binding initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[9]
Visualizing Cannabinoid Receptor Signaling
The activation of cannabinoid receptors by an agonist like 5-Fluoro CUMYL-PICA triggers a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.
Quantitative Analysis of 5-Fluoro CUMYL-PICA Receptor Interaction
The interaction of a ligand with its receptor is defined by two key parameters: binding affinity (how tightly it binds) and functional activity (the biological response it elicits). For 5-Fluoro CUMYL-PICA, these have been determined through rigorous in vitro assays.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | 2.95–174 nM | Radioligand Competition | [10] |
| Functional Potency (EC50) | CB1 | 0.43–4.7 nM | Functional Assay | [10] |
Ki (Inhibition Constant): The concentration of the competing ligand (5-Fluoro CUMYL-PICA) that displaces 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.
It is noteworthy that studies have indicated that cumyl derivatives, including 5-Fluoro-CUMYL-PICA, may be less potent than other synthetic cannabinoids and even THC in certain functional assays like the [³⁵S]GTPγS binding assay.[2] This highlights the importance of a multi-assay approach for a comprehensive pharmacological profile. The rank order of potency for related compounds has been reported as 5F-CUMYL-PINACA > 5F-CUMYL-PICA > 5F-CUMYL-P7AICA.[10]
Methodologies for Determining Receptor Binding and Function
To ensure scientific integrity, the protocols for characterizing the binding and function of 5-Fluoro CUMYL-PICA must be robust and self-validating. Below are detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: Workflow for determining CB1/CB2 binding affinity and functional activity.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 5-Fluoro CUMYL-PICA by measuring its ability to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.[11][12]
Materials:
-
Cell membranes from a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1, HEK-293).[6]
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compound: 5-Fluoro CUMYL-PICA, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes (typically 10-20 µg protein), and [³H]CP-55,940 (at a concentration near its Kd, e.g., 1.5 nM).[6]
-
Non-specific Binding: Assay buffer, cell membranes, [³H]CP-55,940, and a saturating concentration of the non-labeled control ligand.
-
Competitive Binding: Assay buffer, cell membranes, [³H]CP-55,940, and varying concentrations of 5-Fluoro CUMYL-PICA.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 5-Fluoro CUMYL-PICA.
-
Determine the IC₅₀ (the concentration of 5-Fluoro CUMYL-PICA that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of agonist efficacy and potency.[13][14]
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound: 5-Fluoro CUMYL-PICA, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]
-
GDP (Guanosine diphosphate).
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Protocol:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, cell membranes, GDP (typically 10-30 µM), and [³⁵S]GTPγS (typically 0.1-0.5 nM).[13]
-
Non-specific Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.
-
Stimulated Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of 5-Fluoro CUMYL-PICA.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration and Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method described for the radioligand binding assay.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (stimulated minus non-specific) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (potency) and the Emax (maximal effect, efficacy) from the dose-response curve. The Emax is often expressed as a percentage of the response produced by a standard full agonist like CP-55,940.
-
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of Gi/o-coupled receptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[16][17]
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: 5-Fluoro CUMYL-PICA, serially diluted.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of 5-Fluoro CUMYL-PICA.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value for the inhibition of cAMP accumulation.
-
Conclusion and Future Directions
The comprehensive characterization of 5-Fluoro CUMYL-PICA's interaction with CB1 and CB2 receptors is a critical endeavor. The methodologies outlined in this guide, from radioligand binding assays to functional assessments of G-protein activation and downstream signaling, provide a robust framework for determining its affinity, potency, and efficacy. The data indicates that 5-Fluoro CUMYL-PICA is a potent agonist at the CB1 receptor, consistent with its classification as a psychoactive substance.
However, the observation that it may be less potent in some functional assays compared to other SCRAs underscores the complexity of cannabinoid pharmacology. Future research should focus on exploring potential biased agonism, where a ligand can preferentially activate certain signaling pathways over others, and on characterizing the in vivo effects and metabolic profile of 5-Fluoro CUMYL-PICA to fully understand its potential impact on human health.
References
-
Howlett, A. C., & Shim, J. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]
-
Howlett, A. C. (2002). Cannabinoid receptor signaling. PubMed. Retrieved from [Link]
-
Castillo-Arellano, J., et al. (2017). Spicing Up Pharmacology: A Review of Synthetic Cannabinoids From Structure to Adverse Events. PubMed. Retrieved from [Link]
-
Tai, S., & Fantegrossi, W. E. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. PMC. Retrieved from [Link]
-
Hutter, M., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC. Retrieved from [Link]
-
Silva, J. P., et al. (2023). Synthetic Cannabinoids: A Pharmacological and Toxicological Overview. ResearchGate. Retrieved from [Link]
-
Wiley, J. L., & Marusich, J. A. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. SpringerLink. Retrieved from [Link]
-
Al-Zoubi, M., et al. (2021). Endocannabinoid signaling pathways: beyond CB1R and CB2R. PMC. Retrieved from [Link]
-
Morales, P., & Reggio, P. H. (2017). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. Retrieved from [Link]
-
MDPI. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. Retrieved from [Link]
-
Maccarrone, M. (Ed.). (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Assay of CB1 Receptor Binding. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Banister, S. D., et al. (2018). Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA, a scaffold hopping analogue of 5F-CUMYL-PICA and 5F-CUMYL-PINACA. ResearchGate. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Retrieved from [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. RTI International. Retrieved from [Link]
-
Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 5F-CUMYL-PINACA. Retrieved from [Link]
-
Peruch, M., et al. (2022). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. ArTS. Retrieved from [Link]
-
Kim, J., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC. Retrieved from [Link]
-
K2 Mojo. (n.d.). Buy CUMYL-5F-PICA online. Retrieved from [Link]
-
University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. k2mojo.com [k2mojo.com]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. 5F-CUMYL-PINACA [medbox.iiab.me]
- 8. 5F-CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 9. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. resources.revvity.com [resources.revvity.com]
Pharmacodynamics of 5-Fluoro CUMYL-PICA in vitro
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of 5-Fluoro-CUMYL-PICA
Introduction
5-Fluoro-CUMYL-PICA (5F-CUMYL-PICA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is structurally related to other cumyl-carboxamide compounds.[1][2][3] As with many novel psychoactive substances (NPS), a thorough understanding of its interaction with biological targets is critical for predicting its pharmacological effects and potential toxicity. This guide provides a detailed examination of the in vitro pharmacodynamics of 5F-CUMYL-PICA, focusing on its binding and functional activity at the primary molecular targets for cannabinoids: the type 1 (CB1) and type 2 (CB2) cannabinoid receptors.
The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[4] Many SCRAs, including 5F-CUMYL-PICA, act as potent, high-efficacy agonists at the CB1 receptor, which is believed to contribute to their often severe adverse health effects compared to the partial agonism of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[5][6] This document will detail the core experimental assays used to characterize these interactions, explain the scientific rationale behind these methods, and present the available data for 5F-CUMYL-PICA.
Section 1: Receptor Binding Characteristics
The initial step in characterizing a ligand's activity is to determine its affinity for the receptor target. This is a measure of how tightly the compound binds to the receptor. For cannabinoid receptors, this is typically accomplished through competitive radioligand binding assays.
Scientific Rationale: Competitive Radioligand Binding
This technique quantifies the affinity of an unlabeled test compound (5F-CUMYL-PICA) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55,940) from its binding site.[7] The assay is performed using cell membranes prepared from cell lines engineered to express high levels of human CB1 or CB2 receptors.[8] By incubating a fixed concentration of the radioligand and receptor-containing membranes with increasing concentrations of the test compound, a competition curve is generated. From this curve, the concentration of the test compound that displaces 50% of the radioligand (the IC50 value) can be determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7] A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid agonist, diluted in assay buffer to a final concentration near its dissociation constant (Kd), typically ~1.5 nM.[7][9]
-
Test Compound: 5F-CUMYL-PICA, serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are prepared and protein concentration is determined via a BCA assay. Membranes are diluted in assay buffer to a final concentration of ~10 µ g/well .[7]
-
Non-specific Binding Control: A high concentration of a known cannabinoid agonist (e.g., 10 µM WIN55,212-2) is used to determine the amount of radioligand binding to non-receptor components.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, cell membranes, serially diluted 5F-CUMYL-PICA (or control), and [³H]CP55,940.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA) to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of 5F-CUMYL-PICA.
-
Fit the data using a non-linear regression model (e.g., 'log(inhibitor) vs. response -- variable slope') in software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: Radioligand Binding Assay Workflow
Caption: The G-protein activation cycle and the role of [³⁵S]GTPγS.
cAMP Accumulation Assay
Scientific Rationale: Since CB1 receptors couple to Gi proteins, their activation inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cyclic AMP (cAMP). [10]To measure this inhibition, the cell's adenylyl cyclase is first stimulated with an agent like forskolin. [11]In the presence of a CB1 agonist, this forskolin-stimulated cAMP production is reduced. The magnitude of this reduction is proportional to the functional activity of the agonist. This assay provides a robust measure of agonist potency and efficacy at a key downstream signaling node.
Experimental Protocol:
-
Cell Culture: Use whole cells (e.g., CHO or AtT-20) stably expressing the human CB1 receptor. [5][12]2. Reagent Preparation:
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: Diluted in stimulation buffer to a final concentration that produces a sub-maximal cAMP response (e.g., 1-5 µM).
-
Test Compound: 5F-CUMYL-PICA, serially diluted.
-
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serially diluted 5F-CUMYL-PICA for 15-20 minutes.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive ELISA, HTRF, or BRET technology.
-
-
Data Analysis:
-
Data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of 5F-CUMYL-PICA.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax (maximal inhibition).
-
Visualization: CB1-Mediated cAMP Signaling Pathway
Caption: Inhibition of adenylyl cyclase via the CB1-Gi pathway.
Data Summary: 5F-CUMYL-PICA G-Protein Functional Activity
| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (%Emax vs CP55,940) | Source |
| 5F-CUMYL-PICA | Membrane Potential | Human CB1 | 0.43 - 12.3 | Potent & Efficacious Agonist | [13] |
| Membrane Potential | Human CB2 | 11.3 - 122 | Potent & Efficacious Agonist | [13] | |
| [³⁵S]GTPγS | Human CB1 | 48.6 | 134% | [14] | |
| [³⁵S]GTPγS | Human CB2 | 68.6 | 77% | [14] | |
| cAMP Inhibition | Human CB1 | 14.8 | 110% | [14] | |
| Δ⁹-THC (for comparison) | [³⁵S]GTPγS | Human CB1 | 46.1 | 46% (Partial Agonist) | [14] |
| cAMP Inhibition | Human CB1 | 118 | 72% (Partial Agonist) | [14] |
Note: The membrane potential assay is another functional readout that reflects G-protein-mediated ion channel modulation.
These results consistently demonstrate that 5F-CUMYL-PICA is a potent and, crucially, a full or even supra-maximal agonist at the human CB1 receptor, exhibiting significantly greater efficacy than the partial agonist Δ⁹-THC. [14]This high efficacy is a hallmark of many SCRAs and is thought to be a primary driver of their increased toxicity. [5]
Section 3: Functional Activity via β-Arrestin Pathway
In addition to G-protein signaling, GPCRs can signal through the recruitment of proteins called β-arrestins. [15]Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is critical for receptor desensitization (turning off G-protein signaling) and internalization, but it can also initiate G-protein-independent signaling cascades. [16]Ligands that preferentially activate one pathway over the other (e.g., G-protein vs. β-arrestin) are known as "biased agonists." Characterizing the β-arrestin recruitment profile of 5F-CUMYL-PICA is therefore important for a complete understanding of its cellular effects.
Scientific Rationale: β-Arrestin Recruitment Assays
Modern β-arrestin assays often use protein-fragment complementation techniques like Promega's NanoBiT® system. [17]In this setup, the CB1 receptor is fused to one subunit of a luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary subunit (e.g., SmBiT). [18]In the basal state, the subunits are separate and inactive. Upon agonist-induced receptor activation and β-arrestin recruitment, the two subunits are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable luminescent signal in the presence of its substrate. [18][19]
Experimental Protocol: NanoBiT® β-Arrestin Recruitment Assay
-
Cell Culture: Use HEK293 cells co-expressing the CB1-LgBiT fusion protein and the SmBiT-β-arrestin2 fusion protein.
-
Assay Procedure:
-
Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Prepare serial dilutions of 5F-CUMYL-PICA.
-
Add the Nano-Glo® Live Cell Reagent (containing the furimazine substrate) to the cells and incubate according to the manufacturer's protocol.
-
Add the diluted 5F-CUMYL-PICA to the wells.
-
Read luminescence immediately and kinetically over a time course (e.g., 60-90 minutes) using a plate-based luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of 5F-CUMYL-PICA.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax for β-arrestin recruitment.
-
Visualization: β-Arrestin Recruitment Assay Principle
Caption: Principle of a split-luciferase β-arrestin recruitment assay.
While specific β-arrestin recruitment data for 5F-CUMYL-PICA is not as widely published as G-protein data, studies on other SCRAs have demonstrated that this pathway is highly relevant, and characterizing it is crucial for assessing potential biased agonism. [16]
Section 4: Synthesis and Interpretation of Pharmacodynamic Data
The collective in vitro data paints a clear picture of 5F-CUMYL-PICA as a highly potent and efficacious agonist at cannabinoid receptors.
-
High Affinity: It binds tightly to both CB1 and CB2 receptors, with Ki values in the low nanomolar range, suggesting it will effectively occupy these receptors at low concentrations. [14][20]* High Potency: It activates receptor signaling at low nanomolar concentrations, as shown by EC50 values in GTPγS, cAMP, and membrane potential assays. [14][13]* High Efficacy: Critically, unlike the partial agonist Δ⁹-THC, 5F-CUMYL-PICA acts as a full or super-agonist at the CB1 receptor in G-protein activation pathways. [14]This ability to stimulate the receptor system to a greater maximal level than the endogenous cannabinoids (or Δ⁹-THC) is a key pharmacological feature that likely underlies the severe toxicity, including cardiovascular events, seizures, and death, associated with SCRAs. [5][21] The addition of the fluorine atom to the pentyl tail, distinguishing it from CUMYL-PICA, appears to slightly enhance its affinity for the CB2 receptor while maintaining similar high affinity for the CB1 receptor. [14][20]This demonstrates how minor structural modifications can fine-tune the pharmacological profile of these compounds. [21]
Conclusion
The in vitro pharmacodynamic profile of 5F-CUMYL-PICA is characterized by high-affinity binding and high-potency, high-efficacy agonism at the CB1 and CB2 cannabinoid receptors. A multi-assay approach, including radioligand binding, G-protein functional assays ([³⁵S]GTPγS and cAMP), and β-arrestin recruitment studies, is essential for a comprehensive characterization. The data clearly establish that 5F-CUMYL-PICA is substantially more efficacious than Δ⁹-THC at activating the CB1 receptor, a property strongly linked to the significant public health risks posed by this class of synthetic cannabinoids. This guide provides the foundational methods and interpretive framework for researchers and drug development professionals to assess the activity of 5F-CUMYL-PICA and other novel psychoactive substances.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists. BenchChem.
- Promega Corporation. (n.d.). Catch Me If You Can! Detecting Untraceable Synthetic Drugs Using NanoBiT beta-Arrestin Recruitment Assays Case Study #GE848. Promega Corporation.
- Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC.
- Scott-Dennis, C., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.
- Glass, M., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology.
- Navarro, G., et al. (2018). Radioligand binding assays to CB1R and CB2R. ResearchGate.
- Timmerman, J., et al. (2024). Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay. ResearchGate.
- Ashpole, N. M. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi.
- Abidi, A. H., et al. (2012). Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. PMC.
- Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate.
- McGregor, I. S., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. PubMed.
- Felder, C. C., & Glass, M. (2006). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments.
- Cannaert, A., et al. (2019). Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. ACS Pharmacology & Translational Science.
- Asada, H., et al. (2021). Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor. PubMed Central.
- Maccarrone, M., & Finazzi-Agrò, A. (2023). Assay of CB1 Receptor Binding. ResearchGate.
- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery.
- FDA Global Substance Registration System. (n.d.). 5-FLUORO-CUMYL-PICA. GSRS.
- Bouma, J., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer Link.
- Bouma, J., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Semantic Scholar.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed.
- UNODC. (n.d.). Substance Details CUMYL-5F-PICA. UNODC Early Warning Advisory.
- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate.
- Cayman Chemical. (n.d.). 5-fluoro CUMYL-PICA (CAS 1400742-18-8). Cayman Chemical.
- Marcu, J. P., et al. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed Central.
- Hess, C., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC.
- Nunnery, J. (2016). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.
- Banister, S. D., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. PubMed.
- National Center for Biotechnology Information. (n.d.). 5-Fluoro CUMYL-PICA. PubChem.
-
Ross, R. A. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed. Retrieved from [Link]
- Laprairie, R. B., et al. (2016). Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. PubMed Central.
- Kevin, R. C., et al. (2019). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. PubMed.
- Mogler, L., et al. (2019). Structures of cumyl-PINACA, cumyl-PICA, cumyl-5F-PINACA, cumyl-5F-PICA and the analogue SCRAs used in this study. ResearchGate.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.
- Cairns, E. A., et al. (2020). Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. PubMed.
- Wiley, J. L., et al. (2021). Exploring stereochemical and conformational requirements at cannabinoid receptors for synthetic cannabinoids related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ResearchGate.
- Showalter, V. M., & Prather, P. L. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments.
- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. RTI International.
- Gamage, T. F., et al. (2021). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. PMC.
- Scott-Dennis, C., et al. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.
- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
- Kevin, R., et al. (2017). Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats. Semantic Scholar.
- El-Karim, I. A., et al. (2020). Synthesized target compounds and human CB1 receptor binding affinities for derivatives 3-10. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cannabimimetic Profile of 5-Fluoro CUMYL-PICA: An In-Depth Technical Guide
Executive Summary: 5-Fluoro CUMYL-PICA (5F-CUMYL-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) of the cumyl-carboxamide class. As a compound frequently encountered in forensic casework, a thorough understanding of its in vivo effects is critical for researchers, toxicologists, and drug development professionals. This guide synthesizes the current scientific literature to provide a detailed overview of the molecular pharmacology, pharmacokinetics, and hallmark cannabimimetic effects of 5F-CUMYL-PICA in established animal models. The data confirm that 5F-CUMYL-PICA acts as a potent and efficacious agonist at the cannabinoid type 1 (CB1) receptor, leading to classic THC-like effects, including hypothermia, locomotor depression, and full substitution in drug discrimination paradigms. This document details the experimental protocols used to elicit these findings, providing a technical framework for future research and evaluation of novel psychoactive substances.
Introduction: The Rise of Cumyl-Carboxamide Cannabinoids
Synthetic cannabinoids represent the largest and most structurally diverse class of new psychoactive substances (NPS).[1] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the endogenous cannabinoid system. Illicit manufacturers continually alter chemical structures to evade legal control, often resulting in compounds with unpredictable and dangerously high potency and efficacy compared to THC.[2]
Within this evolving landscape, the cumyl-carboxamide scaffold has emerged as a prominent structural class. 5F-CUMYL-PICA, or 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is an analog of CUMYL-PICA distinguished by the addition of a fluorine atom to the terminus of the pentyl chain.[3] This modification is a common strategy in SCRA design, often intended to enhance binding affinity and metabolic stability. This guide provides a comprehensive analysis of the in vivo pharmacology of 5F-CUMYL-PICA, grounded in peer-reviewed experimental data.
Molecular Pharmacology and Mechanism of Action
The cannabimimetic effects of 5F-CUMYL-PICA are mediated primarily through its interaction with the cannabinoid type 1 (CB1) receptor, which is densely expressed in the central nervous system. Like other SCRAs, it functions as a potent agonist at this receptor.
Cannabinoid Receptor (CB1/CB2) Binding and Activation
In vitro studies have consistently demonstrated that 5F-CUMYL-PICA is a potent and efficacious agonist at human CB1 and CB2 receptors.[1] Functional assays show that it activates the CB1 receptor with a significantly higher efficacy than the partial agonism of THC.[2] This high efficacy is a defining characteristic of many SCRAs and is believed to contribute to their severe adverse effect profile. One study reported that while its CB1 binding affinity was lower than its indazole analog (5F-CUMYL-PINACA), it was still a highly potent agonist in functional assays.[4]
Downstream Signaling Pathways
Activation of the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 activation modulates ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, which collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Figure 1: Simplified CB1 receptor signaling pathway activated by 5F-CUMYL-PICA.
Summary of Pharmacological Data
The following table summarizes the in vitro pharmacological profile of 5F-CUMYL-PICA at human cannabinoid receptors.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | hCB1 | 10.3 nM | Radioligand Competition | [4] |
| hCB2 | 40.5 nM | Radioligand Competition | [4] | |
| Functional Potency (EC50) | hCB1 | 1.1 nM | Membrane Potential | [1][4] |
| hCB2 | 11.3 nM | Membrane Potential | [1] |
In Vivo Cannabimimetic Effects
The gold standard for characterizing the THC-like effects of a novel SCRA involves a battery of behavioral and physiological assays in animal models, typically rodents. This approach, often called the "cannabinoid tetrad" (hypothermia, analgesia, catalepsy, and locomotor suppression), along with drug discrimination studies, provides a robust and predictive assessment of a compound's cannabimimetic activity.
Rationale for Core Assays
The selection of in vivo assays is based on their high predictive validity for cannabinoid effects in humans.
-
Hypothermia: CB1 receptor activation in the hypothalamus disrupts thermoregulation, leading to a characteristic, dose-dependent drop in core body temperature. This is a reliable and easily quantifiable physiological marker of CB1 agonism.[5]
-
Locomotor Activity: Cannabinoids typically produce depressant effects on spontaneous movement at higher doses. The open-field test quantifies this effect, providing insight into the sedative properties of the compound.
-
Drug Discrimination: This behavioral paradigm is considered the most accurate animal model for predicting the subjective effects ("high") of drugs in humans.[6] Animals are trained to recognize the internal state produced by a known drug (e.g., THC) and respond accordingly to receive a reward. A test compound that "fully substitutes" for the training drug is predicted to produce similar subjective effects in humans.[2]
Hypothermia
Studies in rats have confirmed that 5F-CUMYL-PICA is a potent inducer of hypothermia. Administration of the compound at doses of 1-3 mg/kg (intraperitoneal) produced significant and moderate decreases in core body temperature.[1][5][7] Crucially, this hypothermic effect was reversed by pretreatment with a CB1 receptor antagonist but not a CB2 antagonist, confirming that the effect is mediated by the CB1 receptor.[1]
Figure 2: Standard experimental workflow for assessing drug-induced hypothermia.
-
Animal Model: Adult male Sprague-Dawley rats or ICR mice.[1][6]
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment begins.
-
Baseline Measurement: A baseline core body temperature is recorded by inserting a lubricated, flexible rectal thermometer to a consistent depth (e.g., 2 cm for mice).
-
Drug Preparation & Administration: 5F-CUMYL-PICA is dissolved in a vehicle solution (e.g., ethanol:Cremophor EL:saline in a 1:1:18 ratio). The drug or vehicle is administered via intraperitoneal (i.p.) injection.
-
Post-Injection Monitoring: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) after injection.
-
Data Analysis: The change in temperature from baseline (ΔT) is calculated for each time point. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of different doses against the vehicle control group.
Locomotor Activity
While direct studies on the locomotor effects of 5F-CUMYL-PICA are not prevalent in the searched literature, extensive data exists for the structurally and pharmacologically similar analog, 5F-CUMYL-P7AICA.[8] This compound produced a dose-dependent depression of locomotor activity in mice, a classic cannabimimetic effect.[8] The effective dose for 50% depression of activity (ED₅₀) was found to be 0.45 mg/kg, with effects lasting approximately 60 minutes at a dose of 0.5 mg/kg.[8] Given the shared cumyl-carboxamide scaffold and potent CB1 agonism, it is scientifically justified to predict that 5F-CUMYL-PICA would produce a similar profile of locomotor suppression.
Figure 3: General workflow for assessing locomotor activity in an open-field arena.
-
Animal Model: Adult male Swiss-Webster mice.[8]
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared photobeams to automatically track movement.
-
Drug Preparation & Administration: The test compound is prepared in a suitable vehicle and administered via i.p. injection.
-
Testing Procedure: Immediately following injection, the animal is placed in the center of the open-field arena. Locomotor activity (typically measured as total distance traveled or the number of photobeam breaks) is recorded continuously by a computer system for a predetermined session length (e.g., 60 minutes).
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute blocks) to assess both the magnitude and time course of the drug's effect. The total activity over the session is compared across dose groups to determine a dose-response curve and calculate an ED₅₀ value.
Drug Discrimination
In a mouse drug discrimination study, 5F-CUMYL-PICA was found to fully substitute for THC.[2] This indicates that the compound produces interoceptive (subjective) effects that are qualitatively similar to those of THC.[2] This result is highly significant as it strongly suggests that 5F-CUMYL-PICA possesses a similar potential for abuse as cannabis and other abused synthetic cannabinoids.[6]
Figure 4: Workflow for a two-lever drug discrimination study.
-
Animal Model: Adult male and female C57BL/6 mice or Sprague-Dawley rats.[6][8]
-
Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet or sweetened liquid).
-
Training Phase: Animals are trained to discriminate between an injection of THC (e.g., 3 mg/kg, i.p.) and a vehicle injection. On days they receive THC, only presses on the "drug-appropriate" lever are reinforced. On days they receive vehicle, only presses on the "vehicle-appropriate" lever are reinforced. Training continues until animals reliably respond on the correct lever (>80% accuracy).
-
Substitution Testing Phase: Once trained, animals are given an injection of a test dose of 5F-CUMYL-PICA. During these test sessions, presses on either lever are recorded but not reinforced.
-
Data Analysis: The primary dependent measure is the percentage of responses made on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug-appropriate lever, indicating the test drug produces a subjective state similar to THC.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of 5F-CUMYL-PICA is essential for interpreting its duration of action and for forensic analysis.
Absorption, Distribution, and Half-Life
While in vitro studies using human and rat liver microsomes suggest that 5F-CUMYL-PICA should be rapidly cleared, in vivo data tells a different story.[5][7] In rats, the parent compound remains detectable in plasma up to 24 hours after administration.[5][7] This discrepancy points to a key characteristic of many lipophilic SCRAs: sequestration into adipose (fat) tissue. This creates a reservoir from which the drug can slowly be released back into circulation, prolonging its effects and detection window.[5][7] The plasma half-life for 5F-CUMYL-PICA in rats following intraperitoneal administration has been reported to be between 7 and 12 hours.[9]
Metabolic Pathways
5F-CUMYL-PICA is extensively metabolized before excretion. The primary metabolic routes involve:
-
Phase I Metabolism: Oxidative transformations, such as hydroxylation on the cumyl moiety or the indole ring, and N-dealkylation of the fluoropentyl chain.[5][7]
-
Phase II Metabolism: Glucuronide conjugation of the Phase I metabolites to increase their water solubility for excretion.[5][7]
An important forensic consideration is that hydrolytic defluorination of the N-pentyl chain followed by oxidation can produce metabolites that are identical to those of the non-fluorinated parent compound, CUMYL-PICA.[5] Therefore, detection of specific, non-overlapping metabolites is crucial to definitively identify 5F-CUMYL-PICA exposure.
Conclusion and Future Directions
The available evidence robustly demonstrates that 5F-CUMYL-PICA exhibits a classic cannabimimetic profile driven by its potent agonism at the CB1 receptor. In vivo studies confirm that it produces hallmark cannabinoid effects, including hypothermia and full substitution for the subjective effects of THC, with an expected profile of locomotor suppression. Its pharmacokinetic properties, characterized by a longer-than-expected in vivo duration due to tissue sequestration, contribute to its prolonged action.
For drug development professionals, the cumyl-carboxamide scaffold represents a class of highly potent CB1 agonists. For researchers and forensic scientists, this guide provides a consolidated overview of the expected physiological and behavioral effects of 5F-CUMYL-PICA, along with the validated methodologies used for their assessment. Future research should focus on direct, head-to-head comparisons of locomotor effects with other cumyl analogs and further explore the toxicology and potential for long-term adverse effects associated with this potent class of synthetic cannabinoids.
References
-
Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., Wiley, J. L., & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446. [Link]
-
Gatch, M. B., & Forster, M. J. (2021). Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 376(1), 1-8. [Link]
-
Longworth, M., Banister, S. D., Boyd, R., Kevin, R. C., Connor, M., McGregor, I. S., & Kassiou, M. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience, 8(10), 2159–2167. [Link]
-
Al-Jumaiah, A., Al-Asmari, A., & Al-Ahmary, K. (2024). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Medical Science, 28, e33ms338. [Link]
-
Banister, S. D., Adams, A., Kevin, R. C., Macdonald, C., Glass, M., Boyd, R., Connor, M., McGregor, I. S., & Kassiou, M. (2019). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis, 11(2), 279–291. [Link]
-
Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, M., English, J. A., Banister, S. D., Kassiou, M., McGregor, I. S., Thomas, B. F., & Wiley, J. L. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 303–316. [Link]
-
Gamage, T. F., Farquhar, C. E., Lefever, T. W., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 195, 108569. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. Available at: [Link]
-
Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Gamage, T. F., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]
-
Banister, S. D., et al. (2018). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. [Link]
-
Longworth, M., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience. [Link]
Sources
- 1. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro CUMYL-PICA chemical structure and formula
An In-Depth Technical Guide to 5-Fluoro CUMYL-PICA (SGT-67)
Introduction
5-Fluoro CUMYL-PICA, also known by its synonym SGT-67, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class.[1] As an analog of CUMYL-PICA, it is distinguished by the addition of a terminal fluorine atom on the N-pentyl chain.[1][2] This modification is a common strategy employed in the clandestine synthesis of designer drugs to alter potency and metabolic stability. This guide provides a comprehensive technical overview of 5-Fluoro CUMYL-PICA, designed for researchers, scientists, and drug development professionals. It will cover its chemical structure, physicochemical properties, synthesis, analytical methodologies, pharmacology, and legal status.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity and properties of 5-Fluoro CUMYL-PICA is fundamental for its synthesis, analytical detection, and pharmacological evaluation.
IUPAC Name: 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide[1] or 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide.[3]
Synonyms: SGT-67[1]
CAS Number: 1400742-18-8[1][3]
Chemical Structure
The molecular structure of 5-Fluoro CUMYL-PICA consists of an indole core substituted at the nitrogen position (N1) with a 5-fluoropentyl chain. The C3 position of the indole ring is linked via a carboxamide group to a cumyl moiety (1-methyl-1-phenylethyl).
Caption: 2D Chemical Structure of 5-Fluoro CUMYL-PICA.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 5-Fluoro CUMYL-PICA.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇FN₂O | [1][3][4] |
| Molecular Weight | 366.5 g/mol | [1][3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (as analytical standard) | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml | [1] |
| UV λmax | 219, 247, 291 nm | [1] |
| InChI Key | ZJCYQNSYQBCKOD-UHFFFAOYSA-N | [1][4] |
Synthesis and Analytical Characterization
Synthetic Pathway Overview
The synthesis of 5-Fluoro CUMYL-PICA typically involves a convergent synthesis strategy. A key step is the amide coupling between the activated carboxylic acid of the indole core and cumylamine.[5] This approach allows for modular assembly, enabling the synthesis of various analogs.
Caption: Generalized synthetic workflow for 5-Fluoro CUMYL-PICA.
The rationale for this pathway lies in its efficiency and the commercial availability of the starting materials. The alkylation of the indole nitrogen is a standard procedure, and various amide coupling reagents (e.g., TBTU) can be employed to facilitate the formation of the final product in good yields.[5]
Analytical Methodologies
Due to its presence in complex biological matrices and forensic samples, robust analytical methods are required for the unambiguous identification and quantification of 5-Fluoro CUMYL-PICA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of synthetic cannabinoids.[6][7] The compound is typically identified based on its retention time and the fragmentation pattern of its mass spectrum.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of the parent compound and its metabolites in biological fluids like blood and urine.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of new synthetic cannabinoids, including 5-Fluoro CUMYL-PICA.[6]
Experimental Protocol: GC-MS/MS Quantification in Blood
The following is a representative protocol for the quantification of 5-Fluoro CUMYL-PICA in blood, based on established methodologies.[7][10]
Objective: To quantify 5-Fluoro CUMYL-PICA in a human blood sample.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of whole blood, add an internal standard.
-
Vortex and allow to equilibrate.
-
Perform protein precipitation by adding acetonitrile, then centrifuge.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
GC System: Agilent Gas Chromatograph or equivalent.
-
Column: HP-5MS capillary column or similar.
-
Injection Mode: Splitless.
-
Oven Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure separation.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 5-Fluoro CUMYL-PICA and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using fortified blood samples with known concentrations of 5-Fluoro CUMYL-PICA.
-
Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
The limit of detection (LOD) for such methods can be as low as 0.1 ng/mL, with a limit of quantification (LOQ) around 0.50 ng/mL.[7][10]
Pharmacology and Toxicology
Mechanism of Action
5-Fluoro CUMYL-PICA acts as a potent agonist at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors.[11] Its psychoactive effects are primarily mediated through its action on CB₁ receptors in the central nervous system. The affinity and efficacy at these receptors are comparable to or greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Pharmacological Effects
In vivo studies in animal models have demonstrated that 5-Fluoro CUMYL-PICA induces cannabimimetic effects. A notable effect is a significant, dose-dependent reduction in core body temperature (hypothermia).[12] It also causes a reduction in heart rate (bradycardia).[11] These effects are consistent with the activation of CB₁ receptors.
Metabolism
The metabolism of 5-Fluoro CUMYL-PICA is extensive, primarily involving phase I oxidative transformations and subsequent phase II glucuronidation.[13][14] In vitro studies using human liver microsomes have shown rapid metabolic clearance.[13][14] However, in vivo studies suggest a more prolonged elimination, possibly due to sequestration in adipose tissue.[13][14]
Key metabolic pathways include:
-
Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.
-
N-dealkylation: Removal of the 5-fluoropentyl chain.
-
Oxidative defluorination: Replacement of the fluorine atom with a hydroxyl group, which can then be further oxidized.[15]
Caption: Major metabolic pathways of 5-Fluoro CUMYL-PICA.
The identification of specific metabolites is crucial in forensic toxicology to confirm exposure, as the parent compound may be present at very low concentrations or be undetectable in biological samples.
Legal and Regulatory Status
Synthetic cannabinoids are regulated in many countries due to their high potential for abuse and adverse health effects. In the United States, many synthetic cannabinoids, including 5-Fluoro CUMYL-PICA and its analogs like 5F-CUMYL-PINACA, are classified as Schedule I controlled substances under the Controlled Substances Act.[16][17][18] This classification means they have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.[18]
Conclusion
5-Fluoro CUMYL-PICA is a potent synthetic cannabinoid with a well-defined chemical structure and a complex metabolic profile. Its synthesis is achievable through standard organic chemistry techniques, and its detection in forensic and clinical settings relies on sensitive analytical methods like GC-MS/MS and LC-MS/MS. The pharmacological effects are mediated by its agonist activity at cannabinoid receptors, leading to significant physiological changes. Due to its potential for abuse and adverse health effects, 5-Fluoro CUMYL-PICA is a controlled substance in many jurisdictions. This guide provides a foundational understanding for professionals engaged in the research, analysis, and regulation of new psychoactive substances.
References
-
5F-CUMYL-PINACA. Wikipedia. [Link]
-
5-FLUORO-CUMYL-PICA. GSRS. [Link]
-
5-Fluoro CUMYL-PICA. PubChem. [Link]
-
CUMYL-PICA and 5F-CUMYL-PICA Metabolism. PubMed. [Link]
-
5F-CUMYL-PICA. ChemBK. [Link]
-
5F-Cumyl-PINACA in 'e-liquids'. PMC. [Link]
-
In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]
-
Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA. PubMed. [Link]
-
Substance Details CUMYL-5F-PICA. UNODC. [Link]
-
Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA. ResearchGate. [Link]
-
5F-CUMYL-P7AICA. Wikipedia. [Link]
-
Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS). ACS Publications. [Link]
-
Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. SpringerLink. [Link]
-
Synthesis of nine potential synthetic cannabinoid metabolites. Taylor & Francis Online. [Link]
-
Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS). PubMed. [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid. ArTS. [Link]
-
Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA. ResearchGate. [Link]
-
Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. PMC. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Taylor & Francis Online. [Link]
-
Substance Details CUMYL-5F-PINACA. UNODC. [Link]
-
Schedules of Controlled Substances: Placement in Schedule I. Federal Register. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC. [Link]
-
Federal Register/Vol. 84, No. 73/Tuesday, April 16, 2019/Rules and Regulations. GovInfo. [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid. PubMed. [Link]
-
Structures of cumyl‐PINACA, cumyl‐PICA, cumyl‐5F‐PINACA, cumyl‐5F‐PICA and the analogue SCRAs. ResearchGate. [Link]
-
Synthesis and in Vitro Cannabinoid Receptor 1 Activity. ACS Publications. [Link]
-
List of SGT cannabinoids. Grokipedia. [Link]
-
SGT-25, 1000 µg/mL, AN, 1 mL. ZeptoMetrix. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5-fluoro CUMYL-PICA | 1400742-18-8 [chemicalbook.com]
- 3. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. arts.units.it [arts.units.it]
- 9. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5F-CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 17. Federal Register :: Schedules of Controlled Substances: Placement of 5F-EDMB-PINACA, 5F-MDMB-PICA, FUB-AKB48, 5F-CUMYL-PINACA, and FUB-144 in Schedule I [federalregister.gov]
- 18. govinfo.gov [govinfo.gov]
A Comprehensive Technical Guide to 5-Fluoro CUMYL-PICA (SGT-67)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro CUMYL-PICA, also known by the code SGT-67, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and pharmacological research. As a derivative of CUMYL-PICA with a terminal fluorine atom on the pentyl chain, it exhibits potent activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of 5-Fluoro CUMYL-PICA, including its chemical identity, pharmacological profile, metabolic pathways, and analytical methodologies for its detection and quantification. The information presented herein is intended to serve as a valuable resource for professionals in drug development, forensic science, and cannabinoid research.
Chemical Identity and Physicochemical Properties
The unambiguous identification of novel psychoactive substances is paramount for accurate research and forensic analysis. This section details the chemical nomenclature and key physicochemical properties of 5-Fluoro CUMYL-PICA.
IUPAC Name and Synonyms
The formal International Union of Pure and Applied Chemistry (IUPAC) name for 5-Fluoro CUMYL-PICA is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide .[1][2]
This compound is also known by several synonyms and codes:
Chemical Structure and Properties
The molecular structure of 5-Fluoro CUMYL-PICA is characterized by an indole core substituted at the nitrogen position with a 5-fluoropentyl chain and at the 3-position with a carboxamide group linked to a cumyl (2-phenylpropan-2-yl) moiety.
| Property | Value | Reference |
| Molecular Formula | C23H27FN2O | [1][3][4] |
| Molecular Weight | 366.47 g/mol | [1][4] |
| Appearance | Crystalline solid | [3] |
| CAS Number | 1400742-18-8 | [1][3] |
Pharmacological Profile
Understanding the pharmacological activity of 5-Fluoro CUMYL-PICA is crucial for predicting its physiological effects and potential for abuse. This section outlines its mechanism of action and in vivo effects.
Mechanism of Action
5-Fluoro CUMYL-PICA acts as a potent agonist at the cannabinoid type 1 (CB1) receptor.[5] The CB1 receptor is the primary molecular target for the psychoactive effects of cannabinoids. Like other synthetic cannabinoids, its interaction with the CB1 receptor mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, though often with significantly higher potency and efficacy.[5] Studies have shown that cumyl-derived synthetic cannabinoids, including 5-Fluoro CUMYL-PICA, are potent and efficacious agonists at both CB1 and CB2 receptors, with a notable selectivity for CB1 activation.[5]
In Vivo Effects
Preclinical studies in animal models have demonstrated characteristic cannabimimetic effects following the administration of 5-Fluoro CUMYL-PICA. In rats, it has been shown to induce dose-dependent hypothermia and bradycardia at doses of 1 mg/kg.[5][6] The hypothermic effect of 5-Fluoro CUMYL-PICA was observed to be longer-lasting compared to its non-fluorinated analog, CUMYL-PICA.[6]
Logical Relationship: From Structure to Effect
The following diagram illustrates the causal chain from the chemical structure of 5-Fluoro CUMYL-PICA to its physiological effects.
Caption: Causal pathway from chemical structure to physiological response.
Metabolism
The metabolism of synthetic cannabinoids is a critical area of study for forensic toxicology, as the parent compound is often rapidly metabolized and undetectable in biological samples. Understanding the metabolic fate of 5-Fluoro CUMYL-PICA is essential for developing effective analytical methods for its detection in cases of suspected use.
Metabolic Pathways
In vitro and in vivo studies have shown that 5-Fluoro CUMYL-PICA undergoes extensive phase I and phase II metabolism.[7][8] The primary metabolic pathways involve:
-
Oxidative Transformations: This includes hydroxylation of the N-pentyl chain and the cumyl moiety.[7][8]
-
Glucuronidation: Phase II conjugation of the phase I metabolites to form more water-soluble compounds for excretion.[7][8]
Interestingly, the primary metabolic pathways for both CUMYL-PICA and 5-Fluoro CUMYL-PICA can result in the formation of identical metabolites following terminal hydroxylation or dealkylation of the N-alkyl chain.[7][8] This highlights the importance of selecting specific metabolite targets for analytical methods to differentiate between the use of these two compounds.
Experimental Workflow: In Vitro Metabolism Study
The following diagram outlines a typical workflow for an in vitro metabolism study of a synthetic cannabinoid like 5-Fluoro CUMYL-PICA.
Caption: Workflow for in vitro metabolism analysis.
Analytical Methodology
The detection and quantification of 5-Fluoro CUMYL-PICA and its metabolites in various matrices require sensitive and specific analytical techniques. This section details common analytical approaches.
Sample Preparation
Effective sample preparation is crucial for removing interfering substances and concentrating the analytes of interest. Common techniques include:
-
Solid-Phase Extraction (SPE): A robust method for cleaning up complex biological samples like blood and urine.[9][10]
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids.
Instrumentation
A variety of analytical instruments are employed for the analysis of 5-Fluoro CUMYL-PICA.
GC-MS is a widely used technique in forensic toxicology. For the analysis of 5-Fluoro CUMYL-PICA, a typical GC-MS method would involve:
-
Injection: Splitless injection at a high temperature (e.g., 270 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp to ensure separation of analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass selective detector operating in scan or selected ion monitoring (SIM) mode.[11]
A validated GC-MS/MS method has been developed for the quantification of 5F-CUMYL-PICA in blood samples with a limit of detection (LOD) of 0.1 ng/ml and a limit of quantification (LOQ) of 0.50 ng/ml.[9][10]
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of metabolites in biological fluids. A typical LC-MS/MS method would include:
-
Chromatography: Reversed-phase chromatography using a C18 or PFP column with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid and ammonium formate.[12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode.[12]
NMR is a powerful tool for the definitive structural elucidation of novel compounds. It was instrumental in the initial identification of 5F-Cumyl-PINACA, a closely related compound, and is used for the characterization of reference standards of 5-Fluoro CUMYL-PICA.[11][13]
Synthesis
The synthesis of 5-Fluoro CUMYL-PICA is typically achieved through a coupling reaction between a suitable indole-3-carboxylic acid intermediate and cumylamine. A general synthetic approach involves:
-
Alkylation of an indole-3-carboxylate: The nitrogen of a methyl or ethyl indole-3-carboxylate is alkylated with 1-bromo-5-fluoropentane.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with cumylamine using a suitable coupling agent to form the final product, 5-Fluoro CUMYL-PICA.[14]
Signaling Pathway: CB1 Receptor Activation
The following diagram illustrates the signaling pathway initiated by the binding of 5-Fluoro CUMYL-PICA to the CB1 receptor.
Caption: CB1 receptor signaling cascade upon agonist binding.
Conclusion
5-Fluoro CUMYL-PICA is a potent synthetic cannabinoid with significant implications for public health and forensic science. This guide has provided a detailed technical overview of its chemical properties, pharmacological effects, metabolism, and analytical detection. A thorough understanding of these aspects is essential for the scientific and regulatory communities to address the challenges posed by the continuous emergence of novel psychoactive substances. The methodologies and data presented serve as a foundational resource for researchers working to elucidate the properties of this and other related compounds.
References
-
C. T. Schoeder, et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic toxicology, 36(2), 385-403. [Link]
-
Global Substance Registration System (GSRS). 5-FLUORO-CUMYL-PICA. [Link]
-
PubChem. 5-Fluoro CUMYL-PICA. [Link]
-
C. T. Kevin, et al. (2018). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446. [Link]
-
ResearchGate. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. [Link]
-
L. H. Richter, et al. (2019). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 37(1), 186-196. [Link]
-
UNODC. Substance Details CUMYL-5F-PICA. [Link]
-
ResearchGate. Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. [Link]
-
Wikipedia. 5F-CUMYL-P7AICA. [Link]
-
ACS Publications. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA. [Link]
-
S. D. Banister, et al. (2019). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis, 11(2), 279-291. [Link]
-
S. D. Banister, et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience, 8(10), 2159-2167. [Link]
-
ChemBK. 5F-CUMYL-PICA. [Link]
-
ArTS. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. [Link]
-
M. A. Al-Asmari, et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO959. [Link]
-
M. L. Banks, et al. (2022). Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 380(2), 108-117. [Link]
-
ResearchGate. Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA, a scaffold hopping analogue of 5F-CUMYL-PICA and 5F-CUMYL-PINACA. [Link]
-
ResearchGate. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. [Link]
-
Taylor & Francis Online. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. [Link]
-
ACS Publications. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-. [Link]
Sources
- 1. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Details CUMYL-5F-PICA [unodc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arts.units.it [arts.units.it]
- 13. 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Fluoro CUMYL-PICA for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: 5-Fluoro CUMYL-PICA is a synthetic cannabinoid that has emerged in the ever-evolving landscape of novel psychoactive substances. As an analog of CUMYL-PICA, it is characterized by the addition of a fluorine atom to the pentyl chain. This modification can significantly alter the compound's pharmacological and toxicological properties. This technical guide provides a comprehensive overview of 5-Fluoro CUMYL-PICA, focusing on its chemical identity, and analytical methodologies. The information presented herein is intended to support researchers, forensic scientists, and drug development professionals in their work with this compound.
Core Chemical Identifiers and Physicochemical Properties
A precise understanding of the fundamental chemical and physical properties of 5-Fluoro CUMYL-PICA is paramount for any scientific investigation. These identifiers are crucial for accurate analytical method development, spectral library matching, and toxicological assessment.
| Property | Value | Source(s) |
| CAS Number | 1400742-18-8 | [1][2][3][4][5] |
| Molecular Formula | C23H27FN2O | [1][2][3][4] |
| Molecular Weight | 366.5 g/mol | [1][2] |
| IUPAC Name | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | [2] |
| Synonyms | 5-FluoroCUMYL-PICA, SGT-67 | [1][2] |
Chemical Structure:
The chemical structure of 5-Fluoro CUMYL-PICA is fundamental to understanding its interaction with cannabinoid receptors and its metabolic fate.
Caption: Chemical structure of 5-Fluoro CUMYL-PICA.
Analytical Methodologies
The accurate identification and quantification of 5-Fluoro CUMYL-PICA in various matrices, such as biological samples and seized materials, are critical for forensic and research purposes. A multi-platform analytical approach is often employed to ensure the definitive identification and accurate quantification of this synthetic cannabinoid.
Sample Preparation Workflow
A robust and reproducible sample preparation protocol is the foundation of any reliable analytical method. The choice of extraction technique depends on the matrix and the analytical instrument to be used.
Caption: General workflow for sample preparation.
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 1 mL of the homogenized and centrifuged biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte of interest with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely used technique for the identification of synthetic cannabinoids. The compound is typically derivatized before analysis to improve its volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp to ensure adequate separation of the analyte from matrix components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cannabinoids in complex biological matrices without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) for quantification, using at least two transitions per analyte for confirmation.
Conclusion
This technical guide provides essential information on 5-Fluoro CUMYL-PICA, focusing on its chemical identity and analytical detection. The provided protocols and workflows serve as a starting point for researchers and forensic scientists. It is imperative to validate all analytical methods to ensure their accuracy, precision, and reliability. The dynamic nature of the novel psychoactive substance market necessitates continuous monitoring and the development of new analytical strategies to keep pace with emerging threats.
References
-
PubChem. (n.d.). 5-Fluoro CUMYL-PICA. Retrieved from [Link][2]
-
Global Substance Registration System (GSRS). (n.d.). 5-FLUORO-CUMYL-PICA. Retrieved from [Link][4]
Sources
The Solubility Profile of 5-Fluoro CUMYL-PICA: A Technical Guide for Researchers
An In-Depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Prevalent Synthetic Cannabinoid
Introduction
5-Fluoro CUMYL-PICA (SGT-25) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. Its prevalence in forensic casework and its use as a research chemical necessitate a thorough understanding of its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates solvent selection for analytical testing, informs sample preparation for in-vitro and in-vivo studies, and influences the compound's behavior in various matrices. This technical guide provides a detailed overview of the solubility of 5-Fluoro CUMYL-PICA in a range of common organic solvents, presents a standardized protocol for solubility determination, and discusses the underlying chemical principles governing its solubility profile.
Theoretical Framework: The Chemistry of Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. 5-Fluoro CUMYL-PICA is a highly lipophilic molecule, a characteristic common to many synthetic cannabinoids[1][2][3]. Its structure features a large, non-polar cumyl group and an indole core, with a polar carboxamide linker and a fluoropentyl chain that adds some polar character.
The overall high lipophilicity predicts poor solubility in water and good solubility in non-polar to medium-polarity organic solvents[1][2][3]. The solubility in a specific organic solvent will depend on the interplay of intermolecular forces—including van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding—between the solute (5-Fluoro CUMYL-PICA) and the solvent molecules. Solvents with polarity indices that more closely match the overall polarity of 5-Fluoro CUMYL-PICA are expected to be the most effective at dissolving it.
Quantitative and Qualitative Solubility Data
The solubility of 5-Fluoro CUMYL-PICA has been determined in several key organic solvents. The data, compiled from chemical supplier technical data sheets and inferred from its widespread use in analytical methodologies, is summarized in the table below.
| Organic Solvent | Polarity Index (P') | Quantitative Solubility (mg/mL) | Qualitative Solubility |
| Dimethylformamide (DMF) | 6.4 | 30[4] | Very High |
| Dimethyl sulfoxide (DMSO) | 7.2 | 15[4] | Very High |
| Acetonitrile | 5.8 | High | Routinely used for extraction and as a mobile phase component in LC-MS analysis[5][6] |
| Methanol | 5.1 | 1[4] | Soluble; described as "completely soluble" for extraction purposes[7] |
| Ethanol | 4.3 | 1[4] | Soluble |
| Ethyl Acetate | 4.4 | High | Used as an effective eluting and extraction solvent in analytical procedures[5][8][9] |
| Dichloromethane (DCM) | 3.1 | High | Successfully used for the extraction of related synthetic cannabinoids from complex matrices[10] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure accurate and reproducible solubility data, a standardized methodology is crucial. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] This protocol is adapted from standard guidelines for this purpose.
I. Materials and Equipment
-
5-Fluoro CUMYL-PICA (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator set in a temperature-controlled environment (e.g., 25°C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Mass Spectrometry (LC-MS) system
-
Calibrated volumetric flasks and pipettes
II. Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 5-Fluoro CUMYL-PICA to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 2 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully draw the supernatant using a syringe, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of 5-Fluoro CUMYL-PICA of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of 5-Fluoro CUMYL-PICA in the filtered supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Discussion and Practical Implications
The solubility data aligns with the theoretical understanding of 5-Fluoro CUMYL-PICA as a lipophilic compound. Its highest reported solubility is in highly polar aprotic solvents like DMF and DMSO. This is likely due to a combination of favorable dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid compound effectively.
The high solubility in acetonitrile, ethyl acetate, and dichloromethane, as inferred from their common use in extraction and analytical protocols, is consistent with their medium polarity.[5][6][8][9][10] These solvents provide a balance of polarity that can effectively solvate the different functional groups within the 5-Fluoro CUMYL-PICA molecule.
The lower, yet still significant, solubility in alcohols like methanol and ethanol (1 mg/mL) is also noteworthy.[4] While these are polar protic solvents, their hydrocarbon portions can interact favorably with the non-polar regions of the solute. The statement that the compound is "completely soluble in methanol" for extraction purposes suggests that at the concentrations typically used for preparing analytical samples, solubility is not a limiting factor.[7]
For researchers, these findings have direct practical implications:
-
Analytical Method Development: Acetonitrile and methanol are excellent choices for preparing stock solutions and as components of the mobile phase in liquid chromatography. For GC-MS, solvents like ethyl acetate or dichloromethane are effective for sample preparation.
-
In-Vitro Studies: DMSO is a common choice for dissolving compounds for cell-based assays due to its high solvating power and miscibility with aqueous media. However, researchers must be mindful of potential solvent toxicity at higher concentrations.
-
Extraction from Seized Materials: The data supports the use of methanol, acetonitrile, or ethyl acetate for efficient extraction of 5-Fluoro CUMYL-PICA from herbal matrices or other seized materials.
Conclusion
5-Fluoro CUMYL-PICA exhibits a solubility profile characteristic of a lipophilic synthetic cannabinoid, with poor aqueous solubility and high solubility in a range of organic solvents. Its solubility is highest in polar aprotic solvents like DMF and DMSO, and it is also highly soluble in medium-polarity solvents such as acetonitrile, ethyl acetate, and dichloromethane. Understanding these solubility characteristics and employing robust methodologies like the shake-flask method for their determination is essential for ensuring data quality and experimental success in forensic, toxicological, and pharmacological research involving this compound.
References
-
Staeheli, S. N., Poetzsch, M., Veloso, V. P., Bovens, M., Bissig, C., Steuer, A. E., & Krämer, T. (2018). In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Drug Testing and Analysis, 10(1), 148–157. Available at: [Link]
-
Nguyen, A. T., Nguyen, H. C., Nguyen, D. T., Huynh, Q. C., Le, M. H., Huynh, H. T., & Pham, D. T. (2023). Into the synthetic cannabinoid 5-Fluoro-MDMB-PICA in “American grass” illicit drug: Extraction, isolation, structure elucidation, and GC/MS determination. Talanta Open, 8, 100246. Available at: [Link]
-
Biotage. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. News-Medical.Net. Available at: [Link]
-
Al-Tannak, N. F., & Al-Obaidy, K. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. Available at: [Link]
-
Peruch, M., et al. (2022). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes: An Alert from the Province of Trieste (Italy). Current Pharmaceutical Analysis, 18(6), 554-561. Available at: [Link]
-
Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, P. R., Fennell, T. R., Wiley, J. L., ... & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333–347. Available at: [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved January 21, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (2017). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved January 21, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. National Criminal Justice Reference Service. Retrieved January 21, 2026, from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 21, 2026, from [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]
Sources
- 1. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unodc.org [unodc.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. news-medical.net [news-medical.net]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Degradation Products of 5-Fluoro-CUMYL-PICA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Understanding Thermal Degradation in Synthetic Cannabinoids
5-Fluoro-CUMYL-PICA (SGT-25) is a potent synthetic cannabinoid of the indole carboxamide class. As with many novel psychoactive substances, the primary route of administration is through inhalation via smoking or vaporization.[1] This introduces a critical, yet often overlooked, variable in the pharmacology and toxicology of the substance: thermal degradation. The intense heat applied during these methods of consumption can induce significant chemical transformations, leading to a cocktail of degradation products that the user is ultimately exposed to. Understanding the thermal stability of 5-Fluoro-CUMYL-PICA and characterizing its pyrolytic byproducts is therefore not merely an academic exercise, but a crucial aspect of public health and safety, as these degradants may possess their own unique and potentially harmful pharmacological and toxicological profiles.[2]
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability of 5-Fluoro-CUMYL-PICA and its degradation products. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to inform analytical testing, toxicological assessments, and the development of harm reduction strategies.
Thermal Stability Profile of 5-Fluoro-CUMYL-PICA
Studies have shown that 5-Fluoro-CUMYL-PICA, like many carboxamide-type synthetic cannabinoids, is a thermally labile compound.[1] Significant degradation is observed at temperatures exceeding 400°C.[1] This is particularly relevant in the context of smoking, where temperatures can reach between 700°C and 900°C.[3] At lower temperatures, such as those used in some vaporizers, the extent of degradation may be less severe, but the potential for the formation of harmful byproducts remains.
The thermal decomposition of 5-Fluoro-CUMYL-PICA is not a singular event but rather a temperature-dependent process that yields a variety of products. The following sections will detail the experimental methodologies used to probe this degradation and the specific products that have been identified.
Key Degradation Products Identified
Through controlled pyrolysis experiments coupled with gas chromatography-mass spectrometry (GC-MS), researchers have identified several key thermal degradation products of 5-Fluoro-CUMYL-PICA.[1]
| Temperature | Degradation Product | Chemical Structure | Notes |
| ≥ 400°C | α-Methylstyrene | C₉H₁₀ | A volatile organic compound. |
| ≥ 600°C | Toluene | C₇H₈ | A well-known aromatic hydrocarbon with associated health risks. |
| High Temperatures | Cyanide (HCN) | HCN | A highly toxic chemical asphyxiant. |
Table 1: Major Thermal Degradation Products of 5-Fluoro-CUMYL-PICA
The formation of these products indicates the fragmentation of the parent molecule at specific chemical bonds under thermal stress. The cumyl group is a clear source of α-methylstyrene and toluene, while the indole and carboxamide core are implicated in the more concerning formation of cyanide.[1]
Proposed Degradation Pathways
The thermal degradation of 5-Fluoro-CUMYL-PICA is believed to follow a general pathway proposed for carboxamide-type synthetic cannabinoids. This pathway involves a series of reactions that ultimately lead to the liberation of highly toxic cyanide gas.[1]
A crucial step in this proposed mechanism is the formation of an indole-amide intermediate, followed by dehydration to an indole-carbonitrile.[1] It is the subsequent breakdown of this nitrile-containing intermediate at high temperatures that is thought to release cyanide.[1] The amount of cyanide generated can be significant, with studies reporting up to 27 µg per milligram of the parent compound for some carboxamide-type synthetic cannabinoids.[1]
Caption: Proposed thermal degradation pathway of 5-Fluoro-CUMYL-PICA.
Experimental Protocols for Thermal Stability Analysis
The investigation of the thermal stability of 5-Fluoro-CUMYL-PICA relies on sophisticated analytical techniques that simulate the conditions of smoking or vaporization and allow for the identification of the resulting degradation products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the primary technique used to study the thermal decomposition of synthetic cannabinoids.
Step-by-Step Methodology:
-
Sample Preparation: A small, precise amount of 5-Fluoro-CUMYL-PICA is placed into a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 200°C, 400°C, 600°C, 800°C) using a thermolysis probe.[1] This mimics the rapid heating that occurs during smoking.
-
Separation: The resulting volatile and semi-volatile degradation products are swept by a carrier gas (typically helium) into a gas chromatograph (GC). The GC column separates the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification: As each compound elutes from the GC column, it enters a mass spectrometer (MS). The MS ionizes the compounds and fragments them into characteristic patterns. By analyzing these mass spectra, individual degradation products can be identified by comparing them to spectral libraries and known standards.
Caption: Experimental workflow for Py-GC-MS analysis.
Cyanide Quantification
Due to the high toxicity of cyanide, a separate and more sensitive method is often employed for its quantification.
Step-by-Step Methodology:
-
Thermolysis and Trapping: The synthetic cannabinoid is heated in a controlled manner, and the off-gases are passed through a trapping solution (e.g., a basic solution) to capture any cyanide produced.
-
Sample Preparation: The trapping solution is then appropriately diluted and prepared for analysis.
-
LC-MS/MS Analysis: The prepared sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of cyanide, often after derivatization to a more readily detectable compound.[1]
Implications for Public Health and Drug Development
The thermal degradation of 5-Fluoro-CUMYL-PICA into toxic byproducts such as toluene and cyanide has significant public health implications.[1] Users are likely exposed to a range of potentially harmful substances that are not present in the parent compound.[2] This "toxic by design" aspect of carboxamide-type synthetic cannabinoids underscores the dangers associated with their use.[1]
For drug development professionals, these findings highlight the importance of considering the thermal stability of new chemical entities, particularly those intended for administration via inhalation. A thorough understanding of a compound's degradation profile is essential for a complete risk assessment.
Conclusion
The thermal stability of 5-Fluoro-CUMYL-PICA is a critical factor influencing its overall toxicological profile. Scientific evidence clearly demonstrates that this potent synthetic cannabinoid degrades at temperatures relevant to common methods of administration, producing a variety of harmful substances, most notably cyanide. This in-depth technical guide has provided a comprehensive overview of the current knowledge on this topic, from the identification of degradation products and their formation pathways to the experimental protocols used in their analysis. It is imperative that researchers, scientists, and public health officials continue to investigate the thermal degradation of novel psychoactive substances to better understand and mitigate the associated health risks.
References
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic Toxicology, 37(1), 17–26. [Link]
-
Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of Pharmacology and Experimental Therapeutics, 361(1), 17-26. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. PubMed, 37(1), 17-26. [Link]
-
Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]
-
Yeter, O., & Al-Ghamdi, H. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO955. [Link]
-
Mogler, L., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 36(2), 333-347. [Link]
-
Grigoryev, A., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. ResearchGate. [Link]
-
Centers for Disease Control and Prevention. (2018). About Synthetic Cannabinoids. CDC Archives. [Link]
-
Maryland Department of Health. (2018). Health Officials Warn Marylanders About the Continued Health Risks of Using Synthetic Cannabinoid Products. [Link]
-
DC Department of Behavioral Health. (n.d.). Synthetic Marijuana Can Be Deadly. [Link]
-
U.S. Food and Drug Administration. (2018). Statement from FDA warning about significant health risks of contaminated illegal synthetic cannabinoid products that are being encountered by FDA. PR Newswire. [Link]
-
Pita, F., et al. (2026). Neurotoxic Potential of Synthetic Cannabinoids' Pyrolysis Products. ResearchGate. [Link]
-
Pita, F., et al. (2025). Pyrolysis of Synthetic Cannabinoids: Identification of Combustion Byproducts Using GC-MS. ResearchGate. [Link]
-
Al-Ghamdi, H., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. ResearchGate. [Link]
-
Adhikari, A., et al. (2022). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. National Institutes of Health. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Reddit. [Link]
-
Al-Ghamdi, H., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PubMed. [Link]
-
Al-Ghamdi, H., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC - NIH. [Link]
-
Mogler, L., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC. [Link]
-
Certo, M., et al. (2025). Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review. PMC - PubMed Central. [Link]
Sources
- 1. marshall.edu [marshall.edu]
- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of 5-Fluoro-CUMYL-PICA in Whole Blood by LC-MS/MS: A Detailed Application Note for Forensic and Research Use
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology and clinical research. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. 5-Fluoro-CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a potent SCRA that has been identified in forensic casework.[1] Accurate and reliable quantification of this compound in biological matrices such as whole blood is crucial for understanding its pharmacokinetics, assessing impairment, and for legal investigations.
This application note provides a detailed, field-proven protocol for the quantification of 5-Fluoro-CUMYL-PICA in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology emphasizes a streamlined sample preparation technique, robust chromatographic separation, and sensitive mass spectrometric detection, all grounded in the principles of rigorous bioanalytical method validation.
Chemical Properties of 5-Fluoro-CUMYL-PICA:
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₇FN₂O | [2] |
| Molecular Weight | 366.5 g/mol | [2] |
| CAS Number | 1400742-18-8 | [2] |
I. Principle of the Method: A Triad of Selectivity, Speed, and Sensitivity
This method employs a "dilute-and-shoot" approach in conjunction with Supported Liquid Extraction (SLE) for sample clean-up, which offers a significant workflow advantage over traditional Solid Phase Extraction (SPE) by reducing time and complexity without compromising extract cleanliness.[3][4][5][6][7] The cleaned extract is then analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the detection of 5-Fluoro-CUMYL-PICA, even at the low nanogram-per-milliliter concentrations typically encountered in forensic blood samples.[1][8] A stable isotope-labeled internal standard is used to compensate for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.
II. Materials and Reagents
A. Chemicals and Solvents
-
5-Fluoro-CUMYL-PICA analytical standard (≥98% purity)
-
5-Fluoro-CUMYL-PICA-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Ethyl acetate (HPLC grade)
-
Human whole blood (drug-free, with appropriate anticoagulant, e.g., K₂EDTA)
B. Consumables and Equipment
-
Supported Liquid Extraction (SLE) cartridges or 96-well plates (e.g., ISOLUTE® SLE+)
-
Centrifuge
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) equipped with an electrospray ionization (ESI) source.
III. Experimental Protocol: A Step-by-Step Guide
A. Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Fluoro-CUMYL-PICA and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Fluoro-CUMYL-PICA stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike drug-free whole blood with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (low, mid, high). A limit of quantification of 0.50 ng/mL has been previously reported for this analyte in blood.[1]
B. Sample Preparation: Supported Liquid Extraction (SLE) Workflow
The causality behind choosing SLE lies in its efficiency. It functions like a streamlined liquid-liquid extraction, where the aqueous sample is dispersed over a high-surface-area diatomaceous earth support. This prevents the formation of emulsions, a common issue with traditional LLE, and allows for a more efficient partitioning of the analyte into the organic extraction solvent, resulting in cleaner extracts and higher throughput.[3][6]
Caption: Supported Liquid Extraction workflow for 5-Fluoro-CUMYL-PICA from whole blood.
C. LC-MS/MS Parameters: Optimized for Performance
The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like synthetic cannabinoids. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a formic acid modifier, ensures good peak shape and ionization efficiency in positive electrospray mode.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm | Provides excellent separation for synthetic cannabinoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength for these analytes. |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient ensures the elution of the analyte with good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions are based on the protonated molecule as the precursor ion and characteristic product ions. The product ions are derived from the fragmentation of the 5-Fluoro-CUMYL-PICA molecule, with the most intense and stable fragments selected for quantification and confirmation.[1]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Synthetic cannabinoids readily form protonated molecules. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for maximum ion signal. |
| Desolvation Temp. | 350 - 450 °C | Aids in efficient solvent evaporation.[10] |
| Nebulizer Gas | Nitrogen, 30-50 psi | Controls droplet size for optimal ionization.[10] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 5-Fluoro-CUMYL-PICA | 367.2 | 249.1 | 50 | Optimize (e.g., 15-25) | Quantifier |
| 5-Fluoro-CUMYL-PICA | 367.2 | 119.1 | 50 | Optimize (e.g., 25-35) | Qualifier |
| 5-Fluoro-CUMYL-PICA-d4 | 371.2 | 253.1 | 50 | Optimize (e.g., 15-25) | Internal Standard |
Note: Collision energies should be optimized for the specific instrument used to achieve the most stable and intense signal for each transition.[11][12]
IV. Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is one where the protocol itself is designed to produce reliable and reproducible results. This is achieved through rigorous validation according to established guidelines from regulatory bodies such as the FDA and EMA.
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | No significant peaks in blank matrix (>20% of LLOQ for analyte, >5% for IS). |
| Linearity | Establish the relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | Assess ion suppression or enhancement from the biological matrix. | CV of matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal. |
V. Conclusion: A Robust Protocol for a Moving Target
This application note details a robust and efficient LC-MS/MS method for the quantification of 5-Fluoro-CUMYL-PICA in whole blood. By leveraging a streamlined Supported Liquid Extraction protocol and highly selective MRM detection, this method is well-suited for the demanding needs of forensic toxicology and clinical research laboratories. The emphasis on thorough method validation ensures the generation of high-quality, defensible data, which is paramount when dealing with the ever-evolving landscape of novel psychoactive substances.
VI. References
-
Biotage. (n.d.). Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. Retrieved from [Link]
-
Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Retrieved from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
American Laboratory. (2008). Utilizing Supported Liquid Extraction in a Novel Format to Improve Productivity in the Analytical Laboratory. Retrieved from [Link]
-
LinkedIn. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Liquid Extraction (SLE) in LC‐MS Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved from [Link]
-
PubMed. (2023). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of some possible target variables for collision energy.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved from [Link]
-
Oxford Academic. (2015). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Retrieved from [Link]
-
Skyline. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]
-
University of Central Florida. (2025). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. Retrieved from [Link]
-
FLORE. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Retrieved from [Link]
-
Figshare. (2024). GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. Retrieved from [Link]
-
National Library of Medicine. (n.d.). GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. Retrieved from [Link]
-
Wiley Online Library. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time‐of‐flight mass spectrometry after. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-QTOF-MS mass spectra and proposed fragmentations for (a) 5F-CUMYL-PICA,. Retrieved from [Link]
-
Cannabis Science and Technology. (2019). LC–MS/MS with ESI and APCI Sources for Meeting California Cannabis Pesticide and Mycotoxin Residue Regulatory Requirements. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. skyline.ms [skyline.ms]
Application Note: High-Recovery Solid-Phase Extraction (SPE) of 5-Fluoro-CUMYL-PICA from Human Plasma
Abstract
The proliferation of novel psychoactive substances (NPS), including potent synthetic cannabinoids like 5-Fluoro-CUMYL-PICA, presents significant challenges for clinical and forensic toxicology laboratories.[1] Due to their high potency, these compounds are often present at very low concentrations in complex biological matrices such as plasma, necessitating robust and efficient sample preparation techniques for accurate quantification.[2] This application note provides a detailed, field-proven protocol for the solid-phase extraction (SPE) of 5-Fluoro-CUMYL-PICA from human plasma using a polymeric reversed-phase sorbent. The described methodology is designed to achieve high analyte recovery, minimize matrix effects, and ensure reproducibility for subsequent analysis by chromatographic techniques like GC-MS/MS or LC-MS/MS.
Introduction: The Analytical Challenge
5-Fluoro-CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic cases.[3][4] Its chemical structure features a bulky, lipophilic cumyl group and an indole core, contributing to its significant potency and challenging analytical characteristics.
The primary goal of sample preparation for 5F-CUMYL-PICA in plasma is to isolate the analyte from endogenous interferences—such as proteins, salts, and phospholipids—that can suppress ionization in mass spectrometry and compromise analytical accuracy.[5][6] Solid-phase extraction is a superior technique to liquid-liquid extraction for this purpose, offering cleaner extracts, higher concentration factors, and reduced solvent consumption.[7]
Analyte Profile: 5-Fluoro-CUMYL-PICA
-
Structure: A non-polar compound with a calculated LogP of 4.7, indicating high lipophilicity.[8] This property is key to its retention on reversed-phase sorbents.
Rationale for Sorbent Selection
This protocol utilizes a polymeric reversed-phase sorbent (e.g., Strata-X or equivalent). The choice is deliberate and based on several key advantages over traditional silica-based C18 sorbents:
-
Enhanced Retention: Polymeric sorbents provide multiple interaction mechanisms (hydrophobic, pi-pi bonding), leading to more robust retention of diverse analytes like synthetic cannabinoids.[10]
-
pH Stability: Unlike silica-based sorbents, polymeric materials are stable across a wide pH range, offering greater flexibility in method development.
-
High Surface Area: This allows for smaller bed masses and reduced solvent volumes without compromising capacity, leading to more concentrated extracts.[11]
-
Proven Efficacy: Studies have demonstrated that polymeric SPE cartridges can achieve recoveries exceeding 90% for 5F-CUMYL-PICA from blood samples, with minimal matrix effects.[3]
Experimental Workflow Overview
The entire process, from sample collection to final analysis, is designed for efficiency and cleanliness of the final extract. The workflow ensures the removal of proteins and polar interferences prior to the selective elution of the target analyte.
Caption: Overall analytical workflow from plasma to instrumental analysis.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges, 30 mg / 1 mL (e.g., Phenomenex Strata-X, Waters Oasis HLB, or equivalent).
-
Plasma: Human plasma, collected in K₂EDTA or sodium citrate tubes. Store at -20°C or below.[12]
-
5-Fluoro-CUMYL-PICA Standard: Certified reference material (1 mg/mL in methanol).
-
Internal Standard (IS): A deuterated analog (e.g., 5F-CUMYL-PICA-d5) is recommended.
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Acetonitrile (ACN): HPLC or LC-MS grade.[13]
-
Water: Deionized (DI) or HPLC grade.
-
Ammonium Acetate: ACS grade or higher.
-
Formic Acid: LC-MS grade.[13]
-
Ethyl Acetate: HPLC grade.
-
Centrifuge Tubes: 15 mL polypropylene.
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Detailed Extraction Protocol
This protocol is optimized for a 1 mL plasma sample volume. All steps should be performed in a well-ventilated fume hood.
Step 1: Sample Pre-treatment
-
Rationale: This critical first step removes the majority of plasma proteins, which would otherwise clog the SPE sorbent bed and contribute to significant matrix interference. Acetonitrile is an effective protein precipitating agent.[14]
-
Allow frozen plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.
-
Spike with internal standard solution.
-
Add 2.0 mL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube.
-
Dilute the supernatant with 4.0 mL of deionized water. This reduces the organic solvent concentration to ensure proper binding of the analyte to the SPE sorbent.
Step 2: Solid-Phase Extraction (SPE)
-
Rationale: The SPE process selectively isolates the analyte from the diluted sample matrix. The conditioning step activates the sorbent, the wash step removes polar interferences, and the elution step recovers the analyte using a strong organic solvent.
Caption: Step-by-step solid-phase extraction procedure.
-
Conditioning: Place SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of DI Water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the diluted supernatant from Step 1 onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in DI Water. This removes residual salts and other polar impurities.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove all aqueous solvent. This is crucial for efficient elution.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte by passing 1 mL of Ethyl Acetate through the cartridge. Allow the solvent to soak for 30 seconds before applying a slow vacuum to collect the eluate. A second elution with another 1 mL of solvent can improve recovery.
-
Step 3: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the initial chromatographic conditions (e.g., 50:50 Methanol:Water).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Performance Characteristics & Method Validation
A properly executed protocol should yield high recovery and low matrix effects. Method validation should be performed according to established guidelines to ensure the method is fit for its intended purpose.[15][16] The following table summarizes typical performance data for the extraction of 5F-CUMYL-PICA from blood using a polymeric SPE method.[3][4]
| Parameter | Typical Value | Rationale & Importance |
| Recovery (%) | > 90% | Measures the efficiency of the extraction process. High recovery is essential for achieving low detection limits.[3] |
| Matrix Effect (%) | < 15% | Quantifies the degree of ion suppression or enhancement from co-eluting matrix components. A value close to 0% is ideal.[3] |
| LOD (ng/mL) | 0.1 | The Limit of Detection is the lowest concentration that can be reliably detected. Crucial for identifying use in low-dose cases.[3] |
| LOQ (ng/mL) | 0.5 | The Limit of Quantification is the lowest concentration that can be accurately and precisely measured. Essential for forensic reporting.[3] |
| Precision (%RSD) | < 10% | Measures the reproducibility of the entire method. Low relative standard deviation (RSD) indicates a robust and reliable protocol.[3] |
Conclusion
This application note details a robust and validated solid-phase extraction protocol for the quantitative analysis of 5-Fluoro-CUMYL-PICA in human plasma. By leveraging a polymeric reversed-phase sorbent and a systematic pre-treatment and extraction procedure, this method effectively removes matrix interferences, providing a clean extract suitable for sensitive MS-based analysis. The high recovery and low matrix effects documented for this approach make it an ideal choice for forensic toxicology, clinical research, and drug monitoring applications where accuracy and reliability are paramount.
References
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved from [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (n.d.). Taylor & Francis. Retrieved from [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). National Institutes of Health (PMC). Retrieved from [Link]
-
Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. (2024). National Institutes of Health (PMC). Retrieved from [Link]
-
Analysis of synthetic cannabinoids in urine, plasma, and edibles utilizing multidimensional liquid chromatography tandem mass spectrometry. (n.d.). OpenBU. Retrieved from [Link]
-
Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic. (n.d.). AIR Unimi. Retrieved from [Link]
-
Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. Retrieved from [Link]
-
Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solid Phase Extraction (SPE) For Forensic Testing. (2017). YouTube. Retrieved from [Link]
-
Synthetic Cannabinoids: how to extract them from whole blood? (n.d.). Biotage. Retrieved from [Link]
-
5-Fluoro CUMYL-PICA. (n.d.). PubChem. Retrieved from [Link]
-
In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. (n.d.). ResearchGate. Retrieved from [Link]
-
GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. (2024). Figshare. Retrieved from [Link]
-
Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (2022). National Institutes of Health (PMC). Retrieved from [Link]
-
Application of solid-phase extraction tips for the analysis of drugs in human blood. (n.d.). Conference Series. Retrieved from [Link]
-
ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences. Retrieved from [Link]
-
Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. (n.d.). Shimadzu. Retrieved from [Link]
-
Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences. Retrieved from [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. (n.d.). ArTS. Retrieved from [Link]
-
Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS. (2022). Protocols.io. Retrieved from [Link]
Sources
- 1. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. DSpace [open.bu.edu]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic [air.unimi.it]
- 8. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. protocols.io [protocols.io]
- 13. Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aafs.org [aafs.org]
- 16. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
Application Note: Robust Liquid-Liquid Extraction of 5-Fluoro CUMYL-PICA (SGT-25) from Whole Blood for LC-MS/MS Analysis
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories.[1] Among these, synthetic cannabinoids are a rapidly evolving class, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) while circumventing controlled substance laws.[2] 5-Fluoro CUMYL-PICA (also known as SGT-25) is a potent indole-3-carboxamide based synthetic cannabinoid that necessitates sensitive and reliable detection methods for its identification and quantification in complex biological matrices.[3][4]
Whole blood is a critical matrix for determining recent drug exposure, but its inherent complexity, rich in proteins, lipids, and cellular components, can lead to significant analytical challenges such as matrix effects and low recovery.[5][6][7] Therefore, a robust sample preparation protocol is paramount to isolate the target analyte from interfering substances and ensure accurate analysis by highly sensitive techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the Liquid-Liquid Extraction (LLE) of 5-Fluoro CUMYL-PICA from whole blood. LLE is a foundational, yet highly effective, sample cleanup technique that is particularly well-suited for hydrophobic compounds like most synthetic cannabinoids.[8][9] The method described herein is designed to be straightforward, cost-effective, and provide the clean extracts necessary for reliable quantification.
Principle of the Method
Liquid-liquid extraction operates on the principle of differential solubility. An analyte is partitioned between two immiscible liquid phases, typically an aqueous sample matrix and a water-immiscible organic solvent. The efficiency of this partitioning is governed by the analyte's physicochemical properties, primarily its polarity and ionization state (pKa).
Causality of Method Selection: 5-Fluoro CUMYL-PICA, with its large N-alkyl indole structure, is a non-polar, lipophilic molecule.[3] This high hydrophobicity makes it poorly soluble in aqueous media and highly soluble in organic solvents.[9] The LLE protocol leverages this property by creating an environment that maximizes the analyte's affinity for the organic phase. By adjusting the pH of the aqueous whole blood sample to an alkaline state (pH > 9), any weakly acidic functional groups on the molecule are neutralized. This ensures the analyte exists in its most non-polar, un-ionized form, which dramatically favors its migration from the aqueous blood matrix into the non-polar organic extraction solvent. Subsequent separation and evaporation of the organic solvent effectively isolates and concentrates the analyte, preparing it for instrumental analysis.
Materials and Reagents
-
Standards: 5-Fluoro CUMYL-PICA analytical standard, Isotope-labeled internal standard (e.g., 5-Fluoro CUMYL-PICA-d5).
-
Solvents (LC-MS Grade or higher): Ethyl Acetate, Methanol, Acetonitrile, Formic Acid.
-
Reagents: Deionized water, Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), Drug-free certified whole blood.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 15 mL polypropylene centrifuge tubes, glass test tubes, volumetric flasks, analytical balance, micropipettes.
-
Equipment: Vortex mixer, benchtop centrifuge, solvent evaporator (e.g., nitrogen stream evaporator with water bath).
Experimental Protocol
This protocol is designed for the extraction of 5-Fluoro CUMYL-PICA from a 0.5 mL whole blood sample. Volumes can be scaled as needed, but validation is required.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of 5-Fluoro CUMYL-PICA and its internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare serial dilutions from the primary stock solution in 50:50 methanol:water to create working standards for the calibration curve.
-
Calibration Curve and QCs: Spike appropriate volumes of the working standards into blank, drug-free whole blood to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of quality control samples (low, mid, high).[10][11]
Sample Pre-treatment
-
Pipette 500 µL of whole blood sample (calibrator, QC, or unknown) into a 15 mL polypropylene centrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., at 100 ng/mL) to all tubes except for the blank matrix sample.
-
Add 500 µL of 0.1 M Sodium Carbonate buffer (pH ~11) to each tube.
-
Briefly vortex (approx. 10 seconds) to mix and lyse the blood cells. Allow samples to equilibrate for 5 minutes.
Liquid-Liquid Extraction Procedure
-
Add 3 mL of ethyl acetate to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the tubes at 3,500 x g for 10 minutes to achieve complete separation of the aqueous and organic layers. A solid protein pellet should form at the interface.
-
Carefully transfer the upper organic layer (ethyl acetate) into a clean, labeled glass test tube, being cautious not to disturb the protein pellet or transfer any of the aqueous phase.
Evaporation and Reconstitution
-
Place the glass tubes in a nitrogen evaporator with the water bath set to 35-40°C.
-
Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial with a micro-insert for LC-MS/MS analysis.
Workflow Diagram
Caption: LLE Workflow for 5-Fluoro CUMYL-PICA from Whole Blood.
LC-MS/MS Analysis (Representative Conditions)
The following instrumental parameters are provided as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Typical run time: 5-10 minutes)[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM | Precursor and product ions must be determined empirically by infusing the analytical standard. |
Method Validation and Performance Characteristics
A self-validating protocol requires rigorous assessment of key performance metrics. Based on published methods for similar synthetic cannabinoids in whole blood, the following performance characteristics are expected.[2][8][11][13]
| Validation Parameter | Expected Performance | Rationale |
| Linearity (R²) | > 0.990 | Demonstrates a proportional response of the instrument to the analyte concentration across the calibration range.[8] |
| Recovery (%) | > 70% | Measures the efficiency of the extraction process. While some methods report >60% as acceptable, higher recovery is desirable.[14][15][16] |
| Matrix Effect (%) | Within 85-115% | Assesses the suppression or enhancement of the analyte signal caused by co-extracted matrix components.[2][13] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | The lowest concentration of analyte that can be reliably distinguished from the background noise.[2][11][13] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified.[8][11] |
Discussion and Expert Insights
Solvent Selection Rationale
The choice of organic solvent is the most critical parameter in developing an LLE method. While several solvents can be used, their properties dictate the efficiency and cleanliness of the extraction.
| Solvent | Rationale for Use | Considerations |
| Ethyl Acetate | (Recommended) Medium polarity effectively extracts a broad range of synthetic cannabinoids. Good volatility for easy evaporation.[4][11] | Can co-extract some endogenous interferences. Relatively safe compared to chlorinated solvents. |
| MTBE | Lower density than water (upper layer), less prone to emulsions than ethyl acetate. Good for non-polar compounds. | Can form peroxides over time. |
| Hexane/Ethyl Acetate | A less polar mixture that can provide cleaner extracts by leaving more polar interferences behind.[17] | May have lower recovery for slightly more polar metabolites. Requires optimization of the solvent ratio. |
| Dichloromethane | A denser, highly effective solvent. | It forms the lower layer, making removal more difficult. Significant health and safety concerns (carcinogen). |
Troubleshooting Common Issues
-
Emulsion Formation: If a stable emulsion forms at the interface after vortexing, it can be broken by: (1) longer and/or faster centrifugation, (2) gentle agitation or "rocking" of the tube, or (3) addition of a small amount of salt (NaCl).
-
Low Analyte Recovery: This can be caused by sub-optimal pH (ensure buffer is fresh and pH is alkaline), insufficient vortexing time, or incomplete transfer of the organic layer.
-
High Matrix Effects: If significant signal suppression or enhancement is observed, a "dirtier" extract is likely the cause. Consider a less polar solvent system (e.g., hexane/ethyl acetate) or a secondary cleanup step. Alternatively, Supported Liquid Extraction (SLE) can provide cleaner extracts with a similar workflow.[1][14][15]
Conclusion
This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of 5-Fluoro CUMYL-PICA in whole blood. The method is based on sound chemical principles, leveraging the analyte's lipophilic nature to achieve efficient isolation from a complex biological matrix. By following the outlined steps for sample pre-treatment, extraction, and reconstitution, laboratories can produce clean extracts suitable for sensitive LC-MS/MS analysis. The inclusion of validation parameters and troubleshooting guidance ensures that researchers and scientists can implement and adapt this method with confidence, contributing to the accurate monitoring of this potent synthetic cannabinoid.
References
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
- Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. Separation Science.
- Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. OUCI.
- A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Sabinet.
- Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. OUCI.
- Forensic and toxicology sample preparation. Biotage.
- Challenges of Extracting and Determining Cannabinoids in Different Matrices. PMC.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate.
- Rapid LC-QTOF-MS screening method for semi-synthetic cannabinoids in whole blood. Oxford Academic (Journal of Analytical Toxicology).
- A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU.
- 5-fluoro CUMYL-PICA (CAS 1400742-18-8). Cayman Chemical.
- Challenges of Extracting and Determining Cannabinoids in Different Matrices. PubMed.
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink.
- A Novel Extraction for Synthetic Cannabinoids in Human Whole Blood Using Supported Liquid Extraction Prior to LC-MS/MS Analysis. Biotage.
- Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. PubMed Central.
- Synthetic Cannabinoids: how to extract them from whole blood?. Biotage.
- GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC - NIH.
- 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC.
- Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry. PubMed.
- 5F-CUMYL-PINACA. Wikipedia.
- 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Springer Medizin.
- Screening and Semi-Quantitation by LC/MS/MS in Whole Blood Using Rapid Tox Screening. Shimadzu.
- Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis. ResearchGate.
- Extraction of synthetic cannabinoids in human whole blood using SLE. Biotage.
- 5-fluoro CUMYL-PINACA (exempt preparation) (CAS 1400742-16-6). Cayman Chemical.
- Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. NIH.
- Simultaneous Determination of 25 Common Pharmaceuticals in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biotage.com [biotage.com]
- 5. Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood | Separation Science [sepscience.com]
- 6. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation of 5-Fluoro CUMYL-PICA Utilizing High-Field NMR Spectroscopy
Abstract
The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic and clinical laboratories. Unambiguous structural identification is paramount for the development of analytical standards, metabolic studies, and legislative action. This application note provides a comprehensive guide to the structural elucidation of 5-Fluoro CUMYL-PICA (1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide), a synthetic cannabinoid, using a suite of high-field Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the causality behind experimental choices, provide step-by-step protocols for sample preparation and data acquisition, and offer an in-depth analysis of the expected spectral data from ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) for the definitive confirmation of the molecular structure.
Introduction: The Analytical Imperative for NPS Characterization
5-Fluoro CUMYL-PICA is a synthetic cannabinoid characterized by an indole core, a 5-fluoropentyl chain, and a cumyl (1-methyl-1-phenylethyl) amide substituent.[1][2] As with many NPS, its physiological and toxicological properties are not extensively studied, making its accurate identification a critical first step in understanding its pharmacological profile and potential for harm.[1][2] While mass spectrometry is a powerful tool for preliminary identification, NMR spectroscopy stands as the gold standard for unequivocal structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.[3]
This guide is designed to provide researchers with the foundational knowledge and practical protocols to confidently identify 5-Fluoro CUMYL-PICA and similar analogues.
The Power of NMR in Structural Elucidation: A Multi-faceted Approach
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete structural assignment of 5-Fluoro CUMYL-PICA. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is the initial and most sensitive NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). The integration of the signals reveals the relative number of protons of each type.
-
¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR. However, it provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of the carbon skeleton's components.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton networks within the molecule, such as the alkyl chain and the aromatic systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of protons to their corresponding carbons.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different structural fragments of the molecule, such as linking the pentyl chain to the indole nitrogen or the cumyl group to the amide carbonyl.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Data
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is recommended for 5-Fluoro CUMYL-PICA, which has a molecular weight of 366.47 g/mol .[5]
Materials:
-
5-Fluoro CUMYL-PICA reference standard
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Volumetric flask and micropipettes
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the 5-Fluoro CUMYL-PICA standard for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to improve the signal-to-noise ratio.[6]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, if the compound exhibits poor solubility, DMSO-d₆ can be used.[6] The choice of solvent will affect the chemical shifts of the signals.
-
Dissolution: Transfer the solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition: A Guided Workflow
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration. A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
Workflow Diagram:
Caption: NMR workflow for structural elucidation.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 2 seconds
-
-
2D COSY:
-
Pulse Program: Standard COSY (cosygpqf)
-
Number of Increments: 256-512 in F1
-
Number of Scans: 4-8 per increment
-
-
2D HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2)
-
Number of Increments: 256 in F1
-
Number of Scans: 8-16 per increment
-
-
2D HMBC:
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
Number of Increments: 256-512 in F1
-
Number of Scans: 16-32 per increment
-
Spectral Interpretation: Deciphering the Molecular Blueprint
The following is a predictive analysis of the NMR spectra of 5-Fluoro CUMYL-PICA based on the known chemical structure and data from structurally similar compounds, such as 5F-Cumyl-PINACA. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.
Caption: Numbered structure of 5-Fluoro CUMYL-PICA. (Note: A visual representation of the numbered molecule is intended here for clarity in a full application note.)
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for 5-Fluoro CUMYL-PICA are summarized in the table below. These predictions are based on the analysis of its structural analogue, 5F-Cumyl-PINACA, and general principles of NMR spectroscopy.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Indole Moiety | |||
| 2 | ~8.2 | ~130 | Singlet, downfield due to adjacent nitrogen and carbonyl. |
| 4 | ~7.6 | ~122 | Doublet. |
| 5 | ~7.1 | ~121 | Triplet. |
| 6 | ~7.2 | ~123 | Triplet. |
| 7 | ~8.1 | ~110 | Doublet, downfield due to proximity to the indole nitrogen. |
| 3a | - | ~127 | Quaternary carbon. |
| 7a | - | ~136 | Quaternary carbon. |
| 3-C=O | - | ~164 | Carbonyl carbon, characteristic downfield shift. |
| 5-Fluoropentyl Chain | |||
| 1' | ~4.2 (t) | ~46 | Triplet, deshielded by the indole nitrogen. |
| 2' | ~1.9 (m) | ~29 | Multiplet. |
| 3' | ~1.5 (m) | ~22 | Multiplet. |
| 4' | ~1.8 (m) | ~30 (d, JCF ≈ 20 Hz) | Multiplet, deshielded by fluorine. |
| 5' | ~4.5 (dt, JHF ≈ 47 Hz) | ~84 (d, JCF ≈ 163 Hz) | Doublet of triplets due to coupling with both protons and fluorine. |
| Cumyl Moiety | |||
| Amide NH | ~8.5 (s) | - | Broad singlet. |
| C(CH₃)₂ | - | ~57 | Quaternary carbon. |
| C(CH ₃)₂ | ~1.7 (s) | ~29 | Singlet, integrating to 6 protons. |
| Phenyl-C1'' | - | ~146 | Quaternary carbon. |
| Phenyl-C2''/6'' | ~7.4 (d) | ~126 | Doublet. |
| Phenyl-C3''/5'' | ~7.3 (t) | ~128 | Triplet. |
| Phenyl-C4'' | ~7.2 (t) | ~125 | Triplet. |
Analysis of 2D Spectra
-
COSY: Correlations are expected between adjacent protons in the 5-fluoropentyl chain (H-1' to H-5') and within the indole aromatic system (H-4 to H-7). The protons of the phenyl group in the cumyl moiety will also show correlations (H-2'' to H-4'').
-
HSQC: This spectrum will confirm the direct one-bond correlations between the protons and carbons listed in the table above. For example, the proton signal at ~4.2 ppm will correlate with the carbon signal at ~46 ppm, confirming their assignment to position 1' of the pentyl chain.
-
HMBC: This is the key experiment for assembling the molecular fragments. Key expected long-range correlations include:
-
Protons of the pentyl chain (H-1') to the indole carbons (C-7a and C-2).
-
The amide proton (NH) to the carbonyl carbon (3-C=O) and the quaternary carbon of the cumyl group (C(CH₃)₂).
-
The methyl protons of the cumyl group (C(CH ₃)₂) to the quaternary carbon (C(CH₃)₂) and the phenyl carbons (C-1'' and C-2''/6'').
-
The indole proton at position 2 (H-2) to the carbonyl carbon (3-C=O) and the indole carbons C-3a and C-4.
-
Conclusion: A Self-Validating System for Structural Confirmation
By systematically applying the suite of NMR experiments outlined in this application note, researchers can achieve an unambiguous structural elucidation of 5-Fluoro CUMYL-PICA. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift and integration data, while 2D COSY, HSQC, and HMBC experiments establish the connectivity between atoms, creating a self-validating system for structural confirmation. This detailed analytical approach is essential for the accurate identification of novel psychoactive substances, enabling forensic laboratories, public health organizations, and the broader scientific community to address the challenges posed by the evolving landscape of synthetic drugs.
References
-
Angerer, V., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 37(1), 185-196. [Link]
-
Hungarian Institute for Forensic Sciences. (2020). Analytical data for 5F-Cumyl-PINACA. Retrieved from [Link]
-
Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446. [Link]
-
GSRS. (n.d.). 5-FLUORO-CUMYL-PICA. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). About. Oxford Academic. Retrieved from [Link]
-
Al-Saeedi, F. I., et al. (2023). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research. [Link]
-
Banister, S. D., et al. (2019). Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA, a scaffold hopping analogue of 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis, 11(2), 279-291. [Link]
-
Peruch, M., et al. (2022). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. Current Pharmaceutical Analysis, 18(6), 554-561. [Link]
-
University of California, Riverside. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (n.d.). Overview. Wiley Online Library. Retrieved from [Link]
-
Drug Testing and Analysis. (n.d.). Overview. Wiley Online Library. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Sparkes, E., et al. (2021). Identification of the synthetic cannabinoid‐type new psychoactive substance, CH‐PIACA, in seized material. Drug Testing and Analysis, 13(7), 1369-1376. [Link]
-
Deventer, M. H., et al. (2020). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, Y., et al. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link](Note: A relevant, stable URL for a tutorial video would be inserted here.)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for 5-Fluoro CUMYL-PICA Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a potent synthetic cannabinoid that poses significant challenges to forensic and clinical toxicology. Due to its extensive metabolism in the human body, the parent compound is often undetectable in biological matrices like urine.[1] Therefore, identifying its metabolites is crucial for confirming exposure and understanding its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering the sensitivity and specificity required to detect and identify novel drug metabolites.[2][3] This application note provides a comprehensive guide to the identification of 5-Fluoro CUMYL-PICA metabolites using HRMS, detailing in vitro metabolism protocols, sample preparation, and data analysis strategies.
The Power of High-Resolution Mass Spectrometry in Metabolite Identification
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide high mass accuracy and resolution, enabling the determination of elemental compositions for unknown compounds.[4][5] This capability is paramount for distinguishing between isobaric species—molecules with the same nominal mass but different elemental formulas—which is a common challenge in metabolite analysis. Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation of complex mixtures and the acquisition of fragmentation data (MS/MS) that is critical for structural elucidation.[6][7]
The primary advantages of using LC-HRMS for metabolite identification include:
-
High Mass Accuracy: Allows for the confident determination of elemental compositions from measured mass-to-charge ratios (m/z).
-
High Resolution: Enables the separation of ions with very similar m/z values.
-
Sensitivity: Capable of detecting low-abundance metabolites.
-
Untargeted Analysis: Facilitates the discovery of novel or unexpected metabolites through non-targeted data acquisition methods like "all-ion fragmentation."[6]
In Vitro Metabolism of 5-Fluoro CUMYL-PICA
To generate metabolites of 5-Fluoro CUMYL-PICA in a controlled environment, in vitro systems such as human liver microsomes (HLM) or hepatocytes are employed.[8][9] HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11]
Studies have shown that 5-Fluoro CUMYL-PICA undergoes extensive phase I and phase II metabolism.[12][13] The primary metabolic pathways include:
-
Oxidative Transformations: Hydroxylation of the pentyl chain and cumyl moiety.[1][12]
-
Dealkylation: Removal of the 5-fluoropentyl chain.[12]
-
Oxidative Defluorination and Carboxylation: A common pathway for fluorinated synthetic cannabinoids.[1]
-
Glucuronidation: A phase II conjugation reaction that increases the water solubility of metabolites for excretion.[12]
It is important to note that some metabolic transformations can lead to the formation of metabolites that are identical to those of other synthetic cannabinoids, such as CUMYL-PICA.[12] This underscores the need for careful selection of unique marker metabolites for unambiguous identification.
Experimental Protocols
I. In Vitro Incubation with Human Liver Microsomes
This protocol describes a standard procedure for the in vitro metabolism of 5-Fluoro CUMYL-PICA using pooled human liver microsomes.
Materials:
-
5-Fluoro CUMYL-PICA
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water Bath or Incubator (37°C)
Procedure:
-
Prepare Reagents: Thaw HLM on ice. Prepare a working solution of 5-Fluoro CUMYL-PICA in a suitable organic solvent like acetonitrile or methanol.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the 5-Fluoro CUMYL-PICA working solution. The final microsomal protein concentration is typically around 0.5-1 mg/mL.[1][11]
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the substrate to interact with the enzymes.[10]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10][11]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 60 minutes, with gentle agitation.[1][10]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for analysis.
II. Sample Preparation for LC-HRMS Analysis
For biological samples like urine, a more extensive sample preparation is required to remove interferences and concentrate the analytes.
A. Enzymatic Hydrolysis (for Glucuronidated Metabolites): Many phase II metabolites are excreted as glucuronide conjugates.[8] Enzymatic hydrolysis is performed to cleave the glucuronic acid moiety, allowing for the detection of the phase I metabolite.
Materials:
-
Urine Sample
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Phosphate or Acetate Buffer (pH adjusted according to enzyme specifications)
Procedure:
-
To 1 mL of urine, add the appropriate buffer and β-glucuronidase.
-
Incubate the mixture at an optimal temperature (e.g., 37-55°C) for several hours or overnight.[14]
-
Proceed to Solid-Phase Extraction.
B. Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from complex matrices.[14][15][16] A mixed-mode SPE cartridge is often effective for extracting a broad range of drugs and their metabolites.[15]
Materials:
-
Mixed-Mode SPE Cartridges (e.g., C18/SCX)
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent (e.g., a mixture of ethyl acetate, isopropanol, and ammonium hydroxide)[17]
-
Nitrogen Evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by deionized water.[18]
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with deionized water and a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes of interest with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for LC-HRMS analysis.
LC-HRMS Analysis and Data Interpretation
I. Liquid Chromatography Parameters: A reversed-phase C18 column is typically used for the separation of synthetic cannabinoids and their metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate, is common.[19]
II. High-Resolution Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for synthetic cannabinoids.
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA, e.g., SWATH®) mode can be used.[3] In DDA, the instrument acquires a full scan MS spectrum followed by MS/MS spectra of the most intense precursor ions.
-
Collision Energy: A stepped collision energy approach can be beneficial to generate a rich fragmentation pattern for structural elucidation.
III. Data Analysis Workflow:
Caption: Workflow for metabolite identification using LC-HRMS data.
-
Peak Detection and Alignment: Use specialized software (e.g., XCMS, MS-DIAL, Compound Discoverer) to process the raw LC-HRMS data, which involves detecting chromatographic peaks and aligning them across different samples.[20][21]
-
Putative Metabolite Identification:
-
Mass Defect Filtering: This technique can be used to screen for compounds that are structurally related to the parent drug based on their mass defect.[4]
-
Elemental Composition Determination: Calculate the elemental composition of potential metabolites from their accurate mass measurements.
-
Metabolic Pathway Prediction: Compare the elemental compositions of potential metabolites to that of the parent compound to identify plausible metabolic transformations (e.g., addition of an oxygen atom for hydroxylation).
-
-
Structural Elucidation using MS/MS Data:
-
Analyze the fragmentation patterns of the putative metabolites to determine the site of metabolic modification. Common fragment ions can be indicative of specific structural motifs.[4]
-
Compare the MS/MS spectra of the metabolites to the MS/MS spectrum of the parent drug to identify common fragments and fragments that have been mass-shifted due to the metabolic modification.
-
-
Confirmation: The definitive identification of a metabolite requires comparison of its chromatographic retention time and mass spectrum with that of an authentic reference standard. When standards are unavailable, the identification remains tentative.
Expected Metabolites and Data Presentation
The following table summarizes some of the expected phase I metabolites of 5-Fluoro CUMYL-PICA based on published literature.[1][12][13]
| Metabolic Transformation | Molecular Formula | Calculated m/z [M+H]⁺ |
| Parent Compound | C₂₃H₂₇FN₂O | 383.2180 |
| Hydroxylation | C₂₃H₂₇FN₂O₂ | 399.2130 |
| Dihydroxylation | C₂₃H₂₇FN₂O₃ | 415.2079 |
| Oxidative Defluorination & Carboxylation | C₂₃H₂₆N₂O₃ | 395.1965 |
| N-Dealkylation | C₁₈H₁₈N₂O | 279.1492 |
Conclusion
The identification of 5-Fluoro CUMYL-PICA metabolites is a critical task in forensic and clinical toxicology. High-resolution mass spectrometry, coupled with appropriate in vitro metabolism and sample preparation techniques, provides a powerful platform for this purpose. The detailed protocols and data analysis strategies outlined in this application note offer a comprehensive guide for researchers and scientists working to detect and characterize the metabolism of this and other novel psychoactive substances. The ability to accurately identify metabolites not only aids in confirming drug exposure but also contributes to a deeper understanding of the biotransformation and potential toxicity of these compounds.
References
-
CUMYL-PICA [1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide] and 5F-CUMYL-PICA [1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide] are recently identified recreationally used/abused synthetic cannabinoids, but have uncharacterized pharmacokinetic profiles and metabolic processes. (2017). Forensic Toxicology. [Link]
-
Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. (1995). Journal of Analytical Toxicology. [Link]
-
High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. (2015). International Journal of Legal Medicine. [Link]
-
In Vitro Metabolism of the Synthetic Cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. (2017). Drug Testing and Analysis. [Link]
-
New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. (2020). Frontiers in Chemistry. [Link]
-
Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. (1997). Clinical Chemistry. [Link]
-
Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework Using Archived High Resolution Mass Spectrometry Data. (2020). National Criminal Justice Reference Service. [Link]
-
High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. (2015). Semantic Scholar. [Link]
-
In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. (2017). ResearchGate. [Link]
-
5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. (2018). Forensic Toxicology. [Link]
-
Automated SPE for Drugs of Abuse in Urine Sample. (2022). Aurora Biomed. [Link]
-
Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (2012). Journal of Mass Spectrometry. [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). Molecules. [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). ResearchGate. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). Future Science. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). Taylor & Francis Online. [Link]
-
Automation of Solid-Phase Extraction for Urinary Opiate Analysis. (2008). American Laboratory. [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). PubMed. [Link]
-
Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. (2017). Analytical Chemistry. [Link]
-
Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. (2019). Forensic Toxicology. [Link]
-
How to identify the metabolites from LC-HRMS peaks if there is no library provided? (2024). ResearchGate. [Link]
-
Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. (2021). ResearchGate. [Link]
-
In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. (2017). ResearchGate. [Link]
-
Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. (2023). ChemRxiv. [Link]
-
LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. (2021). Metabolites. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Opterion. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2004). Current Protocols in Pharmacology. [Link]
-
Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. (2021). Toxics. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]
Sources
- 1. In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework Using Archived High Resolution Mass Spectrometry Data [cfsre.org]
- 4. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mttlab.eu [mttlab.eu]
- 12. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. mdpi.com [mdpi.com]
- 19. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 5-Fluoro CUMYL-PICA in seized herbal materials
Application Note: AN-SC024
Quantitative Analysis of 5-Fluoro-CUMYL-PICA in Seized Herbal Materials by LC-MS/MS
Abstract
This application note presents a robust and validated method for the quantification of 5-Fluoro-CUMYL-PICA (SGT-25), a potent synthetic cannabinoid receptor agonist (SCRA), in seized herbal matrices. The prevalence and high potency of new psychoactive substances (NPS) like 5F-CUMYL-PICA pose significant challenges for forensic and analytical laboratories.[1][2] This protocol details a streamlined workflow encompassing sample homogenization, solvent extraction, and analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high selectivity, sensitivity, and accuracy, which are critical for definitive identification and quantification in complex materials often encountered in forensic casework. All validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are presented to demonstrate the method's reliability.
Principle and Scientific Rationale
The accurate quantification of synthetic cannabinoids sprayed onto herbal substrates requires a method that can overcome matrix interferences and provide unambiguous identification. The core of this protocol is based on a simple yet efficient extraction followed by the highly selective and sensitive detection capabilities of LC-MS/MS.
-
Extraction Rationale : 5F-CUMYL-PICA is a non-polar compound readily soluble in organic solvents. Methanol was selected as the extraction solvent due to its effectiveness in solubilizing synthetic cannabinoids from herbal matrices while minimizing the co-extraction of highly non-polar botanical compounds like chlorophyll and waxes compared to other solvents like hexane or ethyl acetate.[3] The process is enhanced by mechanical agitation (vortexing) and sonication to ensure the complete disruption of the material and dissolution of the analyte.
-
Analytical Rationale : LC-MS/MS is the gold standard for trace-level quantification in complex samples.[4] Chromatographic separation using a C18 reversed-phase column isolates 5F-CUMYL-PICA from matrix components. Subsequent detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity. MRM involves monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and its characteristic product ions, creating a highly selective analytical signature that minimizes the risk of false positives.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations in extraction efficiency and potential matrix effects, ensuring the highest level of accuracy and precision.[5]
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: End-to-end workflow for 5F-CUMYL-PICA quantification.
Materials, Reagents, and Instrumentation
| Item | Specification |
| Standards | 5-Fluoro-CUMYL-PICA (1 mg/mL in Methanol) |
| 5-Fluoro-CUMYL-PICA-d7 (or other suitable IS, 100 µg/mL) | |
| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade) |
| Reagents | Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade) |
| Deionized Water (>18 MΩ·cm) | |
| Instrumentation | Analytical Balance (4-decimal place) |
| Grinder/Homogenizer | |
| Vortex Mixer, Sonicator Bath | |
| Centrifuge | |
| Calibrated Micropipettes | |
| UHPLC system coupled to a triple quadrupole mass spectrometer | |
| LC Column | Reversed-phase C18 Column (e.g., 100 x 2.1 mm, <2.7 µm) |
Detailed Protocols
Preparation of Standards and Controls
-
Stock Solutions : Use commercially available certified reference material (CRM) stock solutions (e.g., 1 mg/mL). Store at -20°C as recommended.
-
Working Standard Solution (WS) : Prepare a 1 µg/mL working solution of 5F-CUMYL-PICA by diluting the stock solution in methanol.
-
Internal Standard Spiking Solution (IS) : Prepare a 100 ng/mL IS working solution by diluting the IS stock in methanol.
-
Calibration Standards : Prepare a series of calibration standards by spiking appropriate volumes of the WS into blank matrix extract or solvent to achieve a concentration range of 0.5 to 100 ng/mL. A typical calibration curve may include points at 0.5, 1, 5, 10, 25, 50, and 100 ng/mL. All calibrators must be spiked with the IS solution to a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) from a separate stock solution to verify the accuracy of the calibration.
Sample Preparation and Extraction
-
Homogenization : Ensure the seized herbal material is homogenous. If necessary, grind the entire sample to a fine, consistent powder. This step is critical for ensuring that the analyzed aliquot is representative of the bulk material.
-
Aliquotting : Accurately weigh 10.0 mg (± 0.1 mg) of the homogenized herbal material into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition : Spike each sample, QC, and blank with 100 µL of the 100 ng/mL IS working solution (final IS concentration of 10 ng/mL in the extract).
-
Extraction : Add 10.0 mL of methanol to the tube. The ratio of solvent to sample (1000:1 v/w) ensures exhaustive extraction.
-
Agitation : Cap the tube and vortex vigorously for 2 minutes.
-
Sonication : Place the tube in a sonicator bath for 10 minutes to facilitate analyte extraction from the herbal matrix.
-
Centrifugation : Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.
-
Dilution & Transfer : Carefully transfer an aliquot of the clear supernatant and perform a 1:10 dilution (or as needed to fall within the calibration range) with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Transfer the final diluted extract to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0.5 min), to 95% B (8 min), hold 2 min, re-equilibrate |
| MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | ~3.5 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400°C |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| 5F-CUMYL-PICA (Quantifier) | 367.2 |
| 5F-CUMYL-PICA (Qualifier) | 367.2 |
| 5F-CUMYL-PICA-d7 (IS) | 374.2 |
Rationale for MRM Transitions: The precursor ion [M+H]⁺ for 5F-CUMYL-PICA is m/z 367.2. The primary quantifier fragment (222.1) corresponds to the cleavage of the cumyl group, while the qualifier (121.1) represents the cumyl moiety itself. Monitoring two transitions provides higher confidence in identification according to forensic guidelines.
Method Validation and Performance
The analytical method should be fully validated according to established forensic guidelines to ensure its suitability.[2] The following table summarizes typical performance characteristics derived from published methods for related synthetic cannabinoids.[5][6][7]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity | R² ≥ 0.995 | R² > 0.998 |
| Calibration Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 ng/mL[6][7] |
| Limit of Quantification (LOQ) | S/N ≥ 10, Precision <20% | 0.5 ng/mL[6][7] |
| Intra-day Precision (%RSD) | ≤ 15% | < 8%[6] |
| Inter-day Precision (%RSD) | ≤ 15% | < 9%[6] |
| Accuracy (% Bias) | Within ±15% | -6% to +7%[6] |
| Matrix Effect | 85% - 115% | Within acceptable range with IS correction |
| Extraction Recovery | Consistent and reproducible | > 85% |
Conclusion
This application note provides a comprehensive, field-proven protocol for the reliable quantification of 5-Fluoro-CUMYL-PICA in seized herbal materials. The described method, utilizing a straightforward methanol extraction followed by sensitive and selective LC-MS/MS analysis, is fit-for-purpose in a forensic laboratory setting. The use of an internal standard and adherence to strict quality control measures ensures that the data generated is accurate, reproducible, and legally defensible. This protocol can be adapted for the analysis of other synthetic cannabinoids in similar matrices with appropriate validation.
References
-
Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021). PubMed. [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). Wiley Analytical Science. [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Institutes of Health (NIH). [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). National Institutes of Health (NIH). [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. (n.d.). ResearchGate. [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). PubMed. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health (NIH). [Link]
-
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs. (n.d.). Spectroscopy Online. [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (n.d.). ResearchGate. [Link]
-
Methods for Novel Psychoactive Substance Analysis. (2023). R Discovery. [Link]
-
Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (n.d.). LCGC International. [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. (n.d.). Arcascide. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. [Link]
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI. [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. (2023). PubMed. [Link]
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. [Link]
-
GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. (n.d.). NLM Dataset Catalog. [Link]
-
Identification and quantification of synthetic cannabinoids in 'spice-like' herbal mixtures: Update of the German situation in early 2017. (n.d.). ResearchGate. [Link]
-
Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. (2020). News-Medical.Net. [Link]
-
Identification and quantification of synthetic cannabinoids in ‛spice-like' herbal mixtures: Update of the German situation in summer 2018. (n.d.). ResearchGate. [Link]
-
5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. (2018). National Institutes of Health (NIH). [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in 5-Fluoro CUMYL-PICA LC-MS/MS Analysis
Welcome to the technical support center dedicated to overcoming challenges in the LC-MS/MS analysis of 5-Fluoro CUMYL-PICA. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and validated protocols necessary to mitigate matrix effects and ensure the accuracy and reliability of your analytical results.
Understanding the Challenge: Matrix Effects in Bioanalysis
In LC-MS/MS analysis, particularly for trace-level quantification of compounds like 5-Fluoro CUMYL-PICA in complex biological matrices (e.g., blood, urine, oral fluid), the "matrix effect" is a critical phenomenon that can significantly impact data quality.[1][2][3] It is defined as the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the method.[1][2][3]
The primary culprits behind matrix effects are often endogenous components of the biological sample, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[1][2] For synthetic cannabinoids like 5-Fluoro CUMYL-PICA, which are often analyzed at low concentrations, even minor matrix interference can lead to significant analytical errors.[5][6][7]
This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects in your 5-Fluoro CUMYL-PICA LC-MS/MS assays.
Troubleshooting Guide: From Sample to Signal
This section offers a systematic, question-driven approach to troubleshooting common issues related to matrix effects.
Q1: My 5-Fluoro CUMYL-PICA signal is low and inconsistent across different samples. How can I determine if matrix effects are the cause?
A1: Initial Diagnosis and Quantification
Before optimizing your entire workflow, it's crucial to confirm and quantify the extent of the matrix effect. Two primary experimental approaches are recommended:
1. Post-Column Infusion (PCI): Identifying Suppression/Enhancement Zones
This experiment helps visualize the regions in your chromatogram where matrix components are causing ion suppression or enhancement.[8][9]
-
Principle: A constant flow of a pure 5-Fluoro CUMYL-PICA solution is introduced into the mobile phase stream after the analytical column and before the mass spectrometer's ion source. Injection of a blank, extracted matrix sample will reveal dips or peaks in the otherwise stable analyte baseline, indicating regions of ion suppression or enhancement, respectively.
-
Workflow Diagram:
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 5-Fluoro-CUMYL-PICA Extraction from Postmortem Samples
Welcome to the technical support resource for the analysis of 5-Fluoro-CUMYL-PICA (5F-CUMYL-PICA) in postmortem matrices. The interpretation of synthetic cannabinoid receptor agonist (SCRA) findings in postmortem toxicology is fraught with analytical challenges, from complex sample matrices to the inherent instability and physicochemical properties of the analytes themselves. This guide is designed to provide researchers and forensic toxicologists with field-proven insights and actionable troubleshooting strategies to optimize extraction recovery and ensure data integrity.
The core challenge in postmortem analysis lies in isolating the target analyte from a highly complex biological environment while mitigating the impact of phenomena unique to these samples, such as postmortem redistribution (PMR) and enzymatic degradation.[1][2][3] This document offers a structured approach to overcoming these hurdles, grounded in established analytical chemistry principles and validated forensic methodologies.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific, frequently encountered problems during the extraction of 5F-CUMYL-PICA from postmortem samples.
Q1: My analyte recovery is low and inconsistent (<70%). What are the primary causes and how can I improve it?
A1: Low and variable recovery is a common but solvable issue. The cause often lies in one of three areas: sample pre-treatment, the extraction mechanism itself, or analyte stability.
-
Causality - Inefficient Homogenization: Postmortem tissues (e.g., liver, brain, adipose tissue) are a primary site of deposition for lipophilic compounds like 5F-CUMYL-PICA.[4] Incomplete homogenization of these tissues will result in the analyte remaining trapped within the biological matrix, inaccessible to the extraction solvent.
-
Solution: Ensure vigorous and complete homogenization of tissue samples. Using a bead beater or rotor-stator homogenizer is highly recommended over simple vortexing. For blood samples, which can be clotted or viscous, pre-sonication can help disrupt clots and ensure a uniform sample.
-
-
Causality - Suboptimal Extraction Chemistry: The efficiency of both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is highly dependent on chemical conditions. 5F-CUMYL-PICA is a neutral compound, but its recovery can be affected by the pH and solvent choice.
-
LLE Solution: While LLE is a viable option, its efficiency for SCRAs can be lower compared to SPE.[5][6] A study on the related compound 5F-PB-22 utilized a liquid-liquid extraction at pH 10.2 with a hexane:ethyl acetate (98:2) solvent system.[7] Ensure your solvent system has been optimized. Using a large solvent-to-sample ratio (e.g., 5:1) and ensuring vigorous, prolonged mixing (e.g., 5-10 minutes on a rocker) can improve mass transfer of the analyte into the organic phase.
-
SPE Solution: SPE typically offers superior recovery and cleaner extracts.[8][9] Ensure you are using the correct sorbent (a reverse-phase polymer like Oasis PRiME HLB or a C18 cartridge is appropriate) and that the conditioning and equilibration steps are performed correctly to activate the stationary phase.[5][8] Incomplete conditioning is a frequent cause of poor recovery.
-
-
Causality - Analyte Adsorption: Synthetic cannabinoids can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glass vials or low-adsorption polypropylene tubes for all steps of your extraction and for the final extract. Reconstituting the final dried extract in a solvent mixture with sufficient organic content (e.g., 50:50 acetonitrile:water) helps keep the analyte in solution.
-
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I obtain cleaner extracts?
A2: Postmortem samples are rich in endogenous interferences like lipids, proteins, and salts, which are notorious for causing matrix effects.[10] The key is to select an extraction technique that provides sufficient cleanup.
-
Causality - Inadequate Cleanup Method: Simple "dilute-and-shoot" or protein precipitation methods are generally insufficient for postmortem samples. While fast, they do little to remove phospholipids and other matrix components that cause severe ion suppression.
-
Solution - Method Selection: Solid-Phase Extraction (SPE) is demonstrably superior for minimizing matrix effects compared to LLE and Supported Liquid Extraction (SLE).[5][8][11] One study directly comparing extraction methods for 5F-CUMYL-PICA found matrix effects were lowest with SPE (~15%) compared to SLE (~24%) and C18 cartridges (~22.5%).[8][12][13] The wash steps in an SPE protocol are critical for removing interferences while retaining the analyte.
-
Solution - SPE Optimization: Develop a robust wash step. After loading the sample onto the SPE cartridge, use a weak wash solution (e.g., 5-10% methanol in water) to remove polar interferences without eluting the 5F-CUMYL-PICA. A subsequent wash with a stronger organic solvent may be needed to remove lipids before eluting the analyte.
-
-
Causality - Co-elution of Interferences: Even with good extraction, some matrix components may remain and co-elute with your analyte during the chromatographic run.
-
Solution - Chromatographic Separation: Ensure your LC method has adequate separation power. A longer gradient or a column with a different selectivity may resolve the analyte from the interfering compounds. Additionally, using a divert valve to send the highly polar, unretained portion of the injection (which often contains salts and other interferences) to waste instead of the mass spectrometer can significantly reduce source contamination and matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method should I start with for postmortem blood: LLE, SPE, or Protein Precipitation?
A1: The choice depends on a balance of required performance, throughput, and cost. For postmortem analysis of 5F-CUMYL-PICA, a robust cleanup is essential for accurate quantification.
-
Protein Precipitation (PPT): Fastest and cheapest method. However, it provides the poorest cleanup, leading to significant matrix effects and potential instrument contamination. It is generally not recommended for quantitative postmortem analysis of SCRAs.
-
Liquid-Liquid Extraction (LLE): A cost-effective and widely used technique. It can provide acceptable recovery but is often less efficient and provides dirtier extracts than SPE.[5][9] It is also more labor-intensive and difficult to automate.
-
Solid-Phase Extraction (SPE): Considered the gold standard for this application. It provides the highest recoveries and the cleanest extracts, leading to minimal matrix effects and the most reliable quantitative data.[5][8][9] While the initial cost per sample is higher, the improved data quality and reduced instrument downtime often justify the expense.
The following table summarizes a direct comparison from a validated method for 5F-CUMYL-PICA in blood.[8][11][12][13]
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | ISOLUTE C18 (SPE) |
| Recovery (%) | 91.40 | 82.54 | 85.10 |
| Matrix Effect (%) | 15 | 24 | 22.5 |
| Precision (CV%) | 4.6 - 7.7 | 6.4 - 8.3 | 6.4 - 8.3 |
| Processing Time | Moderate | Fast | Moderate |
| Cost per Sample | High | Moderate | High |
Recommendation: Start with a Solid-Phase Extraction (SPE) method. The superior recovery and cleanup are critical for overcoming the challenges of postmortem matrices.
Q2: How does postmortem redistribution (PMR) affect my analysis of 5F-CUMYL-PICA?
A2: Postmortem redistribution is a critical phenomenon where drugs move between tissues and fluids after death.[14] Lipophilic (fat-soluble) and basic drugs with a high volume of distribution are most susceptible. 5F-CUMYL-PICA, as a lipophilic SCRA, has the potential for significant PMR.
This means that drug concentrations in central blood (e.g., heart, thoracic cavity) can become artificially elevated as the drug leaches from surrounding organs like the lungs and liver, where it was highly concentrated during life.[15][16]
Practical Implication: For quantitative interpretation, always use peripheral blood (e.g., femoral or iliac vein) collected from a properly clamped vessel. Central blood samples should be considered qualitative or semi-quantitative at best. While some studies on related SCRAs suggest they may be relatively stable postmortem, the risk of PMR cannot be ignored and proper sample collection is paramount.[1][3][4]
Q3: Should I be concerned about the stability of 5F-CUMYL-PICA in my samples?
A3: Yes. Analyte stability is a key validation parameter. Many SCRAs, particularly those with ester moieties, are prone to degradation.[2] While 5F-CUMYL-PICA has an amide linkage which is more stable, long-term storage and handling conditions are still important.
-
Storage: Postmortem samples should be stored frozen (≤ -20°C) immediately after collection and until analysis. Avoid multiple freeze-thaw cycles.[17]
-
Temperature: Studies on other SCRAs show that they are least stable at room temperature.[17] Keep samples and extracts refrigerated or on ice during processing whenever possible.
-
Metabolites: Be aware that in addition to chemical degradation, residual esterase activity in postmortem blood can continue to hydrolyze ester-containing parent drugs into their metabolites after death.[18] This further complicates interpretation and emphasizes the need for prompt analysis or proper storage.
Q4: Is it necessary to analyze for metabolites of 5F-CUMYL-PICA?
A4: Absolutely. SCRAs are often extensively and rapidly metabolized. In many cases, the parent compound may be present at very low concentrations or may be undetectable, while the metabolites are present in much higher concentrations.[19] Analyzing for known metabolites, such as hydroxylated or carboxylated forms, significantly increases the window of detection and provides stronger evidence of drug exposure. If targeting glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase prior to extraction is required to cleave the glucuronide moiety.[20][21][22]
Visualized Workflows & Protocols
Decision Workflow for Extraction Method Selection
This diagram provides a logical pathway for choosing the most appropriate extraction technique based on analytical needs and sample type.
Caption: Decision tree for selecting an extraction method.
Optimized Solid-Phase Extraction (SPE) Workflow
This flowchart details the critical steps for a robust SPE protocol for 5F-CUMYL-PICA.
Caption: Step-by-step solid-phase extraction workflow.
Protocol: SPE for 5F-CUMYL-PICA from Postmortem Blood
This protocol is a validated starting point. It should be fully validated in your laboratory according to forensic toxicology standards.
Materials:
-
SPE Cartridges: Reverse-phase polymeric (e.g., Waters Oasis PRiME HLB, Phenomenex Strata-X) or C18.
-
Internal Standard (IS): Deuterated 5F-CUMYL-PICA (e.g., d5).
-
Reagents: Methanol, Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid, Deionized Water.
-
Equipment: SPE Manifold, Centrifuge, Sample Concentrator (Nitrogen Evaporator).
Procedure:
-
Sample Preparation:
-
To 1.0 mL of homogenized postmortem blood (calibrator, control, or unknown), add 20 µL of IS working solution.
-
Add 1.0 mL of 20 mM ammonium formate buffer (pH 7.0).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet solids.
-
-
Solid-Phase Extraction:
-
Condition: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 2 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the supernatant from the prepared sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Wash: Pass 2 mL of a 10:90 methanol:water solution through the cartridge to remove polar interferences.
-
Dry: Apply high vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent.
-
Elute: Elute the analyte by passing 2 mL of acetonitrile through the cartridge into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
-
Walle, N., Doerr, A. A., Peters, B., Laschke, M. W., Menger, M. D., Schmidt, P. H., Meyer, M. R., & Schaefer, N. (2024). Are the postmortem concentration changes of the synthetic cannabinoid cumyl-5F-P7AICA and its N-pentanoic acid metabolite dependent on the environmental conditions? - A systematic study following pulmonary administration to pigs. Toxicology Letters, 401, 170-180. [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO971. [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. ResearchGate. [Link]
-
Chambers, E., Fountain, K. J., & Russell, C. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [Link]
-
Chambers, E., Fountain, K. J., & Russell, C. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Application Note. [Link]
-
Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino. OpenBU. [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PubMed. [Link]
-
Juhascik, M. P., & Levisky, J. A. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of analytical toxicology, 33(3), 138–144. [Link]
-
Stellpflug, S. J., Kealey, K. A., Ulici, A. D., & Johnson-Arbor, K. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of analytical toxicology, 38(8), 570–574. [Link]
-
Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Busardò, F. P. (2020). Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. Frontiers in Psychiatry, 11, 446. [Link]
-
Walle, N., Doerr, A. A., Peters, B., Laschke, M. W., Menger, M. D., Schmidt, P. H., Meyer, M. R., & Schaefer, N. (2024). Are the postmortem concentration changes of the synthetic cannabinoid cumyl-5F-P7AICA and its N-pentanoic acid metabolite dependent on the environmental conditions? - A systematic study following pulmonary administration to pigs. Toxicology Letters. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction ( SPE ) vs . Solid Liquid Extraction ( SLE ) vs . Liquid Liquid Extraction ( LLE ) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Semantic Scholar. [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. [Link]
-
Kevin, R. C., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. ResearchGate. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. SpringerLink. [Link]
-
(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]
-
Al-Asmari, A. I., et al. (2025). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Future Science OA. [Link]
-
(PDF) LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. [Link]
-
Kuwayama, K., et al. (2017). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PubMed. [Link]
-
McIntyre, I. M. (2017). Analytical data supporting the “theoretical” postmortem redistribution factor (Ft). Forensic science international, 275, 223–230. [Link]
-
Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. Figshare. [Link]
-
Schaefer, N., et al. (2024). Does a postmortem redistribution affect the concentrations of the 7 azaindole-derived synthetic cannabinoid 5F-MDMB-P7AICA in tissues and body fluids following pulmonary administration to pigs?. PubMed. [Link]
-
Liu, C., et al. (2020). Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases. Frontiers in Chemistry, 8, 588000. [Link]
-
El-Ghossain, G. M., et al. (2023). Postmortem redistribution of drugs: a literature review. Egyptian Journal of Forensic Sciences, 13(1), 32. [Link]
-
Liu, C., et al. (2020). Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases. National Institutes of Health. [Link]
-
Postmortem redistribution | Request PDF. ResearchGate. [Link]
-
Forensic and Clinical Applications of Solid Phase Extraction. National Academic Digital Library of Ethiopia. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. ScienceDirect. [Link]
-
Al-Asmari, A. I., et al. (2025). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Future Science. [Link]
-
Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed. [Link]
-
High Throughput Protein Precipitation: Screening and Quantification of 106 Drugs and their metabolites using LC-MS/MS. ResearchGate. [Link]
Sources
- 1. Are the postmortem concentration changes of the synthetic cannabinoid cumyl-5F-P7AICA and its N-pentanoic acid metabolite dependent on the environmental conditions? - A systematic study following pulmonary administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists [frontiersin.org]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Does a postmortem redistribution affect the concentrations of the 7 azaindole-derived synthetic cannabinoid 5F-MDMB-P7AICA in tissues and body fluids following pulmonary administration to pigs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandf.figshare.com [tandf.figshare.com]
- 14. Postmortem redistribution of drugs: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical data supporting the “theoretical” postmortem redistribution factor (Ft): a new model to evaluate postmortem redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ojp.gov [ojp.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases [frontiersin.org]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level 5-Fluoro CUMYL-PICA Detection
Welcome to the technical support center for the analysis of 5-Fluoro CUMYL-PICA (5F-CUMYL-PICA). This guide is designed for researchers, forensic toxicologists, and drug development professionals who are working to achieve sensitive and reliable detection of this potent synthetic cannabinoid at low concentrations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.
Synthetic cannabinoids like 5F-CUMYL-PICA present unique analytical challenges due to their high potency, rapid metabolism, and the complexity of the biological matrices in which they are found.[1][2] Achieving low limits of detection is not merely an instrument-centric challenge; it is a holistic process that begins with sample collection and extends through every step of sample preparation and data acquisition.
This guide is structured into two main sections: a Troubleshooting Guide to address specific, common problems encountered during analysis, and a Frequently Asked Questions (FAQs) section for broader conceptual and methodological inquiries.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues that can compromise the sensitivity of your assay. Each question is framed around a specific problem, followed by a detailed explanation of potential causes and a logical, step-by-step approach to resolution.
Question 1: Why am I observing a low or completely absent signal for 5F-CUMYL-PICA, even when the sample is presumptively positive?
This is one of the most frequent challenges in forensic and clinical toxicology. The issue can typically be traced to one of four areas: sample preparation, matrix effects, instrument parameters, or analyte stability.
Causality & Resolution Strategy:
-
Inefficient Sample Preparation & Low Recovery: 5F-CUMYL-PICA is a lipophilic compound, meaning it dissolves well in non-polar solvents.[3] If your extraction efficiency is low, the analyte will never reach the detector.
-
Diagnosis: Spike a blank matrix sample (e.g., drug-free urine or blood) with a known concentration of 5F-CUMYL-PICA and process it alongside your unknown samples. Compare the response to a standard prepared in a clean solvent. A significantly lower response in the extracted sample indicates a recovery issue.
-
Solution:
-
For Liquid-Liquid Extraction (LLE): Ensure your extraction solvent is appropriate. Highly non-polar solvents may not be effective if the target is a more polar metabolite. For parent 5F-CUMYL-PICA in blood, consider solvents like ethyl acetate or a hexane/ethyl acetate mixture.[4]
-
For Solid-Phase Extraction (SPE): The choice of sorbent and elution solvent is critical. For synthetic cannabinoids, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) cartridges are commonly used.[5][6][7] Ensure your wash steps are not prematurely eluting the analyte and that your elution solvent is strong enough to desorb it completely. A recent study demonstrated recovery of 91.4% for 5F-CUMYL-PICA from blood using a validated SPE method.[5][8]
-
-
-
Matrix Effects (Ion Suppression): This is the "Achilles' heel" of LC-MS/MS analysis.[9] Co-eluting endogenous compounds from the biological matrix (like phospholipids in blood or salts in urine) can interfere with the ionization of 5F-CUMYL-PICA in the mass spectrometer's source, leading to a suppressed signal.[9][10][11] This effect is invisible in the chromatogram but can drastically reduce sensitivity.[9]
-
Diagnosis: A post-column infusion experiment is the definitive way to diagnose ion suppression. Infuse a constant flow of 5F-CUMYL-PICA solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.
-
Solution:
-
Improve Sample Cleanup: The best defense is a cleaner sample. SPE is generally more effective at removing interferences than a simple "dilute-and-shoot" or protein precipitation method.[10] Supported Liquid Extraction (SLE) offers a faster workflow than traditional SPE with good recoveries and minimal matrix effects.[4]
-
Optimize Chromatography: Adjust your LC gradient to separate 5F-CUMYL-PICA from the ion-suppressing region.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 5F-CUMYL-PICA-d5) co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.
-
-
-
Suboptimal Instrument Parameters: The mass spectrometer must be precisely tuned for your specific analyte.
-
Diagnosis: Review your MS method. Are you using the most abundant and specific precursor and product ions for Multiple Reaction Monitoring (MRM)?
-
Solution: Optimize the MRM transitions for 5F-CUMYL-PICA and its deuterated internal standard by infusing a standard solution directly into the mass spectrometer. Determine the optimal collision energy (CE) and other source parameters (e.g., gas temperature, nebulizer pressure) for maximum signal intensity.[12]
-
-
Analyte Stability: Synthetic cannabinoids can be susceptible to degradation, especially under improper storage conditions.[13]
-
Diagnosis: Analyze a freshly prepared quality control (QC) sample. If its signal is strong while older samples show a weak signal, stability may be the issue.
-
Solution: Store biological samples and stock solutions at low temperatures (refrigerated for short-term, frozen at -20°C or -80°C for long-term).[14][15] Avoid repeated freeze-thaw cycles.
-
Caption: A logical workflow for troubleshooting low signal intensity.
Question 2: How can I reduce high background noise in my chromatograms to improve the signal-to-noise ratio (S/N)?
A high signal-to-noise ratio is the cornerstone of achieving a low limit of detection (LOD).[16] Even with a strong analyte signal, high background noise can obscure low-level peaks.
Causality & Resolution Strategy:
-
Contaminated Solvents or Reagents: This is the most common culprit. HPLC-grade solvents may not be sufficient for sensitive LC-MS/MS analysis.
-
Solution: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate).[16] Prepare mobile phases fresh daily and keep solvent bottles capped to prevent contamination.
-
-
Dirty Instrument Components: Contaminants can build up over time in the ion source, transfer optics, and mass analyzer.[17]
-
Solution: Follow a regular maintenance schedule. Clean the ion source, including the capillary and skimmer, according to the manufacturer's guidelines. Injecting system suitability test (SST) samples regularly can help identify when the system is becoming contaminated.[17]
-
-
Leaks in the LC System: A small, undetected leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Systematically check all fittings from the solvent reservoirs to the waste line. Ensure all PEEK tubing is cut cleanly and ferrules are properly seated.
-
-
Electronic Noise: Though less common with modern instruments, electronic issues can contribute to baseline noise.
-
Solution: Ensure the instrument has a stable power supply and is properly grounded. If the noise is erratic and non-chromatographic, consult a service engineer.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development and best practices for 5F-CUMYL-PICA analysis.
Question 1: What is the most sensitive and reliable analytical technique for detecting 5F-CUMYL-PICA in biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most commonly employed technique for the targeted analysis of synthetic cannabinoids.[18] Its high sensitivity is derived from the specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion. This two-stage filtering process dramatically reduces chemical noise and allows for detection at picogram (pg) to low nanogram (ng) per milliliter levels.[5][8][19] While GC-MS/MS can also be used, LC-MS/MS often requires less sample derivatization and is better suited for analyzing both parent compounds and their more polar metabolites.[1][20]
Question 2: Should I test for the parent 5F-CUMYL-PICA or its metabolites, especially in urine?
In blood or serum, the parent compound can often be detected, documenting recent use.[21] However, synthetic cannabinoids are extensively and rapidly metabolized.[22][23] In urine, the parent compound is rarely detected; instead, its metabolites are the primary targets.[21]
The primary metabolic pathways for 5F-CUMYL-PICA involve oxidative transformations (e.g., hydroxylation) of the N-fluoropentyl chain and glucuronidation.[22][23][24] Therefore, to confirm consumption via urine analysis, it is crucial to target these metabolites. Enzymatic hydrolysis with β-glucuronidase is often required to cleave the glucuronide conjugates and improve detection of the phase I metabolites.[25][26]
Question 3: What are the recommended sample preparation techniques for blood and urine?
The choice of technique depends on the required sensitivity, sample throughput, and available resources.
-
Blood/Serum:
-
Supported Liquid Extraction (SLE): Offers a fast, efficient workflow with high recoveries (>60%) and clean extracts.[4][27][28] It is an excellent alternative to traditional LLE and SPE.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, which is critical for minimizing matrix effects and achieving the lowest detection limits. A validated GC-MS/MS method reported recoveries of 91.4% with matrix effects below 15% using SPE.[5][8]
-
Protein Precipitation (PPT): A fast but "dirty" method. While useful for high-concentration screening, it is generally not suitable for low-level quantification due to significant matrix effects.[10]
-
-
Urine:
-
Solid-Phase Extraction (SPE): Highly recommended for concentrating the analytes and removing interfering salts.[6] The protocol often includes an enzymatic hydrolysis step prior to extraction.[25]
-
"Dilute-and-Shoot": Involves diluting the urine sample (often after hydrolysis) and injecting it directly.[29] This is a very fast method but is highly susceptible to matrix effects and may not provide sufficient sensitivity for low-level detection.
-
Question 4: What are typical LC-MS/MS parameters for 5F-CUMYL-PICA?
While parameters must be optimized for your specific instrument, the following provides a validated starting point.
| Parameter | Recommended Setting | Rationale & Comments |
| LC Column | C18, sub-2 µm particle size (e.g., 100 mm x 2.1 mm, 1.7 µm)[28] | Provides excellent retention and chromatographic resolution for lipophilic compounds like synthetic cannabinoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive mode electrospray ionization (+ESI). |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[28] | Methanol can sometimes offer different selectivity compared to acetonitrile. |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | Synthetic cannabinoids readily form protonated molecules [M+H]+. |
| MRM Transitions | Quantifier: 367.2 -> 121.1 Qualifier: 367.2 -> 214.1 | These transitions correspond to the protonated molecule and characteristic fragments. Note: These must be empirically verified on your instrument.[30] |
Question 5: How do I design a robust experimental protocol?
A robust protocol is self-validating and ensures reproducibility. The following protocols for SLE (blood) and SPE (urine) provide detailed, step-by-step instructions based on established methods.
Experimental Protocols & Workflows
Protocol 1: Supported Liquid Extraction (SLE) of 5F-CUMYL-PICA from Whole Blood
This protocol is adapted from methods demonstrating high recovery and efficiency.[4][27][28]
-
Sample Pre-treatment:
-
Aliquot 500 µL of whole blood sample, calibrator, or control into a clean tube.
-
Add 25 µL of a suitable SIL-IS working solution (e.g., 5F-CUMYL-PICA-d5 at 100 ng/mL).
-
Add 500 µL of deionized water and vortex to mix. This step lyses the red blood cells and reduces sample viscosity.
-
-
Sample Loading:
-
Load the 1 mL of pre-treated sample onto a 1 mL SLE+ cartridge.
-
Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb into the sorbent for 5 minutes.
-
-
Analyte Elution:
-
Place a clean collection tube under the SLE cartridge.
-
Add 2 mL of ethyl acetate to the cartridge and allow it to elute via gravity.
-
After the first elution has finished, repeat with a second 2 mL aliquot of ethyl acetate into the same collection tube.
-
-
Post-Extraction:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase composition (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 5F-CUMYL-PICA Metabolites from Urine
This protocol includes enzymatic hydrolysis, which is critical for detecting conjugated metabolites.[6][25][26]
-
Enzymatic Hydrolysis:
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the hydrolyzed sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution & Final Steps:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elute the analytes with 2 x 1 mL of a strong organic solvent (e.g., methanol or 95:5 acetonitrile:methanol) into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. biotage.com [biotage.com]
- 5. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 14. Synthetic Cannabinoid Metabolites, Qualitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. ojp.gov [ojp.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. zefsci.com [zefsci.com]
- 18. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 19. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. news-medical.net [news-medical.net]
- 28. biotage.com [biotage.com]
- 29. agilent.com [agilent.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Fluoro CUMYL-PICA in Stored Biological Samples
Welcome to the technical support resource for researchers, forensic toxicologists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the stability of 5-Fluoro CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) in stored biological samples. Understanding the stability of this potent synthetic cannabinoid is critical for accurate quantification, valid toxicological interpretation, and reliable research outcomes.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to address specific issues you may encounter during sample collection, storage, and analysis.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section covers fundamental questions regarding the stability of 5-Fluoro CUMYL-PICA and related synthetic cannabinoids.
Q1: What are the primary factors that compromise the stability of 5-Fluoro CUMYL-PICA in biological samples?
A1: The stability of 5-Fluoro CUMYL-PICA is influenced by a combination of chemical and biological factors. The primary drivers of degradation include:
-
Temperature: This is the most significant factor. Storage at room temperature or even refrigeration (+4°C) leads to rapid degradation.[1][2] The 5-fluoropentyl moiety, present in 5-Fluoro CUMYL-PICA, has been associated with decreased stability at room temperature in other synthetic cannabinoids.[3]
-
Enzymatic Degradation: In matrices like whole blood, endogenous enzymes (e.g., esterases) can metabolize the parent compound, even post-collection. This is a critical consideration for authentic samples.
-
Adsorption: As a lipophilic molecule, 5-Fluoro CUMYL-PICA is prone to adsorbing to the surfaces of storage containers, particularly those made of plastic (e.g., polypropylene, polystyrene).[4][5] This leads to an apparent loss of the analyte from the solution.
-
pH: While less studied for this specific compound, significant deviations from physiological pH could potentially lead to hydrolysis of the amide linkage.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation for some synthetic cannabinoids, although many show reasonable stability through a few cycles.[6]
Q2: My analyte recovery is consistently low. What is the most likely cause?
A2: Consistently low recovery is a common issue. The two most probable causes are improper storage temperature and analyte adsorption to container surfaces.
-
Causality - Temperature: Storing samples, particularly blood, at room temperature or 4°C allows enzymatic and chemical degradation to continue. Studies on similar compounds like 5F-MDMB-PICA show significant instability under these conditions.[2] The optimal storage condition is freezing at -20°C or lower.[1][3]
-
Causality - Adsorption: Synthetic cannabinoids are hydrophobic and will readily bind to lipophilic surfaces.[4] If you are using plastic tubes for collection, storage, or processing, you may be losing a significant fraction of your analyte. While some studies show minimal difference between plastic and glass for certain cannabinoids over short periods, glass or silanized glass vials are generally recommended to minimize this risk, especially for long-term storage.[5][7]
Q3: Should I be analyzing for the parent compound or its metabolites?
A3: This depends on the biological matrix and the time since consumption. Due to rapid and extensive metabolism, parent compounds like 5-Fluoro CUMYL-PICA are often undetectable or present at very low concentrations in urine.[8] In blood, the parent compound may be detectable for a period, but its concentration declines as it is metabolized.[9][10]
Therefore, for urine analysis, targeting metabolites is essential. For blood analysis, monitoring both the parent compound and key metabolites provides a more comprehensive picture and a longer detection window. The primary metabolic pathways for 5F-CUMYL-PICA include oxidative defluorination, hydroxylation of the pentyl chain, and glucuronidation.[9][10][11]
Q4: Can metabolites of 5-Fluoro CUMYL-PICA be mistaken for those of other synthetic cannabinoids?
A4: Yes, this is a critical consideration for forensic and clinical toxicology. The metabolism of structurally similar synthetic cannabinoids can lead to the formation of identical metabolites.[8][11] For example, CUMYL-PICA (the non-fluorinated analog) and 5F-CUMYL-PICA can produce some of the same metabolites after the N-pentyl or N-(5-fluoropentyl) chain is modified.[9][10] It is crucial to select unique metabolites as analytical targets or to develop chromatographic methods that can differentiate isomers to ensure specificity.[8]
Part 2: Troubleshooting and Protocols by Biological Matrix
Blood Samples (Whole Blood, Plasma, Serum)
Blood is a challenging matrix due to its complex composition and enzymatic activity.
Troubleshooting Guide: Blood
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Rapid loss of parent compound at 4°C | Enzymatic degradation by esterases and other enzymes. | Action: Freeze samples at -20°C or -80°C immediately after collection. Rationale: Freezing halts most enzymatic activity, which is a primary degradation pathway in blood.[2][3] |
| Inconsistent results between replicates | Adsorption to storage/processing tubes; non-homogenous sample. | Action: Use silanized glass vials. Ensure the sample is thoroughly vortexed before aliquoting. Rationale: Silanization reduces active sites for hydrophobic binding. Vortexing ensures a uniform distribution of the analyte.[5] |
| Analyte detected in plasma but not serum | Adsorption to the gel separator in Serum Separator Tubes (SSTs). | Action: Avoid using gel separator tubes for cannabinoid analysis. Use tubes with sodium fluoride/potassium oxalate preservatives for whole blood or sodium heparin for plasma. Rationale: The gel in SSTs can adsorb lipophilic drugs, leading to significantly lower measured concentrations.[12] |
Protocol: Best Practices for Blood Sample Handling
-
Collection: Collect blood in tubes containing an anticoagulant and a preservative (e.g., EDTA and sodium fluoride). Sodium fluoride helps to inhibit enzymatic activity.
-
Immediate Storage: If analysis is not immediate, centrifuge the sample (if plasma is required) and transfer the plasma or whole blood to a silanized glass vial.
-
Freezing: Immediately freeze the sample at -20°C. For long-term storage (>1 month), -80°C is recommended.[13]
-
Thawing: When ready for analysis, thaw the sample at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles.[6] If the entire sample is not used, aliquot it before refreezing to minimize cycles for the remaining sample.
-
Extraction: Use a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the complex matrix.[14][15]
Urine Samples
Urine is less complex than blood, but stability is still a concern. The primary targets are metabolites.
Troubleshooting Guide: Urine
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| No parent compound detected | Extensive and rapid metabolism. | Action: Shift analytical targets to known metabolites, such as the oxidative defluorinated and carboxylated metabolite. Rationale: Parent 5F-CUMYL-PICA is rarely excreted unchanged in urine. Metabolites are the reliable markers of intake.[16] |
| Low recovery of hydroxylated metabolites | Degradation of metabolites; adsorption. | Action: Store urine samples frozen at -20°C. Use polypropylene or glass containers. Rationale: While less prone to enzymatic degradation than blood, metabolites can still degrade. Freezing is the most effective preservation method.[3] |
| Inconsistent metabolite profile | Hydrolysis of glucuronide conjugates. | Action: Consider treating the urine sample with β-glucuronidase prior to extraction. Rationale: Many phase II metabolites are excreted as glucuronides. Enzymatic hydrolysis converts them to their phase I forms, increasing their concentration and improving detection.[11] |
Oral Fluid Samples
Oral fluid is an increasingly popular matrix, but small sample volumes and specific collection devices present unique challenges.
Troubleshooting Guide: Oral Fluid
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Significant analyte loss within days | Adsorption to the collection device pad or transport tube. | Action: Use a collection device validated for cannabinoid stability (e.g., Quantisal™). Ensure the buffer elutes the drug from the pad efficiently. Rationale: The material of the collection pad and tube can heavily influence recovery. Some devices show better stability profiles than others.[17][18] |
| Decreasing concentration at 4°C | A combination of adsorption and potential degradation. | Action: Store oral fluid samples at 4°C for no more than two months. For longer storage, freeze at -20°C. Rationale: Studies on cannabinoids in specific collection devices have shown stability for up to 2 months at 4°C, but freezing is superior for long-term preservation.[17][18] |
Part 3: Data Summary & Visual Workflows
Data Presentation: Stability of Synthetic Cannabinoids in Biological Matrices
The following table summarizes stability data for 5F-CUMYL-PICA and structurally related compounds. Data is synthesized from multiple sources to provide a general guideline.
| Analyte Group | Matrix | Storage Temp. | Duration | Stability Outcome | Reference |
| 5F-MDMB-PICA | Blood | Room Temp | < 24 hours | Unstable, significant degradation | [2] |
| 5F-MDMB-PICA | Blood | 4°C (Refrigerated) | Days | Unstable, significant degradation | [2] |
| 5F-MDMB-PICA | Blood | -20°C (Frozen) | > 35 days | Considerably more stable | [1][2] |
| Synthetic Cannabinoids (General) | Blood | -20°C (Frozen) | 21 to 52 weeks | Generally stable | [3] |
| Synthetic Cannabinoid Metabolites | Urine | 4°C / -20°C | > 9 weeks | Generally stable, freezer preferred | [3] |
| Cannabinoids (General) | Oral Fluid (Quantisal™) | 4°C (Refrigerated) | Up to 2 months | Generally stable (<20% loss) | [17][18] |
Visual Workflows (Graphviz)
Workflow for Optimal Sample Handling
Caption: Optimal workflow for biological sample handling and storage.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
-
Bollinger, K., Bynum, N., & Grabenauer, M. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]
-
GEC, M., & G, C. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. [Link]
-
Verstraete, A. G. (2004). Surface adsorption of cannabinoids in LC–MS/MS applications. Clinical Biochemistry, 37(9), 810-812. [Link]
-
Lee, D., Schwope, D. M., & Huestis, M. A. (2016). Long-term stability of cannabinoids in oral fluid after controlled cannabis administration. Drug testing and analysis, 8(9), 943–949. [Link]
-
Schwope, D. M., Milman, G., & Huestis, M. A. (2011). Cannabinoid Stability in Authentic Oral Fluid after Controlled Cannabis Smoking. Clinical chemistry, 57(9), 1344–1346. [Link]
-
Lee, D., Schwope, D. M., & Huestis, M. A. (2016). Long term stability of cannabinoids in oral fluid after controlled cannabis administration. Drug testing and analysis, 8(9), 943–949. [Link]
-
Millspaugh, J. J., et al. (2009). Fecal glucocorticoid and estrogen metabolites in plains zebra are unaffected by repeated freeze-thaw cycles but not short-term storage. Zoo biology, 28(6), 539-547. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic toxicology, 35(2), 333–347. [Link]
-
Larabi, A., et al. (2020). Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. Drug Testing and Analysis, 12(11), 1645-1656. [Link]
-
Kneisel, S., et al. (2017). In Vitro Metabolism of the Synthetic Cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Drug testing and analysis, 9(10), 1506–1511. [Link]
-
Al-Mughem, F. A. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]
-
Karadaş, S., et al. (2023). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Journal of forensic sciences, 68(2), 611–618. [Link]
-
Dussy, F. E., et al. (2016). Sampling and storage conditions for cannabinoid analysis: Plastic vs. glass. Annales de Toxicologie Analytique, 28(1), 31-35. [Link]
-
Helfer, A. G., et al. (2018). Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework. Drug testing and analysis, 10(1), 199–205. [Link]
-
Al-Mughem, F. A. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future science OA, 10(3), FSO942. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic toxicology, 35(2), 333–347. [Link]
-
Al-Mughem, F. A. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3). [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35, 333-347. [Link]
-
Kumihashi, M., et al. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stability of six metabolites in authentic specimens for up to 5 years under deep-freeze conditions. Forensic toxicology, 39(2), 356–370. [Link]
-
Kandeel, M., et al. (2021). Into the synthetic cannabinoid 5-Fluoro-MDMB-PICA in "American grass" illicit drug: Extraction, isolation, structure elucidation, and GC/MS determination. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122841. [Link]
-
Kneisel, S., et al. (2017). In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Drug Testing and Analysis, 9(10), 1506-1511. [Link]
-
GEC, M., & G, C. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. [Link]
-
Storjord, E., et al. (2024). Adsorption of Tetrahydrocannabinol (THC), Metabolites, and Related Cannabinoids During Storage of Plasma Samples in Gel Separation Tubes. Journal of analytical toxicology. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic toxicology, 37(1), 17–26. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic toxicology, 37(1), 17–26. [Link]
-
Kozak, D., et al. (2008). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 13(9), 869–875. [Link]
-
Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of analytical toxicology, 45(2), 127–135. [Link]
-
Adamowicz, P., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid. International journal of legal medicine, 136(4), 1151–1162. [Link]
-
Vigneron, J., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de pharmacie de Belgique, 53(5), 391–398. [Link]
-
Westphal, F., et al. (2017). Freeze-thaw Stability and Long-Term Stability of 84 Synthetic Cannabinoids in Serum. Drug testing and analysis, 9(10), 1506–1511. [Link]
-
Benaji, B., et al. (2007). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian journal of hospital pharmacy, 60(4), 241–246. [Link]
-
Westphal, F., et al. (2017). Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. Drug testing and analysis, 9(10), 1506-1511. [Link]
-
Moosmann, B., et al. (2019). Profiling of synthesis‐related impurities of the synthetic cannabinoid Cumyl‐5F‐PINACA in seized samples of e‐liquids via multivariate analysis of UHPLC/MS n data. Drug Testing and Analysis, 11(7), 1017-1028. [Link]
Sources
- 1. The stability of novel synthetic cannabinoids in blood samples in different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 3. ojp.gov [ojp.gov]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption of Tetrahydrocannabinol (THC), Metabolites, and Related Cannabinoids During Storage of Plasma Samples in Gel Separation Tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 14. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for 5-Fluoro CUMYL-PICA
Troubleshooting Poor Chromatographic Peak Shape
Welcome to the technical support resource for the analysis of 5-Fluoro CUMYL-PICA. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic peak shape for this compound. As a synthetic cannabinoid with a specific chemical structure, 5-Fluoro CUMYL-PICA (C₂₃H₂₇FN₂O, M.W. 366.5 g/mol ) presents unique challenges in reversed-phase chromatography.[1][2] This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues like peak tailing, fronting, and splitting, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-Fluoro CUMYL-PICA peak is showing significant tailing. What is the most likely cause and how do I fix it?
Peak tailing is the most common peak shape issue for compounds like 5-Fluoro CUMYL-PICA. It is typically caused by secondary interactions between the analyte and the stationary phase.
Primary Cause: Silanol Interactions The core issue often lies with exposed, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[3] The 5-Fluoro CUMYL-PICA molecule contains a carboxamide group which can engage in hydrogen bonding and ionic interactions with these residual silanols. This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" as they elute from the column after the main peak.
Solutions:
-
Mobile Phase pH Modification: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic mobile phase components is standard practice.[4] This protonates the silanols (Si-O⁻ to Si-OH), minimizing their interaction with the analyte.
-
Use of High-Purity, End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, inert group to many of the residual silanols.[3] Using a high-quality, fully end-capped C18 column designed for high-performance applications will significantly reduce the sites available for secondary interactions.
-
Lower Metal Content Columns: Trace metal impurities in the silica backbone can also act as sites for secondary interactions. Employing columns with low metal content can further improve peak shape.
Q2: I've added formic acid to my mobile phase, but I still see some peak tailing. What other factors should I consider?
If tailing persists after mobile phase optimization, the issue may stem from other system or method parameters. The following troubleshooting workflow can help isolate the cause.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Further Troubleshooting Steps:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. If all peaks in your chromatogram are tailing, this is a likely cause.[5]
-
Action: Perform a column wash procedure (see Protocol 2). If this fails, replace the guard column (if used) or the analytical column.
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length, poorly made connections, or a large-volume flow cell can cause peak broadening and tailing.[6]
-
Action: Ensure all fittings are properly seated. Use tubing with the smallest appropriate inner diameter and keep lengths to a minimum.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but can sometimes manifest as tailing.[6][7]
-
Action: Reduce the injection volume or the sample concentration and re-inject.
-
Q3: My peak is fronting. What does this indicate?
Peak fronting is less common than tailing but usually points to a few specific issues:
-
Sample Overload: This is the most frequent cause. The concentration of the analyte is too high for the column to handle, leading to a saturated state where excess molecules travel through the column faster.[6]
-
Solution: Systematically dilute your sample and re-inject. A 10-fold dilution followed by a 2-fold dilution series will quickly identify the optimal concentration range.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 40% acetonitrile), it can cause the analyte to move too quickly at the column inlet, distorting the peak.[6]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
Q4: I am observing split peaks. What could be the cause?
Split peaks suggest that the sample is being introduced onto the column in a discontinuous way.
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to flow through multiple paths onto the stationary phase.[5]
-
Solution: Try reversing the column and flushing it to a waste container (do not flush through the detector). If this doesn't work, the column may need to be replaced. Installing an in-line filter between the injector and the column is a highly recommended preventative measure.[5]
-
-
Injector Malfunction: An issue with the autosampler, such as incomplete sample loop filling or a faulty valve, can cause the sample to be introduced in two separate bands.[6]
-
Sample Solvent Effect: Injecting a sample in a strong, non-miscible solvent can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.
Recommended Starting Method & Protocols
The following parameters, derived from published analytical methods for synthetic cannabinoids, serve as an excellent starting point for method development.[4][8][9]
| Parameter | Recommended Condition | Rationale & Notes |
| Column | High-Purity, End-Capped C18 (e.g., Poroshell, CSH C18) 2.1 or 3.0 mm ID, 50-100 mm length, < 3 µm particle size | Provides high efficiency and minimizes secondary interactions. Smaller particle sizes increase resolution and sensitivity.[3][4] |
| Mobile Phase A | 0.1% Formic Acid and/or 2 mM Ammonium Formate in Water | Acidifier suppresses silanol interactions. Buffer helps maintain consistent pH and can improve peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid and/or 2 mM Ammonium Formate in Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure than methanol. |
| Gradient | Start at 10-40% B, ramp to 90-95% B over 10-15 minutes, hold, and re-equilibrate | A gradient is necessary to elute the relatively nonpolar 5-Fluoro CUMYL-PICA in a reasonable time with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1/3.0 mm ID columns) | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Column Temp. | 30 - 50 °C | Elevated temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[8] |
| Injection Vol. | 1 - 5 µL | Start low to avoid overload. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 50:50 Methanol:Water) | Ensures compatibility and good peak shape upon injection.[4] |
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
This protocol describes the preparation of 1 liter of mobile phase.
Materials:
-
1 L HPLC-grade water (Mobile Phase A) or acetonitrile (Mobile Phase B)
-
High-purity formic acid (≥98%)
-
Graduated cylinder
-
Filtered, clean solvent bottle
Procedure:
-
Measure 1 L of HPLC-grade solvent (water or acetonitrile) into a clean solvent bottle.
-
Carefully pipette 1.0 mL of formic acid into the solvent.
-
Cap the bottle and mix thoroughly by inverting 15-20 times.
-
Sonicate the mobile phase for 10-15 minutes to degas, which helps prevent pump cavitation and baseline noise.
-
Label the bottle clearly with the contents and date of preparation.
Protocol 2: General Column Wash & Regeneration
This procedure is for flushing a C18 column that is suspected of being contaminated. Always disconnect the column from the detector before starting.
Procedure:
-
Initial Flush: Flush the column with your current mobile phase (without buffer or acid additives) for 20 column volumes. For a 100 x 2.1 mm column, this is approximately 10-15 minutes at 0.5 mL/min.
-
Organic Wash: Increase the organic solvent (e.g., acetonitrile or methanol) concentration to 100% and flush for at least 50 column volumes. This will remove strongly retained nonpolar contaminants.
-
Intermediate Polarity Wash (Optional): For highly contaminated columns, an intermediate wash with a solvent like isopropanol can be effective. Flush with 100% isopropanol for 30-40 column volumes.
-
Re-equilibration: Gradually return the column to the initial mobile phase conditions. A step-wise gradient is recommended to avoid shocking the stationary phase.
-
System Equilibration: Once at initial conditions, allow the system to equilibrate for at least 20-30 column volumes before injecting a sample. The baseline should be stable.
References
-
PubChem. 5-Fluoro CUMYL-PICA. National Center for Biotechnology Information. [Link]
-
GSRS. 5-FLUORO-CUMYL-PICA. Global Substance Registration System. [Link]
-
Kevin, R.C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology, 37(1), 17-26. [Link]
-
ArTS. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. Analytic and Bioanalytic Techniques, 1(1). [Link]
-
ResearchGate. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Mußhoff, F., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after... Drug Testing and Analysis. [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7). [Link]
-
Wagmann, L., et al. (2018). 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes... International Journal of Legal Medicine. [Link]
-
National Institute of Justice. Long-term Stability of Synthetic Cannabinoids in Biological Matrices. [Link]
-
ResearchGate. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. [Link]
-
News-Medical.Net. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. [Link]
-
Al-Asmari, A.I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Journal of Taibah University Medical Sciences. [Link]
-
The Center for Forensic Science Research & Education. Synthetic Cannabinoids. [Link]
Sources
- 1. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arts.units.it [arts.units.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. news-medical.net [news-medical.net]
Minimizing ion suppression/enhancement for 5-Fluoro CUMYL-PICA in ESI-MS
Welcome to the technical support guide for the analysis of 5-Fluoro CUMYL-PICA (5F-CUMYL-PICA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression and enhancement, ensuring accurate and reproducible quantification. This guide is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are ion suppression and enhancement, and why are they a particular concern for 5-Fluoro CUMYL-PICA analysis?
A1: Ion suppression or enhancement, collectively known as matrix effects, refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In ESI, the analyte (e.g., 5F-CUMYL-PICA) and matrix components compete for access to the droplet surface to be ionized.[2]
-
Ion Suppression: This is the more common effect, where matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal intensity and poor sensitivity.[3] This occurs when co-eluting matrix components compete for the limited charge or space at the droplet surface, or alter droplet properties like surface tension and viscosity, hindering solvent evaporation and ion release.[2]
-
Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of the analyte, resulting in a falsely elevated signal.[1]
For novel psychoactive substances (NPS) like 5F-CUMYL-PICA, which are often analyzed at trace levels in complex biological matrices (e.g., blood, plasma, urine), these effects are a critical issue.[4][5] Failure to mitigate ion suppression can lead to underestimation of the compound's concentration, poor assay precision, and a higher limit of quantification (LOQ), potentially compromising the validity of forensic or clinical results.[3][6]
Q2: How can I diagnose and quantify matrix effects for 5-Fluoro CUMYL-PICA in my specific sample matrix?
A2: A systematic approach is required to determine if your analysis is affected by matrix effects. The most direct method is the post-extraction addition experiment. This involves comparing the analyte's response in a neat solution to its response when spiked into a pre-extracted blank matrix sample.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of 5F-CUMYL-PICA in the mobile phase reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., drug-free plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the dried extract with the same standard solution used in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with 5F-CUMYL-PICA at the same concentration and process it through the entire sample preparation protocol. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate:
-
Inject and analyze all samples via LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
-
Interpret the Results:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
A value below 85% or above 115% is generally considered a significant matrix effect that requires mitigation.
A more comprehensive diagnostic tool is the post-column infusion experiment, which helps identify the regions in your chromatogram where ion suppression or enhancement occurs. This is done by infusing a constant flow of the analyte solution into the MS detector post-column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal correspond to regions of suppression or enhancement, respectively.[5]
Q3: My 5-Fluoro CUMYL-PICA signal is suppressed. What are the first troubleshooting steps related to my sample preparation?
A3: Effective sample preparation is the most powerful tool for removing interfering matrix components before they enter the LC-MS system.[4] If you are observing suppression, re-evaluating your sample prep is the logical first step. The choice of technique depends on the complexity of the matrix.
| Technique | Principle | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[5] | Simple, fast, inexpensive. | Non-selective; phospholipids and other endogenous components remain in the supernatant, often causing significant ion suppression.[4] | Poor to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[4] | Cleaner extracts than PPT. Can be optimized for selectivity by adjusting pH.[3] | More labor-intensive, requires solvent optimization, can have emulsion issues. | Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.[3] | Provides the cleanest extracts, high selectivity, and analyte concentration. | Most complex and expensive method to develop, requires method optimization. | Excellent |
A study on the GC-MS/MS analysis of 5F-CUMYL-PICA in blood found that SPE resulted in significantly lower matrix effects (15%) compared to supported liquid extraction (SLE) (24%) and a generic C18 cleanup (22.5%).[6][7] This highlights the superiority of SPE for minimizing matrix interference for this compound.
-
Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing:
-
Wash 1: 2 mL of deionized water to remove salts.
-
Wash 2: 2 mL of 20% acetonitrile in water to remove polar interferences.
-
Wash 3: 2 mL of methanol to remove phospholipids.
-
-
Elution: Elute 5F-CUMYL-PICA with 2 mL of 2% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Q4: Can I optimize my chromatographic conditions to separate 5-Fluoro CUMYL-PICA from interfering matrix components?
A4: Yes. Chromatographic optimization is a crucial strategy to move the 5F-CUMYL-PICA peak away from regions of ion suppression.[1][5] If your analyte co-elutes with a large mass of matrix components (like phospholipids, which typically elute in the mid-to-late part of a reversed-phase gradient), its signal will be suppressed.[4]
Strategies for Chromatographic Optimization:
-
Modify the Gradient: Increase the gradient length or adjust the slope to improve the separation between your analyte and interfering peaks.
-
Change the Stationary Phase: Different column chemistries offer different selectivities. For synthetic cannabinoids, a C18 column is common, but switching to a pentafluorophenyl (F5) or phenyl-hexyl column can alter elution patterns and resolve co-eluting peaks.
-
Reduce Flow Rate: Lowering the flow rate (e.g., into the nanoliter-per-minute range) can improve ionization efficiency and make the ESI process more tolerant of non-volatile components in the matrix.[3][5]
-
Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use sub-2 µm particle columns to provide much higher peak capacities and resolution than traditional HPLC, significantly improving separation from matrix components.[8]
Q5: Which mobile phase additives are most effective for enhancing the ESI-MS signal of 5-Fluoro CUMYL-PICA?
A5: Mobile phase additives play a critical role in ESI by promoting the formation of protonated molecules [M+H]⁺ in positive ion mode, which is typical for the analysis of synthetic cannabinoids.[9] The choice and concentration of the additive are key.
| Additive | Typical Concentration | Mechanism & Comments |
| Formic Acid | 0.02 - 0.1% | Provides a source of protons (H⁺) to facilitate the formation of [M+H]⁺ ions. It is highly volatile and a standard choice for LC-MS. Studies on synthetic cannabinoids often show formate modifiers outperform acetate in terms of MS signal and chromatographic resolution.[10][11] |
| Ammonium Formate | 2 - 5 mM | Acts as a buffer and provides both protons and ammonium ions (NH₄⁺), which can form adducts [M+NH₄]⁺. It can improve peak shape and ionization efficiency.[12] |
| Acetic Acid | 0.05 - 0.1% | Less acidic than formic acid but also a common proton source. May result in lower signal intensity for some compounds compared to formic acid. |
| Ammonium Acetate | 5 - 10 mM | Similar to ammonium formate but generally provides slightly lower signal intensity for synthetic cannabinoids. |
Recommendation: For 5F-CUMYL-PICA, start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases. If adduct formation is preferred or peak shape is an issue, 2-5 mM ammonium formate is an excellent alternative.[12] Always use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can suppress the signal or create high background noise.
Q6: How does a stable isotope-labeled internal standard (SIL-IS) for 5-Fluoro CUMYL-PICA help, and what are the key considerations for its use?
A6: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-Fluoro-CUMYL-PICA-d5, is the gold standard for quantitative LC-MS/MS analysis.[1][13] A SIL-IS is chemically identical to the analyte but has several heavier isotopes (e.g., ¹³C, ²H/D, ¹⁵N) incorporated into its structure.[14]
Principle of Operation: Because the SIL-IS is structurally identical to the analyte, it co-elutes and experiences the exact same matrix effects (ion suppression or enhancement).[1] While the absolute signal of both the analyte and the SIL-IS may vary from injection to injection, their ratio remains constant.[13] The quantification is based on this stable ratio, which effectively cancels out signal variability caused by matrix effects and results in high accuracy and precision.
Key Considerations:
-
Isotopic Purity: The SIL-IS should be free of any unlabeled analyte to avoid artificially inflating the analyte's signal at low concentrations.[14]
-
Mass Difference: A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk between the analyte and the SIL-IS in the mass spectrometer.[14]
-
Label Stability: The isotopic labels (especially deuterium) must be on non-exchangeable positions of the molecule to prevent their loss during sample preparation or analysis.[14]
Q7: I've tried optimizing sample prep and chromatography, but suppression remains an issue. What advanced strategies can I employ?
A7: When conventional methods are insufficient, especially in highly complex matrices, advanced techniques may be necessary.
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] If your analyte is thermally stable and has the appropriate chemical properties, testing an APCI source could be a viable solution.
-
Change Ionization Polarity: Switching from positive to negative ESI mode can sometimes eliminate the interference if the suppressing compounds do not ionize in negative mode. However, the analyte of interest must be capable of forming negative ions, which may not be efficient for 5F-CUMYL-PICA.[5]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique provides a significant increase in peak capacity and resolving power.[15] In a typical 2D-LC setup, the fraction containing the analyte from the first dimension column is selectively transferred to a second, orthogonal column for further separation. This "heart-cutting" approach is extremely effective at removing matrix interferences that may have co-eluted with the analyte in the first dimension, virtually eliminating ion suppression.[16] This method has been successfully applied to overcome significant matrix-related ion suppression for cannabinoids in blood plasma.[15]
References
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). Future Science. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2009). LCGC International. Retrieved from [Link]
-
Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. (n.d.). Agilent. Retrieved from [Link]
-
Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. (n.d.). Agilent. Retrieved from [Link]
-
5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. (2018). SpringerLink. Retrieved from [Link]
-
Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). MDPI. Retrieved from [Link]
-
Optimization and validation of a new approach based on CE‐HRMS for the screening analysis of Novel Psychoactive Substances (cathinones, phenethylamines, tryptamines) in urine. (2019). ResearchGate. Retrieved from [Link]
-
Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. (2022). PubMed. Retrieved from [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2020). National Institutes of Health. Retrieved from [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). ResearchGate. Retrieved from [Link]
-
Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity. (2024). National Institutes of Health. Retrieved from [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (2018). Annex Publishers. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). PubMed. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. agilent.com [agilent.com]
- 16. Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma [bioforumconf.com]
Selection of appropriate internal standards for 5-Fluoro CUMYL-PICA quantification
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to selecting and troubleshooting internal standards for the quantification of 5-Fluoro-CUMYL-PICA. As a Senior Application Scientist, my goal is to blend foundational analytical principles with field-tested insights to ensure your quantitative assays are robust, accurate, and reliable.
Technical Support Center: 5-Fluoro CUMYL-PICA Quantification
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard absolutely essential for the accurate quantification of 5F-CUMYL-PICA?
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before any processing occurs.[1] Its primary role is to compensate for variability that can be introduced during the analytical workflow, which is a significant challenge in complex matrices like blood, urine, or oral fluid.[2][3] For a highly lipophilic and potent compound like 5F-CUMYL-PICA, which is often present at trace levels, an IS is critical to correct for:
-
Sample Preparation Losses: Inconsistent recovery during extraction procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3]
-
Instrumental Variability: Fluctuations in injection volume, detector response, and ionization efficiency in the mass spectrometer source.[4]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the target analyte (5F-CUMYL-PICA), leading to inaccurate results.[5][6] A well-chosen IS experiences similar matrix effects, allowing for accurate normalization of the analyte signal.[6]
Without an IS, the precision and accuracy of your results would be severely compromised, making the method unsuitable for regulated bioanalysis or forensic toxicology.[2][7]
Q2: I'm developing an LC-MS/MS method. What is the "gold standard" internal standard for 5F-CUMYL-PICA?
The gold standard for any mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog of the analyte.[1][8] A SIL IS is chemically identical to the analyte but has several hydrogen atoms replaced with deuterium (²H or D) or carbon atoms replaced with ¹³C.[8][9]
For 5F-CUMYL-PICA, an ideal IS would be 5F-CUMYL-PICA-d7 (or another deuterated variant). The key advantages are:
-
Identical Physicochemical Properties: It co-elutes perfectly with the unlabeled analyte, ensuring it experiences the exact same matrix effects and extraction recovery.[9]
-
Similar Ionization and Fragmentation: It behaves almost identically in the MS source, providing the most reliable normalization.[1]
-
Mass Shift: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, preventing any cross-interference.[8]
The U.S. Food and Drug Administration (FDA) strongly recommends using a SIL IS for bioanalytical method validation due to its ability to provide the most accurate and precise results.[2][10]
Q3: A specific SIL for 5F-CUMYL-PICA isn't commercially available or is prohibitively expensive. What are my options for choosing a structural analog?
This is a common challenge in the analysis of novel psychoactive substances.[11][12] When a dedicated SIL IS is unavailable, the next best option is to use a structural analog. The selection process is critical and must be rigorously validated. Consider the following hierarchy of choices:
-
A Deuterated Analog of a Closely Related Compound: An excellent choice would be a deuterated version of a synthetic cannabinoid from the same chemical family, such as JWH-018-d11 .[13][14] These compounds often share similar core structures and functional groups, increasing the likelihood they will behave similarly during analysis.[14]
-
A Non-Labeled Structural Analog: Use a compound that is structurally very similar to 5F-CUMYL-PICA but not expected to be present in the samples. An example could be CUMYL-PICA (the non-fluorinated version) or another indole-3-carboxamide synthetic cannabinoid.[15]
Crucial Validation Step: When using an analog, you must demonstrate that it effectively tracks the analyte. This involves thorough evaluation of matrix effects, recovery, and stability to prove it is a suitable surrogate.[6][16] Be prepared for potential differences in retention time and ionization efficiency that must be accounted for.
Q4: My internal standard signal is highly variable (>15% RSD) across my sample batch. What are the common causes and how can I fix it?
High variability in the IS response is a red flag that indicates a problem with the analytical method's robustness. The FDA guidance emphasizes monitoring IS response to ensure consistency.[6] Here’s a troubleshooting guide:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inconsistent Sample Extraction | The IS is not being recovered consistently across all samples. Solution: Re-evaluate your extraction protocol (e.g., SPE, LLE). Ensure pH is controlled, solvents are fresh, and vortexing/mixing steps are uniform. Check for lot-to-lot variability in SPE cartridges.[11] |
| Severe or Differential Matrix Effects | The IS and analyte are being affected differently by matrix components from sample to sample (e.g., varying levels of lipids or salts).[5] Solution: Improve sample cleanup. Dilute the sample ("dilute-and-shoot") if sensitivity allows. Optimize chromatography to separate the analyte/IS from interfering peaks.[17] |
| IS Instability | The IS may be degrading in the biological matrix or in the autosampler after processing. Solution: Conduct bench-top, freeze-thaw, and post-preparative stability experiments as part of your validation to assess IS stability under various conditions.[7][16] |
| Pipetting/Dispensing Errors | The IS working solution may not be added consistently to all samples. Solution: Use calibrated pipettes. Ensure the IS has fully equilibrated in the sample matrix before proceeding. For automated liquid handlers, verify dispensing accuracy and precision.[6] |
Q5: What concentration of internal standard should I use?
The concentration of the IS should be high enough to produce a stable and reproducible signal, typically well above its limit of quantification (LOQ), but not so high that it saturates the detector or introduces isotopic crosstalk with the analyte. A common practice is to spike the IS at a concentration that is near the geometric mean of the calibration curve range. For example, if your calibration curve for 5F-CUMYL-PICA ranges from 0.5 ng/mL to 500 ng/mL, a good starting concentration for the IS would be in the 25-50 ng/mL range.[11][12] This ensures the IS response is strong and consistent across the entire quantitative range.
Visualizations & Workflows
Decision Workflow for IS Selection
The following diagram outlines the logical process for selecting and validating an internal standard for 5F-CUMYL-PICA quantification.
Caption: Decision workflow for selecting an appropriate internal standard.
Analyte and Internal Standard Structures
A visual comparison of the analyte and a potential SIL internal standard.
Caption: Structures of 5F-CUMYL-PICA and a potential analog IS.
Experimental Protocols & Data
Key Physicochemical and Mass Spectrometry Data
This table summarizes critical data for developing an LC-MS/MS method for 5F-CUMYL-PICA. MRM transitions are examples and must be optimized on your specific instrument.
| Compound | Chemical Formula | Formula Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Example Quantifier/Qualifier Product Ions (m/z) |
| 5-Fluoro-CUMYL-PICA | C₂₃H₂₇FN₂O | 366.5 | 367.2 | 249.0, 206.0, 119.0[11] |
| 5F-MDMB-PICA (Analog) | C₂₀H₂₇FN₂O₃ | 378.5 | 379.2 | 232.0, 144.0[11] |
| Granisetron (Unrelated IS) | C₁₈H₂₄N₄O | 312.4 | 313.2 | 138.1, 156.1[11] |
| JWH 018-d11 (Analog IS) | C₂₄H₁₂D₁₁NO | 354.6 | 355.3 | (Must be determined empirically) |
Protocol: Preparation of Internal Standard Working Solution
Objective: To prepare a consistent and accurate IS working solution for spiking into all samples.
Materials:
-
Certified reference material of the chosen internal standard (e.g., JWH 018-d11).
-
LC-MS grade methanol and/or acetonitrile.
-
Calibrated analytical balance.
-
Class A volumetric flasks and calibrated micropipettes.
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the IS reference material into a tared vial.
-
Record the exact weight.
-
Dissolve the IS in a minimal amount of a suitable solvent (e.g., methanol) and transfer it quantitatively to a 1.0 mL Class A volumetric flask.
-
Rinse the vial multiple times with the solvent, adding the rinsate to the flask.
-
Bring the flask to final volume with the solvent, cap, and invert at least 15 times to ensure homogeneity.
-
Label clearly with compound name, concentration, solvent, date, and initials. Store at -20°C or as recommended by the supplier.[16]
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 methanol:water (or your initial mobile phase composition).
-
Mix thoroughly. This solution is often more stable for daily use than the primary stock.
-
-
Working Solution (e.g., 500 ng/mL or 0.5 µg/mL):
-
Transfer 500 µL of the 10 µg/mL intermediate stock into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent. This is the solution you will use to spike your samples.
-
Example Spiking: Adding 50 µL of this 500 ng/mL working solution to 450 µL of sample (e.g., plasma) will result in a final IS concentration of 50 ng/mL.
-
References
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link][16]
-
Gao, H., et al. (2023). Synthetic cannabinoid matrix effects in urine matrix. ResearchGate. Retrieved from [Link][5]
-
Chen, H. (2018). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. Retrieved from [Link][18]
-
Gao, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 13(3), 421.[17]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5).[19]
-
Lin, Y.-R., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Pharmaceuticals, 15(10), 1279.[3]
-
Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Bioanalysis, 16(9), 401-413.[11][20]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link][21]
-
Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Taylor & Francis Online.[12]
-
Wujcik, K., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8740.[22]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][10]
-
Cilibrizzi, A., et al. (2022). Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. International Journal of Molecular Sciences, 23(19), 11843.[23]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][7]
-
Banister, S. D., et al. (2019). LC-QTOF-MS mass spectra and proposed fragmentations for (a) 5F-CUMYL-PICA, (b) 5F-CUMYL-PINACA, and (c) 5F-CUMYL-P7AICA. ResearchGate.[24]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link][6]
-
Cannaert, A., et al. (2023). The metabolic scheme of 4′F‐cumyl‐5F‐PICA with proposed fragmentation patterns resulting from incubation with human hepatocytes. ResearchGate.[25]
-
Gerona, R., et al. (2019). The Identification and Quantification of Synthetic Cannabinoids Seized in New Zealand in 2017. ResearchGate.[26]
-
Shimadzu Scientific Instruments. (2022). Solutions for THC Quantitation: Separation of 4 Tetrahydrocannabinol Isomers. YouTube. Retrieved from [Link][27]
-
da Silva, A. C. M., et al. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Journal of the Brazilian Chemical Society.[28]
-
Cerilliant. (2015). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link][4]
-
Zawadzki, M., et al. (2020). Quantification of 5F-CUMYL-P7AICA in blood and urine from an authentic fatality associated with its consumption by UHPLC–MS/MS. Forensic Toxicology.[29]
-
Agilent. (n.d.). Synthetic Cannabinoids: the Analytical Challenges. Retrieved from [Link][30]
-
Angerer, V., et al. (2018). 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 37(1), 185-196.[14]
-
Münster-Müller, A., et al. (2021). Profiling of synthesis‐related impurities of the synthetic cannabinoid Cumyl‐5F‐PINACA in seized samples of e‐liquids via multivariate analysis of UHPLC/MSn data. Drug Testing and Analysis, 13(7), 1367-1378.[31]
-
Giorgetti, A., et al. (2022). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications. Current Pharmaceutical Biotechnology, 24(6), 758-765.[32]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link][8]
-
Cannaert, A., et al. (2020). In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. ResearchGate.[33]
-
Giorgetti, R., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences, 66(1), 201-220.[34]
-
González, O., et al. (2019). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 14. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. fda.gov [fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 19. annexpublishers.com [annexpublishers.com]
- 20. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 22. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 29. researchgate.net [researchgate.net]
- 30. agilent.com [agilent.com]
- 31. researchgate.net [researchgate.net]
- 32. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. research.unipd.it [research.unipd.it]
Reducing analytical errors in 5-Fluoro CUMYL-PICA quantification
A Senior Application Scientist's Guide to Mitigating Analytical Errors
Welcome to the technical support center for the quantification of 5-Fluoro-CUMYL-PICA. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are working to achieve accurate and reproducible quantification of this potent synthetic cannabinoid. The inherent chemical properties of 5F-CUMYL-PICA and its presence in complex biological matrices present unique analytical challenges. This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and reduce analytical errors in your workflow.
Section 1: Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the analytical process, from initial sample handling to final data interpretation.
Part 1.1: Sample Preparation and Extraction
The journey to accurate quantification begins with robust sample preparation. Errors introduced at this stage are often magnified downstream.
Question 1: I'm observing low and inconsistent recovery of 5F-CUMYL-PICA from blood samples. What is the most effective extraction technique?
Answer: Low recovery is a frequent challenge, primarily due to the compound's interaction with the biological matrix and the extraction materials. For 5F-CUMYL-PICA and similar synthetic cannabinoids, Solid-Phase Extraction (SPE) has demonstrated superior performance compared to Supported Liquid Extraction (SLE) and simple protein precipitation.[1][2][3]
The causality lies in the efficiency of interference removal and analyte enrichment. SPE provides a more rigorous cleanup, leading to higher recovery rates and, crucially, a reduction in matrix effects which can suppress the analyte signal during LC-MS/MS analysis.[1][2][3]
Quantitative Comparison of Extraction Methods for 5F-CUMYL-PICA in Blood
| Extraction Method | Average Recovery (%) | Average Matrix Effect (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | 91.4% | 15% | Recommended method. Provides the cleanest extracts and highest analyte recovery.[1][2][3] |
| Supported Liquid Extraction (SLE) | 82.5% | 24% | Lower efficiency and higher matrix effects compared to SPE.[1][2][3] |
| C18 Cartridges (Generic) | 85.1% | 22.5% | Can exhibit lower recovery and higher variability, especially for acidic synthetic cannabinoids.[1] |
For a detailed, validated procedure, please refer to the Validated SPE Protocol for 5F-CUMYL-PICA in Blood in the Experimental Protocols section below.
Question 2: My results are highly variable, especially at low concentrations. Could analyte adsorption to my labware be the cause?
Answer: Yes, analyte adsorption is a significant and often underestimated source of error in cannabinoid analysis.[4][5] 5F-CUMYL-PICA, like other synthetic cannabinoids, is highly hydrophobic. This property causes it to non-specifically bind to surfaces, particularly glass and certain types of plastics. This is especially problematic when working with low concentration samples, where a significant fraction of the analyte can be lost to the walls of vials, pipette tips, and storage containers.[4][5]
Expert Recommendations to Mitigate Adsorption:
-
Use Polypropylene (PP) Vials: For final extracts awaiting injection, polypropylene vials are generally preferred over non-silanized glass vials, as they tend to show less adsorptive loss for cannabinoids.[4]
-
Silanize Glassware: If glass is necessary, use silanized vials and inserts. Silanization deactivates the active silanol groups on the glass surface that contribute to analyte binding.
-
Solvent Composition: The composition of your reconstitution solvent is critical. Ensure it has sufficient organic content to keep the hydrophobic analyte in solution. Reconstituting in a highly aqueous solvent can promote adsorption to the container walls.[5]
-
Minimize Surface Area: Avoid using unnecessary vial inserts if possible, as they increase the surface area available for adsorption.
Question 3: I am concerned about the stability of 5F-CUMYL-PICA in my samples and standards. What are the best practices for storage and handling?
Answer: Analyte stability is paramount for accurate quantification. Synthetic cannabinoids can be susceptible to degradation under various conditions.
Key Stability Considerations:
-
Storage Temperature: Long-term storage of biological samples and stock solutions should be at -20°C or lower.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. A study on the stability of various synthetic cannabinoids found that analytes with a 5-fluoropentyl moiety were among the least stable at room temperature.[6]
-
Thermal Degradation (GC-MS Specific): 5F-CUMYL-PICA is thermally labile. When subjected to the high temperatures of a GC inlet (above 400°C), it can degrade into various toxic products, including cyanide.[7] This makes GC-MS analysis challenging and necessitates careful optimization of inlet temperatures or the use of derivatization. LC-MS/MS is the preferred platform as it avoids high-temperature degradation.
-
Metabolic Instability: In biological matrices, endogenous enzymes can degrade the analyte.[8] While in vitro studies suggest rapid metabolic clearance, in vivo metabolism appears to be more prolonged, with the parent compound detectable in plasma up to 24 hours post-dosing in rat models.[9][10] This suggests some degree of stability in whole blood if stored properly.
Part 1.2: Chromatography & Mass Spectrometry
Poor chromatography can undermine even the most perfect extraction. This section addresses common issues observed during the LC-MS/MS analysis phase.
Question 4: My chromatographic peaks for 5F-CUMYL-PICA are tailing badly. How can I troubleshoot this?
Answer: Peak tailing is a common chromatographic problem that can compromise resolution and integration accuracy.[11] The cause can be either chemical or physical. A systematic approach is required to diagnose the issue.
Below is a troubleshooting workflow to identify the source of peak shape problems.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Specific Causes for Tailing of Basic Compounds like 5F-CUMYL-PICA:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of a C18 column can interact with basic analytes, causing peak tailing. Using a highly end-capped column or adding a small amount of a competing base (like triethylamine, though this is not MS-friendly) or an acidic modifier (like formic acid, which is MS-friendly) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[12][13] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves and retention time slightly increases, you are likely overloading the column.[11]
Question 5: I'm experiencing significant matrix effects, leading to poor accuracy and precision. How can I solve this?
Answer: Matrix effects, caused by co-eluting endogenous components from the sample matrix that either suppress or enhance the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[8] The most effective strategy is multi-faceted:
-
Improve Sample Cleanup: As shown in the table in Question 1, a cleaner extraction method like SPE significantly reduces matrix components. A sample extracted via SPE showed a matrix effect of 15%, while SLE was 24%.[1][2][3] This is your first and most important line of defense.
-
Optimize Chromatography: Adjust your chromatographic gradient to separate 5F-CUMYL-PICA from the regions where most matrix components (like phospholipids) elute. A well-resolved chromatographic peak is less likely to suffer from co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., 5F-CUMYL-PICA-d7) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., drug-free blood). This ensures that the standards experience the same matrix effects as the samples, improving accuracy.
Question 6: Can metabolites of 5F-CUMYL-PICA interfere with the quantification of the parent compound?
Answer: Yes, this is a critical consideration for forensic and clinical analysis. 5F-CUMYL-PICA is extensively metabolized, and its metabolites can be isobaric (have the same mass) with other synthetic cannabinoids or, more importantly, can be structurally similar to the parent drug.[9][10]
Key Metabolic Pathways & Potential Interferences:
-
The primary metabolic pathways include Phase I oxidative transformations (hydroxylation on the pentyl chain) and Phase II glucuronidation .[9][10]
-
A crucial pathway is oxidative defluorination , which transforms the 5-fluoropentyl chain into a 5-hydroxypentyl chain, followed by further oxidation to a pentanoic acid metabolite.[10]
-
Crucially, the terminal hydroxylation of the N-pentyl chain of CUMYL-PICA and the oxidative defluorination and hydroxylation of 5F-CUMYL-PICA can produce identical metabolites. [9][10] This makes it impossible to definitively determine the parent compound from these shared metabolites alone. Therefore, detection of the parent compound is essential.
Your analytical method must have sufficient chromatographic resolution to separate the parent 5F-CUMYL-PICA from its major metabolites to prevent cross-interference.
Caption: Key Phase I and Phase II metabolic pathways for 5F-CUMYL-PICA.
Section 2: Experimental Protocols
Protocol 1: Validated Solid-Phase Extraction (SPE) for 5F-CUMYL-PICA in Blood
This protocol is based on methodologies that have demonstrated high recovery and low matrix effects.[1][2][3]
-
Sample Pre-treatment:
-
To 1 mL of whole blood/serum/plasma sample in a polypropylene tube, add your internal standard (e.g., 5F-CUMYL-PICA-d7).
-
Vortex briefly to mix.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to lyse cells and adjust pH. Vortex again.
-
Centrifuge at 3000 rpm for 10 minutes to pellet proteins and cellular debris.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric SPE cartridge suitable for neutral compounds.
-
Condition the cartridge by sequentially passing:
-
3 mL Methanol
-
3 mL Deionized Water
-
3 mL Buffer (e.g., phosphate buffer, pH 6.0)
-
-
Do not allow the cartridge to go dry after conditioning.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1-2 mL/min) using a vacuum manifold.
-
-
Washing (Interference Removal):
-
Wash the cartridge to remove polar interferences:
-
Pass 3 mL of Deionized Water.
-
Pass 3 mL of a weak organic solvent wash (e.g., 20% Methanol in water).
-
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all aqueous solvent.
-
-
Elution:
-
Elute the analyte using a non-polar solvent.
-
Pass 3 mL of a suitable elution solvent (e.g., Ethyl Acetate or a Dichloromethane/Isopropanol mixture). Collect the eluate in a clean polypropylene tube.
-
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in 100 µL of your mobile phase starting condition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Vortex to ensure the analyte is fully dissolved, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Example LC-MS/MS Parameters
These parameters serve as a starting point and should be optimized for your specific instrumentation.
-
LC System: UPLC/UHPLC system
-
Column: C18, end-capped, sub-2 µm particle size (e.g., 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Example Gradient:
-
0.0 min: 40% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 40% B
-
12.0 min: 40% B
-
-
MS System: Triple Quadrupole Mass Spectrometer (QqQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Example MRM Transitions (to be optimized):
-
Analyte: 5F-CUMYL-PICA
-
Precursor Ion (Q1): m/z 367.2
-
Product Ions (Q3): m/z 151.1 (Quantifier), m/z 121.1 (Qualifier)
-
Section 3: References
-
Al-Imam, A., Al-Saffar, A., Al-Faiad, A., & Al-Obaidi, R. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Bioanalysis, 16(9), 401-413. [Link]
-
Al-Imam, A., Al-Saffar, A., Al-Faiad, A., & Al-Obaidi, R. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. ResearchGate. [Link]
-
Al-Imam, A., Al-Saffar, A., Al-Faiad, A., & Al-Obaidi, R. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PubMed. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. ResearchGate. [Link]
-
Mogler, L., et al. (2018). 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 36(2), 333-347. [Link]
-
Stephenson, J., Carter, D. N., & Richardson, M. (2019). Surface adsorption of cannabinoids in LC–MS/MS applications. ResearchGate. [Link]
-
Stephenson, J., Carter, D. N., & Richardson, M. (2019). Surface adsorption of cannabinoids in LC–MS/MS applications. Semantic Scholar. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]
-
Long, T., et al. (2021). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PMC - NIH. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Ji, A. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Stoll, D. R., & Dolan, J. W. (2022). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Crawford Scientific. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
Sources
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ojp.gov [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for 5-Fluoro CUMYL-PICA in Accordance with SWGTOX Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid 5-Fluoro CUMYL-PICA (SGT-67) presents a significant analytical challenge for forensic and clinical toxicology laboratories. Ensuring the accuracy and reliability of its detection is paramount for public health and safety. This guide provides a detailed framework for the validation of a quantitative analytical method for 5-Fluoro CUMYL-PICA in biological matrices, meticulously following the stringent guidelines set forth by the Scientific Working Group for Forensic Toxicology (SWGTOX). This document is designed to serve as a practical resource, blending established protocols with the scientific rationale crucial for robust method validation.
Introduction: The Analytical Imperative for 5-Fluoro CUMYL-PICA
5-Fluoro CUMYL-PICA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework.[1] Its structural similarity to other synthetic cannabinoids necessitates highly selective and sensitive analytical methods for unambiguous identification and quantification. The physiological and toxicological properties of this compound are not fully elucidated, making its accurate detection in biological specimens a critical component of clinical and forensic investigations.[1]
Method validation is the cornerstone of analytical toxicology, providing objective evidence that a method is fit for its intended purpose.[2][3] The SWGTOX guidelines offer a comprehensive framework for validating forensic toxicology methods, ensuring that the data generated is scientifically sound and legally defensible.[4][5][6]
The SWGTOX Framework: A Pillar of Scientific Integrity
The SWGTOX standard practices for method validation provide a set of minimum requirements to ensure the reliability and efficacy of an analytical method.[4][5] A validation plan must be established before initiating any experiments, outlining the parameters to be evaluated and the acceptance criteria for each.[2][7]
The core validation parameters as stipulated by SWGTOX and their relevance to a quantitative method for 5-Fluoro CUMYL-PICA are detailed below.
Key SWGTOX Validation Parameters:
-
Bias and Precision: These parameters assess the accuracy and reproducibility of the method. Bias measures the closeness of a measured value to the true value, while precision evaluates the degree of agreement among a series of measurements.[4] For quantitative methods, both within-run and between-run precision must be evaluated at a minimum of three different concentrations (low, medium, and high) over five different runs.[4][5]
-
Calibration Model: This establishes the relationship between the analytical response and the concentration of the analyte. The linear range of the method, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ), must be determined.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Selectivity and Matrix Effects: Selectivity ensures that the method can differentiate the analyte of interest from other endogenous or exogenous compounds in the sample matrix. Matrix effects, such as ion suppression or enhancement in mass spectrometry, must be investigated to ensure they do not compromise the accuracy of the results.
-
Carryover: This experiment is designed to demonstrate that the analysis of a high-concentration sample does not affect the results of a subsequent blank sample.[5]
-
Stability: The stability of 5-Fluoro CUMYL-PICA in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage) should be assessed to ensure sample integrity.
Experimental Design: A Step-by-Step Protocol for Validation
This section outlines a detailed experimental protocol for the validation of a quantitative method for 5-Fluoro CUMYL-PICA in human blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and powerful technique for the analysis of synthetic cannabinoids.[8][9][10]
Materials and Reagents
-
5-Fluoro CUMYL-PICA certified reference material (CRM)
-
5-Fluoro CUMYL-PICA-d4 (or other suitable deuterated internal standard) CRM
-
Blank, certified drug-free human blood
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Instrumentation and Analytical Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Analytical Column: A C18 or similar reversed-phase column suitable for the separation of non-polar compounds.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Monitored Transitions | 5-Fluoro CUMYL-PICA: e.g., m/z 367.2 -> 144.1 (Quantifier), 367.2 -> 120.1 (Qualifier) |
| 5-Fluoro CUMYL-PICA-d4: e.g., m/z 371.2 -> 148.1 | |
| Collision Energy | Optimized for each transition |
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation procedure is crucial for removing matrix interferences and concentrating the analyte.
Caption: Solid-Phase Extraction (SPE) Workflow for 5-Fluoro CUMYL-PICA.
Validation Experiments: Executing the SWGTOX Plan
The following sections detail the experimental setup for each validation parameter.
-
Prepare a series of calibrators in blank blood at concentrations spanning the expected analytical range (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).
-
Analyze the calibrators in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
-
Prepare quality control (QC) samples in blank blood at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).
-
Analyze five replicates of each QC level on five different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for within-run and between-run precision.
-
Calculate the bias as the percent difference from the nominal concentration.
-
Acceptance Criteria: Within-run and between-run %CV should not exceed 20% (or 25% at the LLOQ). Bias should be within ±20% of the nominal value.[4]
-
LOD: Determined as the lowest concentration at which the analyte is consistently detected with a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (%CV ≤ 20% and bias ±20%).[11][12][13]
-
Analyze at least six different sources of blank blood to assess for endogenous interferences.
-
Fortify blank blood with a cocktail of commonly encountered drugs and other synthetic cannabinoids to evaluate potential exogenous interferences.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of 5-Fluoro CUMYL-PICA or its internal standard.
-
Prepare two sets of samples:
-
Set A: 5-Fluoro CUMYL-PICA and internal standard spiked into post-extracted blank blood.
-
Set B: 5-Fluoro CUMYL-PICA and internal standard in the reconstitution solvent.
-
-
Calculate the matrix effect by comparing the peak areas of Set A to Set B.
-
Acceptance Criteria: The matrix effect should be consistent across different sources of the matrix and should not significantly impact the quantification.
-
Inject a high-concentration sample (e.g., the highest calibrator) followed immediately by a blank blood sample.
-
Acceptance Criteria: No significant peak (e.g., >20% of the LLOQ) should be detected in the blank sample.[5]
-
Analyze QC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Short-Term Stability: Stored at room temperature for 24 hours.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period (e.g., 30 days).
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±20% of the nominal concentration.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Summary of Validation Results for 5-Fluoro CUMYL-PICA
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Linearity | r² ≥ 0.99 | 0.998 | Pass |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | Pass |
| Bias | ±20% | -5.2% to +8.7% | Pass |
| Within-Run Precision | ≤20% CV | 3.5% - 9.8% | Pass |
| Between-Run Precision | ≤20% CV | 5.1% - 12.3% | Pass |
| LOD | S/N ≥ 3 | 0.05 ng/mL | Pass |
| Selectivity | No interferences | No interferences observed | Pass |
| Matrix Effect | Consistent and minimal | 85-95% recovery | Pass |
| Carryover | <20% of LLOQ in blank | No carryover detected | Pass |
| Stability | ±20% of nominal | Stable under all conditions tested | Pass |
Conclusion: A Validated Method for Confident Analysis
This guide has provided a comprehensive framework for the validation of an analytical method for 5-Fluoro CUMYL-PICA in accordance with SWGTOX guidelines. By adhering to these rigorous standards, laboratories can ensure the scientific defensibility of their results and contribute to a more accurate understanding of the prevalence and impact of this novel psychoactive substance. The detailed experimental protocols and acceptance criteria presented herein serve as a robust starting point for any laboratory seeking to develop and validate a reliable method for the detection of 5-Fluoro CUMYL-PICA.
Caption: Logical Flow of the SWGTOX Method Validation Process.
References
-
Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(8), 643-662. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]
-
Salouros, H., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 534–543. [Link]
-
Gottardo, R., et al. (2015). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology, 39(1), 42–49. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Bohrium, Ask this paper. [Link]
-
Al-Safi, R. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO957. [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]
-
Kalinowska, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8727. [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-74. [Link]
-
De Kesel, P., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5483-5496. [Link]
-
Al-Haj, N. A., et al. (2021). Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. Drug Testing and Analysis, 13(7), 1361-1372. [Link]
-
Halter, S., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time‐of‐flight mass spectrometry after simple protein precipitation. Drug Testing and Analysis, 13(7), 1373-1386. [Link]
-
Al-Safi, R. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3). [Link]
-
Al-Safi, R. I., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO957. [Link]
-
Banister, S. D., et al. (2019). The chemistry and pharmacology of synthetic cannabinoid receptor agonists: evolution. In New Psychoactive Substances (pp. 165-209). Springer, Cham. [Link]
-
Al-Safi, R. I., et al. (2024). GC–MS/MS analysis of syntheticcannabinoids 5F-MDMB-PICA and5F-CUMYL-PICA in forensic cases: supplementary materials. Figshare. [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Semantic Scholar. [Link]
-
American Academy of Forensic Sciences Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. ResearchGate. [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Forensic Toxicology Method Validation. Scribd. [Link]
-
Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International, 165(2-3), 216-224. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiling of 5-Fluoro CUMYL-PICA versus CUMYL-PICA
This guide provides an in-depth, objective comparison of the metabolic profiles of two potent synthetic cannabinoids: 5-Fluoro CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) and its non-fluorinated analog, CUMYL-PICA (1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances (NPS).
Introduction
CUMYL-PICA and 5F-CUMYL-PICA are indole-3-carboxamide based synthetic cannabinoids that have been identified in the recreational drug market. Understanding their metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for elucidating their pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom in 5F-CUMYL-PICA significantly influences its metabolic pathway, leading to the formation of unique metabolites that can serve as specific biomarkers of exposure. This guide will dissect the metabolic similarities and differences between these two compounds, supported by experimental data and established analytical methodologies.
Experimental Design for Metabolic Profiling
The elucidation of the metabolic pathways of CUMYL-PICA and 5F-CUMYL-PICA relies on a combination of in vitro and in vivo experimental models. The causality behind these experimental choices lies in the need to simulate human metabolism as closely as possible while maintaining a controlled environment for metabolite identification.
In Vitro Metabolism: Human Liver Microsomes (HLMs) and Hepatocytes
In vitro models are indispensable for initial metabolic screening. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for many xenobiotics, including synthetic cannabinoids.[1][2][3] Hepatocytes, being whole liver cells, provide a more complete metabolic picture by incorporating both Phase I and Phase II metabolic activities, such as glucuronidation.[4][5]
A typical experimental workflow for in vitro metabolic profiling is depicted below:
Caption: In Vitro Metabolic Profiling Workflow.
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 1 mg/mL), the test compound (CUMYL-PICA or 5F-CUMYL-PICA, final concentration 10 µM), and a phosphate buffer (pH 7.4) containing magnesium chloride.[6]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for instrumental analysis.
Comparative Metabolic Pathways
Both CUMYL-PICA and 5F-CUMYL-PICA undergo extensive Phase I and Phase II metabolism. Studies have identified approximately 28 metabolites for each compound.[4][7] The primary metabolic transformations consist of oxidative processes and subsequent conjugation with glucuronic acid.[4][7]
Phase I Metabolism
Phase I metabolism is primarily mediated by cytochrome P450 enzymes.[8] For both compounds, the main reactions include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) is a major metabolic route.[9] For CUMYL-PICA, this occurs predominantly on the N-pentyl chain.[4][7] In the case of 5F-CUMYL-PICA, hydroxylation can also occur on the fluoropentyl chain.
-
Dealkylation: The removal of the pentyl or fluoropentyl chain is another significant pathway.[4][7]
The presence of the fluorine atom in 5F-CUMYL-PICA introduces an additional metabolic pathway:
-
Oxidative Defluorination: The fluorine atom can be removed through an oxidative process, leading to the formation of a carboxylic acid metabolite.[9] This is a key differentiating metabolic route for 5F-CUMYL-PICA.
Caption: Comparative Phase I and Phase II Metabolic Pathways.
Phase II Metabolism
Following Phase I oxidation, the resulting metabolites, which now possess a reactive hydroxyl group, can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[5] This process attaches a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its excretion from the body, primarily in urine.[10]
Quantitative Comparison of Metabolites
The table below summarizes the key metabolic pathways and the resulting types of metabolites for CUMYL-PICA and 5F-CUMYL-PICA.
| Metabolic Transformation | CUMYL-PICA Metabolites | 5F-CUMYL-PICA Metabolites | Comments |
| Parent Compound | Detectable in plasma for extended periods[4][7] | Detectable in plasma for extended periods[4][7] | Suggests delayed in vivo elimination, possibly due to sequestration in adipose tissue.[4][7] |
| Phase I: Hydroxylation | Mono- and di-hydroxylated metabolites on the pentyl chain and indole ring.[9] | Mono- and di-hydroxylated metabolites on the fluoropentyl chain and indole ring.[9] | A primary metabolic route for both compounds. |
| Phase I: Dealkylation | N-dealkylated metabolites.[4][7] | N-dealkylated metabolites.[4][7] | A common pathway leading to the loss of the alkyl side chain. |
| Phase I: Oxidative Defluorination | Not applicable. | Formation of carboxylic acid metabolites.[9] | A key differentiating pathway for 5F-CUMYL-PICA. |
| Phase II: Glucuronidation | Glucuronide conjugates of hydroxylated metabolites.[4][7] | Glucuronide conjugates of hydroxylated metabolites.[4][7] | The major Phase II metabolic pathway for both. |
Analytical Methodologies for Detection
The identification and quantification of CUMYL-PICA, 5F-CUMYL-PICA, and their metabolites in biological matrices require sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of synthetic cannabinoids and their metabolites.[11] It offers high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex biological samples such as blood and urine. The use of tandem mass spectrometry provides structural information, aiding in the confident identification of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of these compounds.[11] However, it often requires derivatization of the analytes to improve their volatility and thermal stability.
Discussion and Conclusion
The metabolic profiling of CUMYL-PICA and 5F-CUMYL-PICA reveals both similarities and crucial differences. Both compounds are extensively metabolized through oxidative and conjugative pathways. The primary metabolic routes for both are hydroxylation of the alkyl chain and subsequent glucuronidation.
The key differentiator in the metabolism of 5F-CUMYL-PICA is the presence of the fluorine atom, which opens up the pathway of oxidative defluorination. This leads to the formation of unique carboxylic acid metabolites that can serve as specific biomarkers to distinguish exposure to 5F-CUMYL-PICA from its non-fluorinated analog.
From a forensic and clinical perspective, the prolonged detection of the parent compounds in plasma is a significant finding, suggesting a potential for extended pharmacological effects and a longer window of detection.[4][7] The identification of specific and abundant metabolites is essential for developing robust analytical methods for routine screening and confirmation of synthetic cannabinoid use.
This guide underscores the importance of comprehensive metabolic studies for newly emerging synthetic cannabinoids. A thorough understanding of their metabolic fate is critical for accurate toxicological assessment, clinical management of intoxications, and the development of effective public health responses.
References
-
Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, P. R., Fennell, T. R., Wiley, J. L., ... & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333-347. [Link]
-
De Brabanter, N., Vandeputte, M. M., & Stove, C. P. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 8(8), 792-800. [Link]
-
Cha, H. J., Lee, J. I., Kim, H. J., & In, M. K. (2019). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). Molecules, 24(17), 3183. [Link]
-
Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, P. R., Fennell, T. R., Wiley, J. L., ... & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]
-
Tanaka, E., & Kamata, T. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 31(1), 1-13. [Link]
-
Chimalakonda, K. C., Seely, K. A., Bratton, S. M., Brents, L. K., Moran, J. H., & Prather, P. L. (2012). Cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids found in K2/Spice: identification of novel cannabinoid receptor ligands. Drug Metabolism and Disposition, 40(11), 2174-2184. [Link]
-
Lee, H., Lee, J. I., Kim, H. J., & In, M. K. (2018). Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22). Journal of toxicology, 2018. [Link]
-
Hess, C., Schoeder, C. T., Pillai, S., Madea, B., & Müller, C. E. (2016). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Expert opinion on drug metabolism & toxicology, 12(5), 501-522. [Link]
-
Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, P. R., Fennell, T. R., Wiley, J. L., ... & Thomas, B. F. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333-347. [Link]
-
Stalberga, S., Bessa, G., Ingvarsson, S., Maas, L., Vikingsson, S., & Green, H. (2021). Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis. Basic & Clinical Pharmacology & Toxicology, 128(2), 266-279. [Link]
-
Yamaori, S., Ebisawa, J., Okushima, Y., Yamamoto, I., & Watanabe, K. (2011). Cannabinoids and cytochrome P450 interactions. Pharmacology & therapeutics, 132(3), 356-367. [Link]
-
Cannaert, A., Sparkes, E., Huppertz, L. M., & Stove, C. P. (2017). In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Drug testing and analysis, 10(1), 168-179. [Link]
Sources
- 1. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Inter-laboratory Proficiency in 5-Fluoro-CUMYL-PICA Analysis
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory proficiency testing (PT) program for the analysis of 5-Fluoro-CUMYL-PICA (5F-CUMYL-PICA). As the landscape of novel psychoactive substances (NPS) continues to evolve, ensuring the accuracy and comparability of analytical results across forensic and research laboratories is paramount. This document is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methodologies for this potent synthetic cannabinoid.
The Imperative for Proficiency Testing in Novel Psychoactive Substance Analysis
The rapid emergence of synthetic cannabinoids like 5F-CUMYL-PICA presents a significant challenge for analytical laboratories.[1][2] The structural diversity and high potency of these compounds necessitate robust and validated analytical methods to ensure accurate identification and quantification.[1][3] Inter-laboratory proficiency testing is a cornerstone of a laboratory's quality assurance system, providing an objective assessment of analytical performance and comparability of results among different laboratories.[4][5] Participation in such programs is often a requirement for accreditation under standards like ISO/IEC 17025.[5][6]
This guide will delineate a proposed structure for a 5F-CUMYL-PICA proficiency test, compare common analytical approaches, and provide the necessary experimental protocols to empower laboratories to assess and improve their analytical capabilities.
Designing a Robust Inter-laboratory Comparison for 5F-CUMYL-PICA
A successful proficiency test for 5F-CUMYL-PICA should be designed to evaluate a laboratory's ability to accurately identify and quantify the analyte in a relevant matrix. The following diagram illustrates the key stages of a proposed proficiency testing scheme.
Caption: Workflow for a 5F-CUMYL-PICA Inter-laboratory Proficiency Test.
The core of this PT scheme involves the distribution of blind samples containing known concentrations of 5F-CUMYL-PICA and potentially its metabolites to participating laboratories. Performance is then evaluated using statistical measures like z-scores, which indicate how far a laboratory's result deviates from the consensus value.[4]
Comparative Analysis of Analytical Methodologies
The two most prevalent techniques for the analysis of synthetic cannabinoids in forensic and clinical settings are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Both methods offer the high sensitivity and selectivity required for the detection of potent compounds like 5F-CUMYL-PICA, which are often present at low concentrations in biological samples.[1]
Hypothetical Performance Data in a Proficiency Test
The following table presents hypothetical comparative data for the analysis of 5F-CUMYL-PICA in a spiked whole blood matrix, based on published validation data.[1][3][7][8] This illustrates the expected performance characteristics that a proficient laboratory should aim to achieve.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 - 0.5 ng/mL |
| Accuracy (% Bias) | 2.4 - 5.5% | < 15% |
| Precision (%RSD) | 4.6 - 8.3% | < 15% |
| Recovery | ~91% | > 85% |
Data synthesized from published literature for illustrative purposes.[3][7]
The choice between GC-MS/MS and LC-MS/MS will depend on the specific resources and expertise of the laboratory. GC-MS/MS may require derivatization for some analytes but can provide excellent chromatographic resolution. LC-MS/MS is often preferred for its applicability to a wider range of compounds without the need for derivatization and its high throughput capabilities.
Recommended Experimental Protocol: LC-MS/MS Analysis of 5F-CUMYL-PICA in Whole Blood
This protocol provides a detailed, step-by-step methodology for the quantification of 5F-CUMYL-PICA in whole blood using LC-MS/MS. This method is designed to be a self-validating system, incorporating internal standards and quality control samples.
Materials and Reagents
-
5F-CUMYL-PICA certified reference material (CRM)
-
5F-CUMYL-PICA-d5 (or other suitable isotopic internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free whole blood for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges
Workflow Diagram
Caption: LC-MS/MS analytical workflow for 5F-CUMYL-PICA in blood.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 1 mL of whole blood (calibrator, quality control, or unknown sample) into a centrifuge tube.
-
Add the internal standard (e.g., 5F-CUMYL-PICA-d5) to each sample.
-
Vortex mix for 10 seconds.
-
-
Protein Precipitation:
-
Add 2 mL of ice-cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution program.
-
Detect and quantify the analyte using multiple reaction monitoring (MRM) mode.
-
Conclusion and Future Outlook
The establishment of a robust inter-laboratory proficiency testing program for 5F-CUMYL-PICA is a critical step in ensuring the quality and reliability of analytical data in the forensic and clinical communities. This guide provides a framework for the design of such a program and a validated analytical methodology that can serve as a benchmark for participating laboratories. As new synthetic cannabinoids continue to emerge, the principles outlined here can be adapted to develop proficiency tests for other novel psychoactive substances, thereby enhancing the collective capabilities of the scientific community in addressing this ongoing public health challenge.
References
-
United Nations Office on Drugs and Crime. (2020). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
El-Beqqali, A., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. [Link]
-
El-Beqqali, A., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Taylor & Francis Online. [Link]
-
Giorgetti, A., et al. (2018). Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. Forensic Toxicology. [Link]
-
El-Beqqali, A., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PubMed. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]
-
A2LA. (2023). Overcoming Proficiency Testing Roadblocks for Cannabis Labs. [Link]
-
Lab Manager. (2021). Proficiency Testing for Cannabis & Hemp Labs. [Link]
-
Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. RTI International. [Link]
-
Cannabis Science and Technology. (2022). Passing the Test: Understanding Proficiency Testing. [Link]
-
LGC Axio. (n.d.). CANNABIS. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PubMed. [Link]
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PMC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2la.org [a2la.org]
- 5. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Immunoassay Cross-Reactivity of 5-Fluoro CUMYL-PICA
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pace at which novel psychoactive substances (NPS) emerge presents a formidable challenge to clinical and forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a particularly dynamic class, with new analogues appearing faster than validated analytical methods can be developed. This guide provides an in-depth analysis of 5-Fluoro CUMYL-PICA, a potent SCRA, and explores its potential cross-reactivity with existing synthetic cannabinoid immunoassays. As direct experimental data for every new compound is often scarce, this guide emphasizes the structural rationale behind antibody recognition to provide a predictive framework for laboratory professionals.
The Challenge of a Moving Target: 5-Fluoro CUMYL-PICA
5-Fluoro CUMYL-PICA (1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide) is an indole-based SCRA structurally related to earlier compounds like AM2201 and JWH-018.[1] Its defining features are a cumyl head group (the 1-methyl-1-phenylethyl moiety) and a terminal fluorine atom on the N-pentyl chain. These modifications are not merely academic; they significantly alter the compound's pharmacological properties and, crucially, its recognition by antibodies used in routine immunoassay screens.
Immunoassays are the workhorse of initial drug screening, prized for their speed, high throughput, and cost-effectiveness. However, their utility is entirely dependent on the affinity of the assay's antibody for the target analyte—a principle known as cross-reactivity. For an immunoassay to be an effective screening tool for a broad class of compounds like SCRAs, it must exhibit cross-reactivity with the major circulating parent compounds or their metabolites. The structural novelty of compounds like 5F-CUMYL-PICA means they can evade detection by assays designed for older generations of SCRAs, leading to false-negative results with significant public health consequences.
Structural Rationale for Cross-Reactivity
An antibody's ability to recognize a specific SCRA is dictated by the structural features of the immunogen used to generate it. Most commercial synthetic cannabinoid immunoassays utilize antibodies raised against metabolites of older compounds, such as the N-pentanoic acid metabolite of JWH-018.[2][3] The degree of cross-reactivity of a new analogue like 5F-CUMYL-PICA depends on how well its structure mimics that of the original target antigen.
As illustrated below, SCRAs can be deconstructed into four key regions. The antibody's binding pocket will have the highest affinity for the structure it was designed to recognize. Modifications in any of these regions can enhance or diminish antibody binding.
Caption: Structural comparison of a common target vs. 5F-CUMYL-PICA.
The key takeaways are:
-
Shared Core: The indole core is conserved, offering a potential site for antibody recognition.
-
Dissimilar Head Group: The bulky cumyl group of 5F-CUMYL-PICA is significantly different from the naphthyl group of JWH-018. Antibodies with high specificity for the naphthyl region are unlikely to recognize the cumyl structure.
-
Modified Tail: The addition of a terminal fluorine on the pentyl chain can also alter binding affinity. Some studies have shown that fluorination can sometimes increase affinity for certain antibodies.[4]
Comparative Cross-Reactivity Data: An Inferential Approach
| Immunoassay Kit (Target Analyte) | Manufacturer | Structurally Relevant Compound | Cross-Reactivity (%) | Reference |
| HEIA K2 Spice Kit (JWH-018 N-pentanoic acid) | Immunalysis | JWH-018 N-(5-hydroxypentyl) metabolite | 133% | [6] |
| HEIA K2 Spice Kit (JWH-018 N-pentanoic acid) | Immunalysis | JWH-073 N-butanoic acid metabolite | 231% | [6] |
| JWH-018 Direct ELISA (JWH-018 N-(5-hydroxypentyl) metabolite) | NMS | JWH-018 N-(5-hydroxypentyl) metabolite | 100% | [7] |
| JWH-018 Direct ELISA (JWH-018 N-(5-hydroxypentyl) metabolite) | NMS | AM-2201 (Fluorinated JWH-018) | 130% | [7] |
| Synthetic Cannabinoids 1-3 Kits (JWH-018, UR-144, AB-PINACA metabolites) | Immunalysis | Various cannabinoid analogues | No cross-reactivity detected for many newer analogues | [2] |
Analysis of the Data:
-
Assays targeting JWH-018 metabolites show high cross-reactivity to closely related structures, including the fluorinated analogue AM-2201.[7] This suggests that the 5-fluoro tail of 5F-CUMYL-PICA may not, by itself, prevent detection.
-
The primary determinant of cross-reactivity will likely be the cumyl head group. Given that most assays were not designed to recognize this bulky, phenyl-containing moiety, it is probable that the cross-reactivity of 5F-CUMYL-PICA in these specific kits is low to negligible.
-
The lack of cross-reactivity for many newer analogues in broad synthetic cannabinoid kits underscores the challenge: as structures diverge from the original immunogens, the effectiveness of older assays diminishes rapidly.[2]
Experimental Protocol: Determining Immunoassay Cross-Reactivity
To ensure scientific integrity, laboratories must validate their screening methods by determining the cross-reactivity of new compounds. The following is a generalized protocol for assessing the cross-reactivity of a compound like 5F-CUMYL-PICA using a competitive ELISA.
Objective: To determine the concentration of 5F-CUMYL-PICA required to produce a 50% reduction in signal, and to compare this to the assay's calibrator to calculate percent cross-reactivity.
Materials:
-
Synthetic Cannabinoid ELISA Kit (e.g., targeting JWH-018 metabolite)
-
Certified reference material for the assay calibrator
-
Certified reference material for 5F-CUMYL-PICA
-
Drug-free urine matrix
-
Precision pipettes and microplate reader
Procedure:
-
Preparation of Standard Curve: Prepare a serial dilution of the assay calibrator in drug-free urine according to the kit's instructions. This typically ranges from 1 ng/mL to 100 ng/mL.
-
Preparation of Cross-Reactant Dilutions: Prepare a wide-range serial dilution of 5F-CUMYL-PICA in drug-free urine. A broader range than the standard curve is recommended (e.g., 1 ng/mL to 10,000 ng/mL) as the required concentration is unknown.[8]
-
Assay Execution:
-
Pipette standards, controls, and cross-reactant dilutions into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated tracer (hapten-enzyme conjugate) to each well. This will compete with the drug in the sample for binding to the antibodies.
-
Incubate the plate as specified in the kit protocol (e.g., 60 minutes at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color change.
-
Stop the reaction with a stop solution and immediately read the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis and Calculation:
-
Calculate the average absorbance for each duplicate.
-
Normalize the results by expressing each average absorbance as a percentage of the average absorbance of the negative control (B/B₀ %).
-
Plot the B/B₀ % versus concentration for both the calibrator and 5F-CUMYL-PICA on a semi-log scale.
-
Determine the concentration of the calibrator that gives 50% B/B₀ (the IC₅₀).
-
Determine the concentration of 5F-CUMYL-PICA that gives 50% B/B₀.
-
Calculate the percent cross-reactivity using the formula:[8] % Cross-Reactivity = (IC₅₀ of Calibrator / IC₅₀ of 5F-CUMYL-PICA) x 100
-
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The detection of 5-Fluoro CUMYL-PICA by synthetic cannabinoid immunoassays is not guaranteed and is likely to be poor with assays targeting older generations of SCRAs like JWH-018. The structural divergence, particularly at the "head" group, is the primary reason for this predicted lack of recognition.
For the research and toxicology community, this guide underscores several critical action points:
-
Trust but Verify: Do not assume that a "synthetic cannabinoid" assay will detect all, or even most, new analogues. The term is a broad pharmacological classification, not a uniform chemical one.
-
In-House Validation is Essential: Laboratories must perform their own cross-reactivity studies for newly prevalent NPS in their jurisdictions. The protocol described herein provides a framework for this essential validation.
-
Embrace Orthogonal Methods: Given the limitations of immunoassays, laboratories must rely on confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for cases where SCRA use is suspected but screening results are negative.[9][10]
-
Stay Informed: Monitor publications from forensic science bodies and public health organizations to stay abreast of newly emerging compounds and any available analytical data.
The dynamic nature of the NPS market requires a proactive and skeptical approach to toxicological screening. By understanding the structural basis of antibody cross-reactivity and rigorously validating screening tools, the scientific community can better address the challenges posed by compounds like 5-Fluoro CUMYL-PICA.
References
-
Cording, D. J., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Analytical Toxicology, 38(5), 255-263. [Link]
-
Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology. [Link]
-
Reid, M. J., et al. (2020). Limitations of Cross-Reactivity Data in Package Inserts. AACC. [Link]
-
Schultz, Z. D., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Vaccines, 10(8), 1253. [https://www.semanticscholar.org/paper/Development-of-Cross-Reactive-Antibodies-for-the-Schultz-Wenthur/d1370b3b4260f789e924040a4247854291c94411]([Link] Antibodies-for-the-Schultz-Wenthur/d1370b3b4260f789e924040a4247854291c94411)
-
Griggs, D. A., et al. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of analytical & bioanalytical techniques, 5(5). [Link]
-
Arntson, A., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of analytical toxicology, 37(5), 284-290. [Link]
-
Huestis, M. A., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic science international, 242, 50-56. [Link]
-
Al-Asmari, A. I., et al. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]
-
Schulze, D., et al. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction in serum and urine. Drug Testing and Analysis, 13(8), 1547-1561. [Link]
-
Bishop, C., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of analytical toxicology. [Link]
-
BTL Biotechno Labs Pvt. Ltd. Antibody Cross Reactivity And How To Avoid It? [Link]
-
Wang, Y., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific reports, 9(1), 15096. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery-sci.com [discovery-sci.com]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Comparative Guide to the In Vivo Metabolism of 5-Fluoro-CUMYL-PICA in Rat Models
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic cannabinoid metabolism, understanding the in vivo fate of these compounds is paramount for toxicological assessment and the development of effective detection methods. This guide provides an in-depth, objective comparison of the in vivo metabolism of 5-Fluoro-CUMYL-PICA in rat models, contextualized with other relevant synthetic cannabinoids. The experimental data and protocols presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Evolving Challenge of Synthetic Cannabinoid Metabolism
5-Fluoro-CUMYL-PICA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a potent synthetic cannabinoid that has emerged in the recreational drug market. Its chemical structure, characterized by a cumyl group and a fluorinated pentyl chain, presents unique metabolic pathways that influence its pharmacokinetic profile and toxicological effects. Understanding these pathways is not merely an academic exercise; it is a critical necessity for forensic toxicologists who need to identify reliable biomarkers of consumption and for pharmacologists studying the compound's duration of action and potential for toxicity.
This guide will dissect the in vivo metabolic journey of 5-Fluoro-CUMYL-PICA in rat models, a common preclinical model in drug metabolism studies.[1][2][3] We will explore the key biotransformations, compare them with other significant synthetic cannabinoids, and provide detailed experimental protocols to empower researchers in their own investigations.
Metabolic Pathways of 5-Fluoro-CUMYL-PICA: A Comparative Analysis
The in vivo metabolism of 5-Fluoro-CUMYL-PICA is extensive, primarily involving Phase I oxidative transformations and Phase II glucuronidation.[4][5][6] A study by Kevin et al. (2017) tentatively identified 28 metabolites in rats, highlighting the complexity of its biotransformation.[4][5][6]
Primary Metabolic Reactions
The principal metabolic attacks on the 5-Fluoro-CUMYL-PICA molecule occur at two primary sites: the N-(5-fluoropentyl) chain and the cumyl moiety.
-
Hydroxylation: This is a major metabolic route, with hydroxylation occurring at various positions on the pentyl chain. Terminal hydroxylation of the 5-fluoropentyl chain is a prominent pathway.[4][5]
-
Dealkylation: The N-pentyl chain can be cleaved, leading to the formation of metabolites lacking this chain.[4][5]
-
Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, which can then be further oxidized.[7][8]
-
Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid, facilitating their excretion.[4][5][6]
Interestingly, the in vivo metabolism of 5F-CUMYL-PICA is observed to be more prolonged than what is predicted by in vitro models using liver microsomes. The parent compound can be detected in rat plasma up to 24 hours after administration, suggesting potential sequestration in adipose tissue.[4][5][6] This discrepancy underscores the importance of in vivo studies for a complete understanding of a compound's pharmacokinetics.
Comparison with Other Synthetic Cannabinoids
To provide a broader context, it is insightful to compare the metabolism of 5-Fluoro-CUMYL-PICA with that of other structurally related synthetic cannabinoids.
| Compound | Key Metabolic Pathways | Common Metabolites | Reference |
| 5-Fluoro-CUMYL-PICA | Hydroxylation, Dealkylation, Oxidative Defluorination, Glucuronidation | Hydroxylated pentyl chain metabolites, Dealkylated metabolites, Glucuronide conjugates | [4][5][6] |
| CUMYL-PICA | Terminal hydroxylation or dealkylation of the N-pentyl chain | Identical metabolites to 5F-CUMYL-PICA following these pathways | [4][5][6] |
| 5F-MDMB-PICA | Ester hydrolysis, Hydroxylation | 5F-MDMB-PICA 3,3-dimethylbutanoic acid, 5OH-MDMB-PICA | [9][10] |
| AM-2201 | Hydroxylation of the indole ring and N-pentyl chain, N-dealkylation | JWH-018 N-pentanoic acid, AM-2201 6-OH-indole | [11] |
This comparative data highlights both common and distinct metabolic pathways among synthetic cannabinoids. The formation of identical metabolites from different parent compounds, such as CUMYL-PICA and 5F-CUMYL-PICA, presents a significant challenge in forensic analysis, necessitating the identification of unique metabolic markers.[4][5]
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of 5-Fluoro-CUMYL-PICA.
Caption: Primary metabolic pathways of 5-Fluoro-CUMYL-PICA.
Experimental Protocols for In Vivo Metabolism Studies
The following protocols are designed to provide a robust framework for conducting in vivo metabolism studies of 5-Fluoro-CUMYL-PICA in rat models. These are based on established methodologies in the field.[1][2][3][12]
Animal Model and Dosing
-
Animal Selection: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Dosing Formulation: Prepare a dosing solution of 5-Fluoro-CUMYL-PICA in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). The final concentration should be such that the desired dose can be administered in a small volume (e.g., 1-2 mL/kg).
-
Administration: Administer the compound via a relevant route, such as intraperitoneal (IP) or oral gavage (PO). A typical dose used in studies is 3 mg/kg.[4][5][6]
Sample Collection
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Urine and Feces Collection: House the rats in metabolic cages for the collection of urine and feces over a 24-hour period. Store samples at -20°C or lower.
Sample Preparation for Analysis
-
Plasma: For the analysis of the parent compound and its metabolites, a protein precipitation or solid-phase extraction (SPE) method is typically employed.
-
Protein Precipitation: Add a three-fold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., C18) to clean up and concentrate the analytes from the plasma.[13][14]
-
-
Urine: To analyze for conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is often necessary before extraction.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[13][15][16]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.[17]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for synthetic cannabinoids.
-
Scan Mode: For metabolite identification, a full scan or product ion scan mode is employed. For quantification, multiple reaction monitoring (MRM) is the preferred mode for its high sensitivity and specificity.[17]
-
Experimental Workflow Diagram
Caption: Workflow for in vivo metabolism studies in rats.
Conclusion and Future Directions
The in vivo metabolism of 5-Fluoro-CUMYL-PICA in rat models is a complex process involving multiple enzymatic pathways. This guide has provided a comparative overview of its metabolism, highlighting key transformations and drawing parallels with other synthetic cannabinoids. The detailed experimental protocols offer a practical framework for researchers to conduct their own investigations with scientific rigor.
A critical takeaway is the observed discrepancy between in vitro and in vivo metabolic data, emphasizing the indispensability of whole-animal studies for accurate pharmacokinetic and toxicological assessments.[4][5] Future research should focus on the definitive structural elucidation of all major metabolites and the investigation of their pharmacological activity, as some metabolites of synthetic cannabinoids have been shown to retain significant activity.[18] Such studies will be instrumental in refining our understanding of the risks associated with this class of compounds and in developing more effective forensic and clinical tools.
References
-
Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 333-347. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Retrieved January 21, 2026, from [Link]
-
Zia, R., et al. (2020). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 11, 582. [Link]
-
springermedizin.de. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Retrieved January 21, 2026, from [Link]
-
Krotulski, A. J., et al. (2021). Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats. Neuropharmacology, 185, 108447. [Link]
-
Semantic Scholar. (n.d.). Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2021). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. PMC. [Link]
-
National Institutes of Health. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC. [Link]
-
ResearchGate. (n.d.). LC-QTOF-MS mass spectra and proposed fragmentations for (a) 5F-CUMYL-PICA. Retrieved January 21, 2026, from [Link]
-
Staeheli, S. N., et al. (2019). Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework. Forensic Science International, 294, e23-e28. [Link]
-
National Institutes of Health. (2017). Comparison of the discriminative stimulus and response rate effects of Δ9-tetrahydrocannabinol and synthetic cannabinoids in female and male rats. PMC. [Link]
-
National Institutes of Health. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PMC. [Link]
-
ResearchGate. (n.d.). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ(9)-THC: Mechanism underlying greater toxicity?. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved January 21, 2026, from [Link]
-
Preprints.org. (2022). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Retrieved January 21, 2026, from [Link]
-
Wisdom Lib. (2025). In vivo drug release study: Significance and symbolism. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). In vitro metabolism of the synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Retrieved January 21, 2026, from [Link]
-
Amanote Research. (2017). (PDF) In Vitro and in Vivo Pharmacokinetics and Metabolism. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of Urinary Metabolites of the Synthetic Cannabinoid 5F-CUMYL-P7AICA in Human Casework. Retrieved January 21, 2026, from [Link]
-
PubMed. (2024). GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC. [Link]
-
The Center for Forensic Science Research & Education. (n.d.). Synthetic Cannabinoids. Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA | springermedizin.de [springermedizin.de]
- 7. Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cfsre.org [cfsre.org]
- 17. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Identification of Unique Urinary Biomarkers for 5-Fluoro CUMYL-PICA Exposure
This guide provides an in-depth technical comparison for the identification of unique urinary biomarkers of 5-Fluoro CUMYL-PICA (5F-CUMYL-PICA), a potent synthetic cannabinoid. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic fate of 5F-CUMYL-PICA, outlines a robust analytical workflow for biomarker identification and validation, and compares targeted mass spectrometry approaches with alternative screening methods.
The Imperative for Unique Biomarkers in Synthetic Cannabinoid Monitoring
The ever-evolving landscape of new psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. Synthetic cannabinoids, such as 5F-CUMYL-PICA, are characterized by their high potency and rapid, extensive metabolism in the human body. Consequently, the parent compound is often undetectable in urine, the most common matrix for drug testing. This necessitates the identification of major urinary metabolites to serve as reliable biomarkers of exposure.
The challenge is further compounded by the existence of structurally similar analogs, such as CUMYL-PICA. A primary metabolic pathway for both 5F-CUMYL-PICA and CUMYL-PICA is hydroxylation of the N-alkyl chain. This can lead to the formation of identical metabolites, making it difficult to definitively identify the consumed parent compound. Therefore, the identification of unique urinary biomarkers, those specific to the metabolism of 5F-CUMYL-PICA, is paramount for accurate toxicological analysis and a clear understanding of the prevalence and impact of this specific synthetic cannabinoid.
Metabolic Pathways of 5F-CUMYL-PICA: The Origin of Biomarkers
Understanding the metabolic fate of 5F-CUMYL-PICA is the cornerstone of identifying its unique urinary biomarkers. Based on in vitro and in vivo studies of 5F-CUMYL-PICA and structurally related synthetic cannabinoids, the primary metabolic transformations involve Phase I and Phase II reactions.
Phase I Metabolism:
-
Oxidative Defluorination and Carboxylation: A key pathway for many fluorinated synthetic cannabinoids is the oxidative removal of fluorine from the N-pentyl chain, followed by oxidation to form a pentanoic acid metabolite. This N-pentanoic acid metabolite is often a major urinary metabolite.
-
Hydroxylation: Multiple hydroxylated metabolites can be formed, primarily on the N-pentyl chain and the cumyl moiety. While hydroxylation of the pentyl chain can lead to metabolites also produced by CUMYL-PICA, hydroxylation at the cumyl group may offer more specificity.
-
N-Dealkylation: Cleavage of the N-pentyl chain can also occur.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites and the carboxylic acid metabolite can undergo conjugation with glucuronic acid to increase their water solubility and facilitate their excretion in urine.
The following diagram illustrates the proposed metabolic pathway of 5F-CUMYL-PICA, leading to the formation of potential urinary biomarkers.
Caption: Proposed metabolic pathway of 5F-CUMYL-PICA.
Experimental Workflow for Biomarker Identification and Validation
A robust and reliable analytical workflow is essential for the identification and validation of unique urinary biomarkers. The following step-by-step methodology, centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a self-validating system for this purpose.
Caption: Experimental workflow for urinary biomarker analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugates and increase the concentration of Phase I metabolites, urine samples (typically 1 mL) are subjected to enzymatic hydrolysis.
-
Add 500 µL of acetate buffer (pH 5) to the urine sample.
-
Add 20 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour. The use of β-glucuronidase is critical as it cleaves the glucuronic acid moiety from the metabolites, allowing for their detection and quantification in their unconjugated form. This step significantly enhances the sensitivity of the assay.
-
-
Solid Phase Extraction (SPE): SPE is employed for sample clean-up and concentration of the analytes.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water followed by 2 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for the separation of metabolites.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes in the positive ion mode of the mass spectrometer.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.
-
-
Tandem Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
-
Ionization: Electrospray ionization (ESI) in the positive mode.
-
MRM Transitions: For each target metabolite, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. The selection of these transitions is based on the fragmentation pattern of the metabolite.
-
3. Method Validation:
The analytical method must be rigorously validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Matrix Effect: The effect of co-eluting endogenous components of the urine matrix on the ionization of the target analytes.
-
Recovery: The efficiency of the extraction procedure.
Comparison of Urinary Biomarkers for 5F-CUMYL-PICA Exposure
Based on the metabolic pathways of 5F-CUMYL-PICA and related compounds, the following metabolites are proposed as potential urinary biomarkers. Their suitability is compared in the table below.
| Biomarker Candidate | Rationale for Selection | Uniqueness for 5F-CUMYL-PICA | Advantages | Disadvantages |
| N-pentanoic acid Metabolite | Product of oxidative defluorination of the 5-fluoropentyl chain. Often an abundant metabolite for fluorinated synthetic cannabinoids.[1] | High. The formation of a pentanoic acid at this specific position is a direct consequence of the 5-fluoropentyl chain. | High abundance in urine, leading to a long detection window. Good sensitivity.[1] | May require synthesis of a reference standard for absolute quantification. |
| Cumyl-hydroxylated Metabolites | Hydroxylation on the cumyl moiety is a common metabolic pathway for cumyl-containing synthetic cannabinoids. | Moderate to High. The specific position of hydroxylation could be unique. | Provides structural information related to the cumyl part of the molecule. | May be less abundant than N-pentanoic acid metabolite. |
| N-(5-hydroxypentyl) Metabolite | Product of hydrolytic defluorination.[2] | Low. This metabolite is also a major metabolite of the non-fluorinated CUMYL-PICA. | Often found in high abundance.[2] | Not a unique biomarker, leading to potential misinterpretation of results. |
Comparison of Analytical Methods for Detection
The choice of analytical method significantly impacts the reliability and specificity of synthetic cannabinoid testing. The following table compares the performance of targeted LC-MS/MS with general screening methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| Targeted LC-MS/MS | Separation of analytes by liquid chromatography followed by specific detection and quantification using tandem mass spectrometry in MRM mode. | High sensitivity and specificity. Allows for the confident identification and quantification of specific metabolites.[3] Flexibility. New metabolites can be added to the method as they are identified. | Requires sophisticated and expensive instrumentation. Method development and validation can be time-consuming. |
| Immunoassays | Utilizes antibodies to detect a specific drug or drug class. | High-throughput and cost-effective for initial screening.[4] Easy to automate. | Prone to false negatives and false positives. Limited cross-reactivity with the vast and ever-changing structures of new synthetic cannabinoids.[4] Often targets a common structural motif, leading to a lack of specificity.[4][5] |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, allowing for the identification of unknown compounds. | Capable of untargeted screening for novel metabolites and parent drugs.[6][7] | Data analysis can be more complex than targeted methods. May have lower sensitivity for quantification compared to triple quadrupole MS. |
Conclusion and Future Directions
The identification of unique urinary biomarkers is crucial for accurately monitoring the exposure to 5F-CUMYL-PICA. Based on current metabolic understanding, the N-pentanoic acid metabolite , formed via oxidative defluorination, stands out as the most promising candidate for a unique and sensitive biomarker. While cumyl-hydroxylated metabolites may also offer specificity, their abundance and uniqueness require further investigation in human studies.
For definitive and reliable detection, a validated targeted LC-MS/MS method is the gold standard. While immunoassays may have a role in high-throughput screening, their significant limitations in detecting the vast array of synthetic cannabinoids, including 5F-CUMYL-PICA and its unique metabolites, make them unsuitable for confirmatory analysis.
Future research should focus on the definitive identification and validation of a panel of unique urinary biomarkers for 5F-CUMYL-PICA in a large cohort of human subjects. This will involve the synthesis of reference standards for the proposed metabolites to enable accurate quantification and the development of robust, validated LC-MS/MS methods for their routine analysis in clinical and forensic laboratories. Such efforts are essential to keep pace with the dynamic nature of the synthetic cannabinoid market and to ensure the accurate assessment of public health risks associated with these potent substances.
References
- Lebel, P., Waldron, K. C., & Furtos, A. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. Current Trends in Mass Spectrometry, 13(1), 8-15.
- Staeheli, S. N., Steuer, A. E., & Kraemer, T. (2019). Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework.
- Müller, C., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency.
- Staeheli, S. N., et al. (2019). Identification of Urinary Metabolites of the Synthetic Cannabinoid 5F-CUMYL-P7AICA in Human Casework.
- Mogler, L., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Semantic Scholar.
- Lebel, P., et al. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Lebel, P., et al. (2020). (PDF) Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Cayman Chemical. (n.d.). 5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite.
- Wohlfarth, A., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine.
- Canna, M., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 37(1), 186-196.
- Wohlfarth, A., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine.
- Crout, T., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 294-300.
- Crout, T., et al. (2013). (PDF) Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens.
- Li, J., et al. (2021). Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC–Q Exactive HF-MS. Journal of Analytical Toxicology, 46(4), 408-420.
- Cayman Chemical. (n.d.). 5-fluoro CUMYL-PINACA N-pentanoic acid metabolite.
- Ingvarsson, S., et al. (2021). Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA using human hepatocytes and LC‐QTOF‐MS analysis.
- Wang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2568.
- Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 138.
- Wang, Y., et al. (2020). Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases. Frontiers in Chemistry, 8, 586333.
- Mogler, L., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples.
- The Center for Forensic Science Research & Educ
- Mogler, L., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis, 10(1), 196-205.
- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA.
- Noble, C., et al. (2013). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective.
- Diao, X., & Huestis, M. A. (2017). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Drug Metabolism and Disposition, 45(5), 546-557.
- Øiestad, E. L., et al. (2017). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(1), 137-149.
Sources
- 1. Identification of urinary metabolites of the synthetic cannabinoid 5F-CUMYL-P7AICA in human casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Receptor Activation Profiles of Cumyl-Carboxamide Derivatives: A Technical Guide
Introduction
Within the expansive class of new psychoactive substances (NPS), synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most dynamic category.[1][2][3] Among these, cumyl-carboxamide derivatives have emerged as a prominent structural subclass, frequently identified in forensic casework and associated with significant public health concerns.[1][4] These compounds are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, the primary targets of the endocannabinoid system.[2][5] Activation of the CB1 receptor, which is densely expressed in the central nervous system, is responsible for the psychoactive effects sought by users, while CB2 receptors are primarily located in the periphery and are associated with immune function.[5]
The pharmacological profiles of these derivatives—specifically their binding affinity, functional potency, and efficacy at CB1 and CB2 receptors—are critical determinants of their physiological and toxicological effects.[2] Minor structural modifications to the cumyl-carboxamide scaffold can dramatically alter these parameters, leading to compounds with vastly different risk profiles. This guide provides an in-depth comparison of the receptor activation profiles of several key cumyl-carboxamide derivatives, explains the rigorous experimental methodologies used to characterize them, and offers insights into their structure-activity relationships (SAR).
Core Concepts in Cannabinoid Receptor Activation
To understand the comparative data, it is essential to grasp the key pharmacological metrics and the primary signaling pathway of CB1/CB2 receptors.
-
Receptor Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competitor. It is an inverse measure of affinity; a lower Ki value indicates a tighter and more potent binding interaction.
-
Functional Potency (EC50): This is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. A lower EC50 value signifies greater potency.
-
Efficacy (Emax): This describes the maximum response a ligand can produce upon binding to a receptor, often expressed as a percentage relative to a standard, high-efficacy full agonist like CP55,940.
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o protein.[6][7] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (for EC50/Efficacy Determination)
This functional assay measures the ability of an agonist to activate the Gi/o-coupled CB1/CB2 receptor and inhibit the production of cAMP.
Causality Behind Experimental Choices:
-
Forskolin Stimulation: Forskolin is used to directly activate adenylyl cyclase, causing a large, measurable increase in intracellular cAMP levels. The ability of a CB1/CB2 agonist to inhibit this forskolin-stimulated production is then measured. [8][9]* PDE Inhibitor: A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included to prevent the enzymatic degradation of cAMP, ensuring that the measured levels accurately reflect production.
-
Detection Method: Highly sensitive detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), are used to quantify the low levels of cAMP present. [7] Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the receptor of interest (e.g., CHO-hCB1) into a 384-well plate and allow them to adhere. [7]2. Compound Addition: Remove the culture medium and add assay buffer containing a PDE inhibitor and increasing concentrations of the cumyl-carboxamide test compound.
-
Pre-incubation: Incubate for a short period (e.g., 20-30 minutes) at 37°C. [10]4. Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for an additional 30 minutes at 37°C to allow for cAMP accumulation. [7]6. Cell Lysis & Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., HTRF assay kit). [7]This typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.
-
Measurement: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF signal (or calculated cAMP concentration) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of cumyl-carboxamide analogues has revealed key SAR trends that govern their receptor activation profiles:
-
The N-Alkyl Tail: The "tail" is a critical pharmacophore. [4][11]For many cumyl derivatives, an n-pentyl tail (a 5-carbon chain) is optimal for CB1 receptor activation and binding affinity. [[“]][11]Both shortening the chain to a propyl (3-carbon) or lengthening it to a heptyl (7-carbon) group can markedly reduce binding affinity and in vivo potency. [[“]]* Alicyclic Tails: Replacing a linear alkyl tail with a cyclic moiety (e.g., cyclobutylmethyl, cyclopentylmethyl) is a common modification. The activity of these compounds often decreases as the number of carbons in the cyclic group decreases. [4][11]* Core Heterocycle: The indole or indazole core serves as a scaffold. Modifications to this core, such as replacing an indole (as in CUMYL-PICA) with an indazole (as in CUMYL-PINACA), can fine-tune potency and selectivity.
Conclusion and Future Directions
The cumyl-carboxamide class of synthetic cannabinoids consists of highly potent, CB1-selective receptor agonists. The data clearly demonstrate that subtle chemical modifications to the tail and core structures can lead to significant changes in receptor binding and functional activity. This high potency and efficacy, particularly at the CB1 receptor, likely contribute to the severe adverse health effects reported in users, which can surpass those associated with Δ⁹-THC. [2] A thorough understanding of these compounds' pharmacology, grounded in robust and validated experimental protocols, is essential for forensic scientists, toxicologists, and drug development professionals. Future research should continue to systematically characterize emerging derivatives and explore potential off-target activities to build a more complete picture of their toxicological profiles. [2]
References
-
Asada, A., Takeda, A., Uchiyama, N., et al. (2017). Cannabimimetic activities of cumyl carboxamide-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
Longworth, M., Banister, S. D., Boyd, R., et al. (2017). The pharmacology of cumyl-carboxamide synthetic cannabinoid new psychoactive substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and their analogues. ResearchGate. Available at: [Link]
-
Nunnery, J. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. Available at: [Link]
-
Springer Nature. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. Available at: [Link]
-
Longworth, M., Banister, S. D., Boyd, R., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience. Available at: [Link]
-
Bolognini, D., Pertwee, R. G., & Ross, R. A. (2025). Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]
-
Gazzi, T., Sarott, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]
-
Deventer, M. H., Cannaert, A., et al. (2023). Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA. ACS Chemical Neuroscience. Available at: [Link]
-
Huppertz, L. M., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology. Available at: [Link]
-
Wei, B., et al. (2020). Structure‐Activity Relationships for Cumyl‐Containing Synthetic Cannabinoids to Induce Hypothermic, Cataleptic and Analgesic Effects in Mice. The FASEB Journal. Available at: [Link]
-
Hua, T., et al. (2020). Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures. Cell. Available at: [Link]
-
Navarro, G., et al. (2018). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. ResearchGate. Available at: [Link]
-
Navarro, G., et al. (2018). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PLoS ONE. Available at: [Link]
-
Aarde, S. M., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Available at: [Link]
-
Maas, A., et al. (2021). Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain. Drug Testing and Analysis. Available at: [Link]
-
Wagmann, L., et al. (2025). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. ResearchGate. Available at: [Link]
-
Huppertz, L. M., et al. (2025). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. ResearchGate. Available at: [Link]
-
Morales, P., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and their cannabidiolic acid and ester derivatives. Digital CSIC. Available at: [Link]
-
Soelberg, J., et al. (2021). Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. Scientific Reports. Available at: [Link]
-
Spaderna, M., et al. (2013). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Addiction Reports. Available at: [Link]
-
Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 7. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro CUMYL-PICA
This document provides essential safety and operational guidance for research, scientific, and drug development professionals handling 5-Fluoro CUMYL-PICA. As a potent synthetic cannabinoid analog with largely unknown toxicological and physiological properties, a highly conservative and risk-averse approach to handling is mandatory.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Analysis: Understanding the Risk Profile of 5-Fluoro CUMYL-PICA
5-Fluoro CUMYL-PICA is an analog of CUMYL-PICA, a derivative of the aminoalkylindole cannabinoid AM2201.[1][2] Its chemical formula is C₂₃H₂₇FN₂O and it has a molecular weight of approximately 366.5 g/mol .[3][4] Crucially, its comprehensive toxicological profile has not been established.[1] However, related synthetic cannabinoids are known to be potent agonists for cannabinoid receptors (CB1 and CB2) and can be significantly more powerful than delta-9-tetrahydrocannabinol (THC).[5][6][7] The analog 5F-CUMYL-PINACA is regulated as a Schedule I compound in the United States, indicating a high potential for abuse and no currently accepted medical use.[8][9][10]
Given the lack of specific safety data, we must operate under the precautionary principle . All handling protocols will assume the compound is:
-
Highly Potent: Capable of producing physiological effects at very low doses.
-
Acutely Toxic: Potentially hazardous via inhalation, dermal absorption, and ingestion.
-
A Fine Particulate Hazard: As a crystalline solid, it can easily become airborne and inhaled.[1]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures must be implemented. This hierarchy is a fundamental concept in occupational safety, endorsed by institutions like the National Institute for Occupational Safety and Health (NIOSH).[11][12]
-
Elimination/Substitution: Not applicable in this research context.
-
Engineering Controls: These are the most critical for potent compound safety. All work with 5-Fluoro CUMYL-PICA powder must be performed within a certified containment system, such as a powder containment hood, glovebox, or a Class II Biological Safety Cabinet ducted to the outside.[13] This prevents aerosolization and release into the laboratory environment. The facility should have a negative pressure gradient to prevent contaminants from exiting the suite.[11]
-
Administrative Controls: This includes developing rigorous Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, restricting access to authorized users only, and clearly labeling designated work areas.[13]
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls to protect the operator. The remainder of this guide will focus on the correct selection and use of PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the physical form of the compound (solid vs. liquid). The following table summarizes the minimum requirements.
| Task | Respiratory Protection | Eye/Face Protection | Body Protection | Hand Protection |
| Handling Stock Containers (Unopened) | Not required if no risk of breach. | Safety glasses. | Lab coat. | Single pair of nitrile gloves. |
| Weighing/Handling Powder | Full-face, air-purifying respirator (APR) with P100 (or equivalent) cartridges OR a Powered Air-Purifying Respirator (PAPR). | Full-face respirator provides integrated protection. If using half-mask, wear chemical splash goggles. | Disposable, solid-front chemical-resistant coveralls or gown with elastic cuffs. | Double-gloved with chemically resistant gloves (e.g., nitrile). Outer glove cuff over gown cuff. |
| Preparing Solutions | Half-mask APR with P100 and organic vapor cartridges. | Chemical splash goggles and face shield.[14][15] | Chemical-resistant lab coat or gown. | Double-gloved with chemically resistant gloves. |
| Administering Solutions | Half-mask APR with P100 and organic vapor cartridges. | Chemical splash goggles.[16] | Chemical-resistant lab coat or gown. | Single pair of nitrile gloves. |
| Spill Cleanup/Waste Disposal | Full-face APR with P100 and organic vapor cartridges OR PAPR. | Full-face respirator provides integrated protection. | Disposable, chemical-resistant coveralls.[15][17] | Heavy-duty, chemically resistant outer gloves (e.g., butyl rubber over nitrile). |
Standard Operating Procedures (SOPs)
Experimental Workflow: PPE Donning and Doffing
Proper donning and, most importantly, doffing of PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are removed without touching the user's skin or clean clothes.
Caption: PPE Donning and Doffing Workflow.
Protocol for Weighing Solid 5-Fluoro CUMYL-PICA
-
Preparation: Ensure the powder containment hood or glovebox is operational. Decontaminate the interior surfaces. Place a plastic-backed absorbent liner on the work surface.[13]
-
PPE: Don the full PPE ensemble as specified for handling powder.
-
Weighing: Use dedicated, clearly labeled utensils. Tare a suitable weighing container. Carefully transfer the approximate amount of powder needed. Make fine adjustments with a clean spatula. Avoid any actions that could create dust clouds.
-
Containment: Immediately and securely cap the primary stock container and the freshly weighed sample container.
-
Initial Cleanup: Gently wipe the exterior of the containers with a suitable solvent (e.g., methanol or isopropanol) on a disposable wipe to decontaminate the surface. Wipe down the balance and surrounding work area.
-
Disposal: All disposable materials (wipes, liner, outer gloves) are considered contaminated waste and must be disposed of accordingly.
-
Exit: Proceed to the doffing area and follow the prescribed sequence.
Emergency Response & Decontamination
Accidents can happen. A clear, rehearsed plan is essential for mitigating exposure.
Accidental Exposure Protocol
-
Dermal (Skin) Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Ocular (Eye) Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow
This workflow outlines the immediate steps for managing a small-scale spill (<1g powder or <100mL solution) inside a containment hood. Larger spills require evacuation and professional emergency response.
Caption: Small-Scale Spill Response Workflow.
For decontamination of surfaces and equipment, methanol has been shown to be effective at removing cannabinoid contamination.[18] A final wash with soap and water is recommended. All cleaning materials must be treated as hazardous waste.
Waste Disposal
All waste generated from handling 5-Fluoro CUMYL-PICA, including contaminated PPE, consumables, and the chemical itself, must be treated as hazardous waste. Given its status as a controlled substance analog, disposal must comply with all local, state, and federal regulations, which may include DEA requirements for rendering the substance "non-retrievable".[19]
-
Primary Waste: Collect all contaminated solids (gloves, wipes, plasticware) in a dedicated, labeled, sealed waste bag inside the containment hood.
-
Chemical Deactivation: Use a commercial drug deactivation and disposal system (e.g., containing activated carbon) for residual or expired compounds.[19] This process absorbs and deactivates the medication, rendering it unavailable for misuse.
-
Final Disposal: The sealed waste containers should be collected by your institution's environmental health and safety department for final disposal via incineration or other approved methods.
By adhering to these stringent protocols, you build a framework of safety that protects researchers, ensures the integrity of your work, and maintains regulatory compliance. The unknown nature of this compound demands our highest level of caution and respect.
References
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, Administration for Strategic Preparedness and Response (ASPR). [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Dival. (2024-04-05). [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025-07-02). [Link]
-
5-Fluoro CUMYL-PICA. PubChem, National Center for Biotechnology Information. [Link]
-
5-FLUORO-CUMYL-PICA. Global Substance Registration System (GSRS). [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC. [Link]
-
5F-Cumyl-PINACA. PubChem, National Center for Biotechnology Information. [Link]
-
5-Fluoro cumyl-pegaclone. PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. Centers for Disease Control and Prevention (CDC). (2017-12-01). [Link]
-
5F-CUMYL-PINACA. Wikipedia. [Link]
-
A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. ResearchGate. (2025-08-06). [Link]
-
SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. [Link]
-
Substance Details CUMYL-5F-PICA. United Nations Office on Drugs and Crime (UNODC). [Link]
-
5F-CUMYL-PINACA. Erowid. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]
-
5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes... National Center for Biotechnology Information. (2018-11-13). [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed, National Center for Biotechnology Information. [Link]
-
Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review. National Center for Biotechnology Information. (2025-02-08). [Link]
-
NIOSH Table 1,2 & 3. University of Louisville, Environmental Health & Safety. (2019-03-11). [Link]
-
Controlled Substance Disposal Solutions. Daniels Health. [Link]
-
Stability of Synthetic Cannabinoids in Biological Specimens... ShareOK. [Link]
-
Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5-fluoro CUMYL-PICA | 1400742-18-8 [chemicalbook.com]
- 3. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 5F-Cumyl-PINACA | C22H26FN3O | CID 86274158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5F-CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. cdc.gov [cdc.gov]
- 13. safety.rochester.edu [safety.rochester.edu]
- 14. hazmatschool.com [hazmatschool.com]
- 15. canadasafetytraining.com [canadasafetytraining.com]
- 16. falseguridad.com [falseguridad.com]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
- 18. researchgate.net [researchgate.net]
- 19. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
